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  • Product: Colistin B Sulfate Salt
  • CAS: 1338055-88-1

Core Science & Biosynthesis

Foundational

Whitepaper: Mechanistic Profiling of Colistin B Sulfate Salt in Gram-Negative Bacteria

Executive Summary As antimicrobial resistance (AMR) escalates globally, polymyxins have been resurrected as last-resort therapeutics against multidrug-resistant (MDR) Gram-negative pathogens. This technical guide provide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As antimicrobial resistance (AMR) escalates globally, polymyxins have been resurrected as last-resort therapeutics against multidrug-resistant (MDR) Gram-negative pathogens. This technical guide provides an in-depth mechanistic analysis of Colistin B sulfate salt, dissecting its structural biology, membrane disruption pathways, and the emerging genetic mechanisms of resistance. Designed for drug development professionals and application scientists, this whitepaper synthesizes theoretical pharmacology with self-validating experimental workflows to support advanced preclinical research.

Structural Biology & Physicochemical Properties

Colistin (Polymyxin E) is a polycationic peptide antibiotic comprising a cyclic heptapeptide ring and a linear tripeptide side chain acylated by a fatty acid [1][1]. The colistin complex is naturally produced by Bacillus polymyxa and consists primarily of two components: Colistin A and Colistin B.

Colistin B is distinguished structurally by its 6-methylheptanoic acid fatty acyl chain and the presence of a D-leucine residue at position 6, which differentiates it from Polymyxin B (which contains D-phenylalanine) [2][2].

Crucially for in vitro and in vivo research, Colistin B is administered as a sulfate salt . Unlike colistimethate sodium (CMS)—an inactive, anionic prodrug that must undergo slow in vivo hydrolysis to become active—the sulfate salt is the stable, active polycationic entity [3][3]. This cationic stability is the fundamental prerequisite for its electrostatic interaction with bacterial membranes.

Mechanism of Action: The "Self-Promoted Uptake" Pathway

The primary pharmacological target of Colistin B is the lipopolysaccharide (LPS) layer residing in the outer membrane (OM) of Gram-negative bacteria. The mechanism of action is a multi-step cascade culminating in catastrophic membrane failure:

  • Electrostatic Anchoring : The cationic

    
    -diaminobutyric acid (Dab) residues of Colistin B bind with high affinity to the anionic phosphate groups of Lipid A within the LPS [4][4].
    
  • Cation Displacement : Colistin B competitively displaces divalent cations (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and 
    
    
    
    ) that normally bridge adjacent LPS molecules. Because Colistin's affinity for LPS is significantly higher than that of these cations, the OM loses its structural integrity [5].
  • Hydrophobic Insertion : The 6-methylheptanoic acid tail of Colistin B inserts into the OM, causing a detergent-like expansion and permeabilization—a process termed the "self-promoted uptake" pathway [6][6].

  • Inner Membrane Lysis : Upon breaching the OM, Colistin B transits to the inner cytoplasmic membrane (IM), disrupting the phospholipid bilayer. This induces a lethal osmotic imbalance, leakage of intracellular contents, and rapid bacterial cell death [7][7].

MoA ColB Colistin B Sulfate Salt LPS Bacterial Outer Membrane (LPS / Lipid A) ColB->LPS Electrostatic Binding Cations Displacement of Divalent Cations (Mg2+, Ca2+) LPS->Cations Competitive Inhibition Perm Outer Membrane Permeabilization (Self-Promoted Uptake) Cations->Perm Hydrophobic Insertion IM Inner Membrane Lysis & Osmotic Imbalance Perm->IM Translocation Death Bacterial Cell Death IM->Death Leakage of Contents

Caption: Colistin B mechanism of action: from LPS binding to inner membrane lysis and cell death.

Mechanisms of Resistance: Chromosomal and Plasmid-Mediated Dynamics

Gram-negative bacteria evade Colistin B primarily by remodeling Lipid A to reduce its net negative charge, thereby repelling the cationic antibiotic [8][8].

  • Chromosomal Adaptations : In species like Pseudomonas aeruginosa and Acinetobacter baumannii, mutations in two-component regulatory systems (e.g., PmrAB, PhoPQ) upregulate operons that append 4-amino-4-deoxy-L-arabinose (L-Ara4N) or phosphoethanolamine (PEtN) to Lipid A [4][4].

  • Plasmid-Mediated Resistance (mcr-1) : The discovery of the mcr-1 gene revolutionized our understanding of colistin resistance. mcr-1 encodes a transmembrane PEtN transferase that adds a PEtN moiety to the 4'-phosphate group of Lipid A [9][9]. Because it is plasmid-borne, mcr-1 facilitates rapid horizontal gene transfer across diverse Enterobacteriaceae populations.

MCR1 Plasmid Plasmid-borne mcr-1 Gene Enzyme PEtN Transferase Expression Plasmid->Enzyme LipidA Lipid A Modification (+123 Da PEtN) Enzyme->LipidA Catalysis Affinity Reduced Colistin Binding Affinity LipidA->Affinity Charge Alteration Survival Bacterial Survival (Colistin Resistance) Affinity->Survival

Caption: Plasmid-mediated mcr-1 resistance pathway altering Lipid A to prevent Colistin B binding.

Experimental Methodologies: Self-Validating Workflows

To rigorously evaluate Colistin B efficacy and bacterial resistance mechanisms, application scientists must employ controlled, self-validating experimental systems.

Protocol 1: Quantifying Membrane Permeabilization via Liposome Leakage Assay

Causality & Validation : To isolate the direct effect of Colistin B on lipid bilayers without confounding cellular factors (e.g., efflux pumps or enzymatic degradation), we utilize a synthetic liposome model. The experimental choice to encapsulate a self-quenching fluorophore establishes a self-validating system: the baseline measurement serves as an internal negative control (0% leakage), while the addition of Triton X-100 provides a definitive positive control (100% leakage). This ensures any intermediate signal is causally linked directly to Colistin B-induced permeabilization [6][6].

  • Liposome Preparation : Synthesize large unilamellar vesicles (LUVs) composed of POPC and extracted E. coli LPS (ratio 70:30) encapsulating 50 mM Calcein.

  • Baseline Measurement : Dilute LUVs in HEPES buffer. Monitor baseline fluorescence (Excitation: 490 nm, Emission: 520 nm) for 5 minutes to verify vesicle stability.

  • Colistin B Addition : Inject Colistin B sulfate salt at titrated concentrations (e.g., 0.1 to 10 µg/mL).

  • Kinetic Monitoring : Record fluorescence increase for 30 minutes. The signal increase corresponds to Calcein release and de-quenching due to membrane disruption.

  • Maximum Lysis : Add 0.1% Triton X-100 to achieve 100% vesicle lysis.

  • Data Normalization : Calculate % Leakage =

    
    .
    

Workflow Prep 1. LUV Preparation (POPC + LPS + Calcein) Base 2. Baseline Fluorescence (Negative Control) Prep->Base Add 3. Colistin B Addition (Titrated Doses) Base->Add Measure 4. Kinetic Monitoring (De-quenching Signal) Add->Measure Lysis 5. Triton X-100 Lysis (100% Positive Control) Measure->Lysis Norm 6. Data Normalization (% Leakage Calculation) Lysis->Norm

Caption: Self-validating liposome leakage assay workflow for quantifying membrane permeabilization.

Protocol 2: Evaluating mcr-1 Mediated Lipid A Modification via MALDI-TOF MS

Causality & Validation : To confirm that resistance is specifically driven by PEtN addition to Lipid A, mass spectrometry is employed for direct structural validation. Causality is established by comparing the mass shift against an isogenic mcr-1 negative strain. This orthogonal validation ensures that the observed +123 Da mass shift is exclusively attributable to the plasmid-encoded transferase, eliminating background chromosomal noise [9][9].

  • Bacterial Culture : Grow wild-type and mcr-1 positive E. coli strains to mid-log phase.

  • Lipid A Extraction : Perform mild acid hydrolysis (1% acetic acid at 100°C for 1 hour) on pelleted cells to cleave Lipid A from the core oligosaccharide.

  • Purification : Extract the Lipid A fraction using a chloroform/methanol/water two-phase system.

  • MALDI-TOF MS Analysis : Spot the organic phase onto a target plate with a matrix (e.g., 2,5-dihydroxybenzoic acid).

  • Data Interpretation : Wild-type E. coli Lipid A typically presents a peak at m/z ~1797. The presence of a peak at m/z ~1920 (+123 Da) confirms the addition of PEtN, validating the mcr-1 functional phenotype.

Quantitative Data Summary

Table 1: Structural & Pharmacological Comparison of Polymyxins

Property Colistin B Colistin A Polymyxin B1
Formulation Sulfate Salt (Active) Sulfate Salt (Active) Sulfate Salt (Active)
Position 6 Amino Acid D-Leucine D-Leucine D-Phenylalanine
Fatty Acyl Chain 6-methylheptanoic acid 6-methyloctanoic acid 6-methyloctanoic acid
Molecular Weight 1155.43 Da 1169.46 Da 1203.48 Da

| Primary Target | Lipid A (LPS) | Lipid A (LPS) | Lipid A (LPS) |

Table 2: Genetic Basis of Colistin Resistance in Gram-Negative Bacteria

Mechanism Type Genetic Determinants Molecular Action Impact on Colistin
Chromosomal pmrA/pmrB, phoP/phoQ Upregulates L-Ara4N or PEtN addition Reduces net negative charge of LPS
Plasmid-Mediated mcr-1 to mcr-10 Encodes PEtN transferase Steric hindrance and charge reduction

| Chromosomal (Loss) | lpxA, lpxC, lpxD | Complete loss of LPS production | Eliminates primary binding target |

References

  • Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges. NIH / PMC. URL:[Link]

  • Colistin Resistance in Bacteria. Encyclopedia MDPI. URL: [Link]

  • Lipopolysaccharide-Dependent Membrane Permeation and Lipid Clustering Caused by Cyclic Lipopeptide Colistin. NIH / PMC. URL:[Link]

  • Dissemination and Mechanism for the MCR-1 Colistin Resistance. PLOS Pathogens. URL:[Link]

  • Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019). Taylor & Francis Online. URL:[Link]

  • Colistin Resistance in Gram-Negative Bacteria: Mechanisms, Transmission, and Novel Intervention Strategies. NIH / PMC. URL:[Link]

  • Antimicrobial Activity and Toxicity of the Major Lipopeptide Components of Polymyxin B and Colistin. SciSpace. URL:[Link]

  • Colistin and Polymyxin B: Peas in a Pod, or Chalk and Cheese? Oxford Academic / Clinical Infectious Diseases. URL:[Link]

  • Colistin. Wikipedia. URL: [Link]

  • An Approach to Measuring Colistin Plasma Levels Regarding the Treatment of Multidrug-Resistant Bacterial Infection. MDPI. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Interaction of Colistin B Sulfate with Lipopolysaccharide (LPS) Lipid A

This guide provides a comprehensive technical overview of the critical interaction between the last-resort antibiotic, Colistin B sulfate, and its primary target on Gram-negative bacteria, the Lipid A moiety of lipopolys...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the critical interaction between the last-resort antibiotic, Colistin B sulfate, and its primary target on Gram-negative bacteria, the Lipid A moiety of lipopolysaccharide (LPS). Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms of action, the basis of resistance, and the key experimental methodologies used to elucidate this vital antimicrobial interaction.

Part 1: Foundational Concepts: Setting the Stage for a Critical Interaction

A thorough understanding of the Colistin B-LPS interaction necessitates a foundational knowledge of the key molecular players.

Colistin B: A Resurrected Antibiotic of Last Resort

Colistin, a polymyxin antibiotic, has re-emerged as a crucial therapeutic option in the face of rising multidrug resistance in Gram-negative pathogens.[1][2][3][4] Colistin B is a polycationic cyclic peptide with a hydrophobic fatty acid tail, a structure that is central to its mechanism of action.[5] Its positive charge at physiological pH is primarily due to the presence of multiple diaminobutyric acid (Dab) residues.

The Formidable Barrier: The Gram-Negative Outer Membrane and LPS

Gram-negative bacteria possess a unique outer membrane that serves as a highly effective permeability barrier. A key component of this membrane is lipopolysaccharide (LPS), a large molecule consisting of three domains: the O-antigen, a core oligosaccharide, and Lipid A.[5]

Lipid A: The Endotoxic Anchor and Colistin's Achilles' Heel

Lipid A is the hydrophobic anchor of LPS and is responsible for its endotoxic activity.[4] Crucially for this discussion, the structure of Lipid A features negatively charged phosphate groups, which are the primary initial point of contact for the positively charged Colistin B.[1][4][6]

Part 2: The Core Interaction: A Stepwise Disruption of the Outer Membrane

The bactericidal activity of Colistin B against Gram-negative bacteria is a multi-step process initiated by its interaction with Lipid A.[5][7]

The Initial Handshake: Electrostatic Attraction

The journey of Colistin B towards its target begins with a strong electrostatic attraction. The positively charged Dab residues of the colistin molecule are drawn to the negatively charged phosphate groups on the Lipid A component of LPS.[1][4][5][6] This initial binding is a prerequisite for the subsequent disruptive events.

Destabilizing the Foundation: Divalent Cation Displacement

The outer leaflet of the Gram-negative outer membrane is stabilized by divalent cations, primarily Mg2+ and Ca2+, which form bridges between adjacent LPS molecules.[2][3][4][5][8] Colistin B, with its high positive charge density, competitively displaces these cations, leading to a significant destabilization of the LPS layer.[2][3][4][5]

The Fatal Blow: Hydrophobic Insertion and Membrane Permeabilization

Following the initial electrostatic binding and cation displacement, the hydrophobic fatty acid tail of Colistin B inserts into the lipid A core and the hydrophobic regions of the outer membrane.[6] This insertion acts like a detergent, disrupting the highly ordered structure of the membrane. This disruption increases the permeability of the outer membrane, leading to the leakage of intracellular contents and ultimately, cell death.[2][5]

Colistin_Mechanism cluster_OM Gram-Negative Outer Membrane LPS Lipopolysaccharide (LPS) (Lipid A with Phosphate Groups) Membrane_Disruption Outer Membrane Disruption & Permeabilization LPS->Membrane_Disruption 3. Hydrophobic Insertion Divalent_Cations Mg2+/Ca2+ Cations Colistin_B Colistin B (Polycationic Peptide) Colistin_B->LPS 1. Electrostatic Attraction Colistin_B->Divalent_Cations 2. Cation Displacement Cell_Death Cell Death Membrane_Disruption->Cell_Death Leakage of Cellular Contents

Caption: The multi-step mechanism of Colistin B action on the Gram-negative outer membrane.

Part 3: The Bacterial Counter-Maneuver: Mechanisms of Colistin Resistance

The increasing use of colistin has unfortunately led to the emergence of resistance. The primary mechanism of this resistance involves the modification of colistin's target, Lipid A.

Neutralizing the Target: Covalent Modification of Lipid A

The most common mechanism of colistin resistance is the enzymatic modification of the phosphate groups of Lipid A.[8][9][10] This is achieved through the addition of positively charged moieties, such as phosphoethanolamine (pEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N).[8][9][10][11] These additions neutralize the negative charge of Lipid A, thereby reducing the electrostatic attraction for the positively charged colistin and preventing its binding.[8][12]

A Mobile Threat: The Role of mcr Genes

Of significant clinical concern is the discovery of plasmid-mediated colistin resistance genes, most notably the mcr (mobilized colistin resistance) genes.[8] These genes encode for phosphoethanolamine transferase enzymes that catalyze the addition of pEtN to Lipid A.[1][8] The presence of these genes on mobile genetic elements allows for the rapid horizontal transfer of colistin resistance between different bacterial species.

Colistin_Resistance cluster_Resistant_OM Resistant Gram-Negative Outer Membrane Modified_LPS Modified Lipopolysaccharide (Neutralized Lipid A) Resistance Colistin Resistance Modified_LPS->Resistance Prevents Binding mcr_gene mcr Gene Expression pEtN_Transferase Phosphoethanolamine Transferase mcr_gene->pEtN_Transferase Encodes pEtN_Transferase->Modified_LPS Adds pEtN to Lipid A Colistin_B Colistin B (Polycationic Peptide) Colistin_B->Modified_LPS Reduced Electrostatic Attraction

Caption: The mechanism of colistin resistance through the modification of Lipid A.

Part 4: Unraveling the Interaction: Key Experimental Methodologies

A variety of biophysical techniques are employed to study the intricate details of the Colistin B-LPS interaction.

Isothermal Titration Calorimetry (ITC): Quantifying the Energetics of Binding

Principle: ITC is a powerful technique that directly measures the heat changes that occur during a binding event.[13][14] It allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS).[13][14]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of Colistin B sulfate in a suitable buffer (e.g., 20 mM HEPES, pH 7.0).

    • Prepare a solution of purified LPS or isolated Lipid A in the same buffer. The LPS should be in the form of micelles or vesicles.

    • Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 37°C).

    • Load the LPS solution into the sample cell of the ITC instrument.

    • Load the Colistin B solution into the titration syringe.

  • Titration:

    • Perform a series of small, sequential injections of the Colistin B solution into the LPS solution while stirring.

    • The instrument measures the heat absorbed or released after each injection.

  • Data Analysis:

    • The raw data appears as a series of peaks, with the area of each peak corresponding to the heat change.

    • Integrate the peaks to generate a binding isotherm, which is then fitted to a suitable binding model (e.g., a two independent sites model) to extract the thermodynamic parameters.[15]

Data Presentation:

ParameterDescriptionTypical Value Range for Colistin-LPS Interaction
Binding Affinity (Kd) The dissociation constant; a measure of the strength of the interaction.Micromolar (µM) to Nanomolar (nM) range
Stoichiometry (n) The number of Colistin B molecules that bind to one LPS molecule (or aggregate).Varies depending on the aggregation state of LPS
Enthalpy Change (ΔH) The heat released or absorbed during binding.Typically exothermic (negative ΔH)
Entropy Change (ΔS) The change in the randomness of the system upon binding.Can be positive or negative, reflecting changes in conformational freedom and solvent reorganization
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Atomic-Level Interactions

Principle: NMR spectroscopy provides high-resolution structural information about molecules in solution.[16] By using isotope-labeled Colistin B or LPS, researchers can pinpoint the specific atoms involved in the interaction and characterize any conformational changes that occur upon binding.[17]

Experimental Protocol Outline:

  • Sample Preparation: Prepare samples of Colistin B and LPS, potentially with isotopic labeling (e.g., 15N, 13C) to enhance signal detection and allow for specific types of NMR experiments.

  • NMR Data Acquisition: A series of NMR experiments are performed, such as Chemical Shift Perturbation (CSP) to identify binding interfaces and Nuclear Overhauser Effect Spectroscopy (NOESY) to determine intermolecular distances.[17]

  • Data Analysis and Structure Calculation: The NMR data is processed and analyzed to identify residues involved in the interaction and to calculate a 3D model of the Colistin B-LPS complex.[17]

Molecular Modeling and Simulation: Visualizing the Dynamic Interaction

Principle: Computational approaches, such as molecular docking and molecular dynamics (MD) simulations, provide a dynamic and atomic-level view of the Colistin B-LPS interaction.[18] These methods can predict binding modes, rationalize experimental findings, and provide insights into the dynamic processes of membrane disruption.

Molecular_Modeling_Workflow Start Define System: Colistin B and LPS Model Docking Molecular Docking (Predict Initial Binding Pose) Start->Docking MD_Setup System Solvation and Ionization Docking->MD_Setup MD_Simulation Molecular Dynamics Simulation (Simulate Dynamic Behavior) MD_Setup->MD_Simulation Analysis Trajectory Analysis: - Binding Free Energy - Intermolecular Interactions - Conformational Changes MD_Simulation->Analysis Visualization Visualization of the Colistin-LPS Complex Analysis->Visualization

Caption: A typical workflow for the molecular modeling of the Colistin B-LPS interaction.

Part 5: Concluding Remarks and Future Horizons

The interaction between Colistin B and LPS Lipid A is a classic example of a highly specific and potent antimicrobial mechanism. However, the rise of resistance, particularly through the modification of Lipid A, presents a significant challenge. A deep and multifaceted understanding of this interaction, gained through the application of advanced biophysical and computational techniques, is paramount for the development of strategies to overcome resistance. Future research may focus on the development of adjuvants that inhibit the enzymes responsible for Lipid A modification, thereby resensitizing resistant bacteria to colistin, or the design of novel polymyxin derivatives with improved activity against resistant strains.

Part 6: References

  • Molecular model of colistin binding to lipid A. a Schematic of... - ResearchGate. Available at: [Link]

  • Colistin Resistance in Gram-Negative Bacteria: Mechanisms, Transmission, and Novel Intervention Strategies - MDPI. Available at: [Link]

  • Structural modification of LPS in colistin-resistant, KPC-producing Klebsiella pneumoniae. Available at: [Link]

  • What is the mechanism of Colistin Sulfate? - Patsnap Synapse. Available at: [Link]

  • Molecular mechanisms related to colistin resistance in Enterobacteriaceae - PMC - NIH. Available at: [Link]

  • Prevalence and Some Possible Mechanisms of Colistin Resistance Among M | IDR. Available at: [Link]

  • Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges. Available at: [Link]

  • Current Update on Intrinsic and Acquired Colistin Resistance Mechanisms in Bacteria. Available at: [Link]

  • What is Colistin Sulfate used for?. Available at: [Link]

  • Colistin - Wikipedia. Available at: [Link]

  • Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019). Available at: [Link]

  • Site-selective modifications by lipid A phosphoethanolamine transferases linked to colistin resistance and bacterial fitness | mSphere - ASM Journals. Available at: [Link]

  • Colistin Interaction and Surface Changes Associated with mcr-1 Conferred Plasmid Mediated Resistance in E. coli and A. veronii Strains - PMC. Available at: [Link]

  • Selective Interaction of Colistin with Lipid Model Membranes | Request PDF - ResearchGate. Available at: [Link]

  • Selective Interaction of Colistin with Lipid Model Membranes - PMC - NIH. Available at: [Link]

  • Application of Biophysical Techniques to Investigate the Interaction of Antimicrobial Peptides With Bacterial Cells - Frontiers. Available at: [Link]

  • The clue is in the lipid A: Rapid detection of colistin resistance - PMC. Available at: [Link]

  • Isothermal titration calorimetry (ITC) measurement of the polymyxin... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane | eLife. Available at: [Link]

  • Lipopolysaccharide-Dependent Membrane Permeation and Lipid Clustering Caused by Cyclic Lipopeptide Colistin - PMC. Available at: [Link]

  • Phosphoethanolamine Modification of Lipid A in Colistin-Resistant Variants of Acinetobacter baumannii Mediated by the pmrAB Two-Component Regulatory System - PMC. Available at: [Link]

  • Insights into colistin-mediated fluorescence labelling of bacterial LPS - PMC. Available at: [Link]

  • Understanding the selectivity in silico of colistin and daptomycin toward gram-negative and gram-positive bacteria, respectively, from the interaction with membrane phospholipids - Frontiers. Available at: [Link]

  • Structure-based targeting of the lipid A-modifying enzyme PmrC to contrast colistin resistance in Acinetobacter baumannii - PMC. Available at: [Link]

  • A method for characterizing the thermal stability and antimicrobial binding to Lipopolysaccharides of Gram-negative isogenic mutant strains - PMC. Available at: [Link]

  • Selective Interaction of Colistin with Lipid Model Membranes - Biological Physics Group. Available at: [Link]

  • Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane | bioRxiv. Available at: [Link]

  • Untying the anchor for the lipopolysaccharide: lipid A structural modification systems offer diagnostic and therapeutic options to tackle polymyxin resistance - PMC. Available at: [Link]

  • Interactions of Lipopolysaccharide and Polymyxin Studied by NMR Spectroscopy. Available at: [Link]

Sources

Foundational

Structural and Analytical Differentiation of Colistin A and Colistin B Sulfate Salts: A Technical Whitepaper

Executive Summary Colistin (Polymyxin E) is a last-resort lipopeptide antibiotic essential for combating multidrug-resistant Gram-negative pathogens. As a naturally derived complex, clinical colistin is predominantly a m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Colistin (Polymyxin E) is a last-resort lipopeptide antibiotic essential for combating multidrug-resistant Gram-negative pathogens. As a naturally derived complex, clinical colistin is predominantly a mixture of two structurally homologous molecules: Colistin A and Colistin B . Despite sharing an identical peptide core and mechanism of action, a single methylene group difference in their fatty acid tails fundamentally alters their physicochemical properties, chromatographic behavior, and cellular toxicity. This whitepaper provides a comprehensive technical analysis of their structural divergence, the stoichiometry of their sulfate salt formulations, and the validated analytical workflows required to separate them.

Structural Biochemistry: The Single Methylene Difference

Colistin is synthesized non-ribosomally by Paenibacillus polymyxa[1]. The core architecture of both Colistin A and B consists of a highly basic cyclic heptapeptide ring coupled to a tripeptide side chain[1]. This peptide sequence contains six L-α,γ-diaminobutyric acid (Dab) residues, distinguishing it as a polycationic molecule at physiological pH[2].

The sole structural divergence between the two molecules lies at the N-terminal fatty acyl chain[1]:

  • Colistin A (Polymyxin E1): Acylated by 6-methyloctanoic acid , a 9-carbon (C9) branched aliphatic chain[3],[1].

  • Colistin B (Polymyxin E2): Acylated by 6-methylheptanoic acid , an 8-carbon (C8) branched aliphatic chain[3],[1].

G Colistin Colistin (Polymyxin E) Mixture ColA Colistin A (Polymyxin E1) Colistin->ColA ColB Colistin B (Polymyxin E2) Colistin->ColB Peptide Cyclic Heptapeptide + Tripeptide Side Chain ColA->Peptide TailA 6-methyloctanoic acid (C9 Fatty Acid) ColA->TailA ColB->Peptide TailB 6-methylheptanoic acid (C8 Fatty Acid) ColB->TailB

Structural divergence of Colistin A and B originating from the fatty acid tail.

This seemingly minor addition of a single methylene (-CH₂-) group in Colistin A significantly increases its lipophilicity. As summarized in Table 1 , this structural nuance dictates its behavior in reverse-phase chromatography and its interaction with mammalian lipid bilayers[3],[4].

Table 1: Quantitative Physicochemical & Pharmacological Comparison
PropertyColistin A (Polymyxin E1)Colistin B (Polymyxin E2)
N-Terminal Fatty Acid 6-methyloctanoic acid (C9)6-methylheptanoic acid (C8)
Molecular Weight (Base) ~1169.46 g/mol ~1155.43 g/mol
Hydrophobicity HigherLower
HPLC Retention Time ~5.5 min~3.1 min
HK-2 Cell Viability (In Vitro) ~16.8% (Highly Apoptotic)~67.8% (Less Apoptotic)
MIC (P. aeruginosa) 1–4 µg/mL2–4 µg/mL

(Data synthesized from[3],[4],[1])

The Sulfate Salt: Stoichiometry and Polycationic Stability

For oral, topical, and specific veterinary applications, colistin is formulated as colistin sulfate [5],[1]. This is fundamentally different from colistimethate sodium (CMS), an anionic prodrug used for intravenous administration where the primary amines are masked by sulfomethyl groups[1],[6].

Salt Stoichiometry: Colistin base contains five primary amine groups derived from its Dab residues. At physiological pH, these amines are fully protonated, rendering the colistin molecule a potent polycation with a +5 charge[7],[8]. To achieve electroneutrality and solid-state stability, the basic lipopeptide is crystallized with sulfuric acid. The resulting colistin sulfate salt forms in a precise 2:5 stoichiometry [9]. Two colistin molecules (yielding a combined +10 charge) pair electrostatically with five sulfate anions (SO₄²⁻, yielding a -10 charge)[9].

Because colistin sulfate retains its unmasked polycationic state, it is immediately active and bactericidal upon administration, bypassing the in vivo hydrolysis required by CMS[1],[10].

Pharmacological Implications: Efficacy vs. Toxicity

While both components are highly effective against multidrug-resistant Gram-negative bacteria, their toxicological profiles diverge sharply.

Bactericidal Efficacy: The mechanism of action relies on the polycationic peptide ring binding electrostatically to the anionic lipopolysaccharide (LPS) of the bacterial outer membrane[11],[6]. This interaction competitively displaces stabilizing Ca²⁺ and Mg²⁺ ions, leading to membrane disruption and cell death[11],[6]. Because this mechanism is driven by the peptide core, both Colistin A and B exhibit nearly identical Minimum Inhibitory Concentrations (MICs) against pathogens like Pseudomonas aeruginosa[3].

Nephrotoxicity Causality: The dose-limiting factor of colistin therapy is nephrotoxicity[11],[12]. In vitro viability assays on human kidney proximal tubular cells (HK-2) demonstrate that Colistin A induces severe apoptosis (cell viability ~16.8%), whereas Colistin B is significantly less toxic (cell viability ~67.8%)[3]. Causality: The extended C9 aliphatic chain of Colistin A increases its partition coefficient into mammalian lipid bilayers. This enhanced hydrophobic interaction with renal tubular cell membranes exacerbates membrane destabilization, proving that a single methylene group drastically impacts drug safety[3].

MOA Poly Polycationic Colistin (Sulfate Salt) LPS Bacterial Outer Membrane (Anionic LPS) Poly->LPS Electrostatic Binding HK2 Human Kidney Proximal Tubular Cells (HK-2) Poly->HK2 Hydrophobic Interaction Disrupt Displacement of Ca2+/Mg2+ Membrane Disruption LPS->Disrupt Death Bacterial Cell Death (Bactericidal) Disrupt->Death Apop Apop HK2->Apop

Dual-pathway logic of Colistin sulfate's bactericidal efficacy and nephrotoxicity.

Analytical Workflows: Chromatographic Separation

Because the ratio of Colistin A to Colistin B varies between pharmaceutical batches, rigorous analytical quantification is mandatory[8]. The structural similarity of the two components requires high-resolution reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol: Reverse-Phase HPLC Separation of Colistin A and B

Objective: To resolve Colistin A and B using differential hydrophobic partitioning in a self-validating system.

Step 1: Mobile Phase Preparation & Causality

  • Action: Prepare an isocratic mobile phase of 30 mM Na₂SO₄ buffer and Acetonitrile (76:24 v/v). Adjust the aqueous buffer to pH 2.5 using H₃PO₄. Filter through a 0.45 µm membrane[4].

  • Causality: Colistin is a highly basic polycation (pKa ~10)[8]. At neutral pH, it interacts strongly with residual silanol groups on C18 columns, causing severe peak tailing. Lowering the pH to 2.5 fully protonates and neutralizes the silanols, ensuring colistin remains consistently ionized. This forces the separation to be driven purely by the hydrophobic interaction of the fatty acid tails,.

Step 2: Column Selection

  • Action: Utilize a Zorbax Eclipse XDB C18 column (5 µm, 150 x 4.6 mm ID) maintained at room temperature[4].

  • Causality: The dense C18 stationary phase provides the necessary hydrophobic surface area to distinguish the single methylene difference between the C8 and C9 tails.

Step 3: Chromatographic Execution

  • Action: Inject 20 µL of the colistin sulfate sample. Set the flow rate to 1.0 mL/min with UV detection at 215 nm[4].

  • Causality: Colistin lacks a strong chromophore (it contains no aromatic rings like Polymyxin B's D-phenylalanine)[3],[8]. Detection must rely on the peptide bonds, which absorb optimally at low UV wavelengths (215 nm)[4].

Step 4: Self-Validation & System Suitability

  • Action: Confirm elution order and resolution. Colistin B (less hydrophobic C8 tail) partitions into the mobile phase faster and must elute first (~3.1 min). Colistin A (more hydrophobic C9 tail) elutes second (~5.5 min)[4].

  • Validation Metric: The system is validated if the Resolution (Rs) between peak B and peak A is > 2.0, ensuring baseline separation. The Limit of Detection (LOD) should be verified at a Signal-to-Noise (S/N) ratio of 3[4],[13].

HPLC Prep Sample Preparation (Colistin Sulfate in Buffer) Inject Injection (20 µL) Zorbax Eclipse C18 Prep->Inject MobilePhase Isocratic Elution 30mM Na2SO4 (pH 2.5) : ACN (76:24) Inject->MobilePhase Elution Differential Hydrophobic Interaction MobilePhase->Elution DetB Colistin B Elutes First (Less Hydrophobic, ~3.1 min) Elution->DetB DetA Colistin A Elutes Second (More Hydrophobic, ~5.5 min) Elution->DetA UV UV Detection at 215 nm DetB->UV DetA->UV

Reverse-phase HPLC workflow demonstrating the separation causality of Colistin A and B.

References

  • Antimicrobial Activity and Toxicity of the Major Lipopeptide Components of Polymyxin B and Colistin: Last-line Antibiotics. SciSpace. 3

  • Polymyxin B similarities to and differences from... : Expert Review of Anti-infective Therapy. Ovid. 5

  • High Performance Liquid Chromatographic Method for Determination of Colistin Sulfate and its Application in Medicated Premixand. ResearchGate. 4

  • An In-depth Technical Guide to the Chemical Structures of Colistin Sulfate and Colistimethate Sodium. Benchchem.1

  • Pharmacokinetics of four different brands of colistimethate and formed colistin in rats. PMC / NIH. 7

  • HPLC Determination of Colistin in Human Urine Using Alkaline Mobile Phase Combined with Post-Column Derivatization. PMC / NIH. 13

  • Colistin,sulfatesalt(2:5) | CID 137699833. PubChem / NIH. 9

  • (b) structures of sodium colistin A... ResearchGate. 10

  • Colistin and polymyxin B: A re-emergence. PMC / NIH. 11

  • Colistin. Wikipedia. 6

  • Comparison of colistin-induced nephrotoxicity between two different formulations of colistin in critically ill patients. PMC / NIH. 12

  • COLISTIN First draft prepared by Lynn G. Friedlander. FAO. 2

  • Mixed Micellar Electrokinetic Chromatographic Analysis of Colistin. Scientific Research Publishing. 8

Sources

Exploratory

Molecular weight and chemical properties of Colistin B sulfate

An In-depth Technical Guide to the Molecular Weight and Chemical Properties of Colistin B Sulfate For Researchers, Scientists, and Drug Development Professionals Introduction: Re-evaluating a Last-Resort Antibiotic Colis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Weight and Chemical Properties of Colistin B Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Re-evaluating a Last-Resort Antibiotic

Colistin, also known as polymyxin E, represents a critical last-line-of-defense antibiotic against multidrug-resistant (MDR) Gram-negative bacterial infections.[1][2] As pathogens like Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Klebsiella pneumoniae increasingly evade standard treatments, the clinical relevance of colistin has surged.[3][4] Colistin is not a single entity but a mixture of closely related polypeptide compounds, primarily Colistin A (Polymyxin E1) and Colistin B (Polymyxin E2).[1] These components differ only by the fatty acid moiety attached to the peptide ring—6-methyloctanoic acid in Colistin A and 6-methylheptanoic acid in Colistin B.[4][5]

Commercially, colistin is available in two forms: colistin sulfate and colistimethate sodium (CMS).[1] While CMS is an inactive prodrug used for parenteral administration, this guide focuses on Colistin B sulfate , the active, cationic form of the antibiotic.[1] A profound understanding of its molecular weight and chemical properties is not merely academic; it is fundamental to accurate dosing, ensuring drug stability, developing new formulations, and conducting reliable pharmacokinetic/pharmacodynamic (PK/PD) studies. This document provides a detailed technical examination of Colistin B sulfate, synthesizing core chemical data with practical, field-proven insights into its handling and analysis.

Section 1: Molecular Identity and Weight

Colistin B is a cyclic, cationic lipopeptide.[6][7] Its structure consists of a cyclic heptapeptide and a linear tripeptide side chain, which is N-terminally acylated with a 6-methylheptanoic acid tail. The cationic nature, crucial for its antimicrobial activity, is conferred by five L-α,γ-diaminobutyric acid (Dab) residues.

The molecular weight of Colistin B sulfate can be variable, as it is a salt formed between the basic colistin B molecule and sulfuric acid. Different sources may report the molecular weight based on different salt forms or as the free base. It is imperative for researchers to confirm the basis of the molecular weight provided by their specific supplier.

cluster_ColistinB Chemical Structure of Colistin B Fatty_Acid 6-Methylheptanoic Acid Dab1 Dab Thr2 Thr Dab1->Thr2 Dab3 Dab Thr2->Dab3 Dab4 Dab Dab5 Dab Dab4->Dab5 Leu6 D-Leu Dab5->Leu6 Thr7 Thr Leu6->Thr7 Dab8 Dab Thr7->Dab8 Dab9 Dab Dab8->Dab9 Thr10 Thr Dab9->Thr10

Caption: Structure of Colistin B, highlighting the fatty acid tail and cyclic peptide core.

Table 1: Molecular Weight and Formula of Colistin B and its Sulfate Salt

CompoundMolecular FormulaMolecular Weight ( g/mol )Source
Colistin B (Free Base)C52H98N16O131155.4[8]
Colistin B SulfateC52H100N16O17S1253.51
Colistin B Sulfate (Dimer)C104H206N32O46S52801.3[9]
Colistin Sulfate (Mixture A/B)C53H102N16O17S1267.55[10]

Note: Commercial colistin sulfate is a mixture primarily of colistin A and B sulfates. The specific molecular weight can vary depending on the exact composition and degree of sulfation.

Section 2: Core Chemical and Physical Properties

The efficacy and handling of Colistin B sulfate are dictated by its fundamental physicochemical properties.

Table 2: Summary of Physicochemical Properties

PropertyDescriptionReference(s)
Appearance White to slightly yellow, fine, odorless powder.[11]
Solubility Water: Freely soluble (≥42.47 mg/mL); the sulfate salt enhances aqueous solubility.[7][11][12]
Methanol: Slightly soluble.[11]
Acetone, Ether: Insoluble.[11]
Storage (Solid) The dry powder is stable indefinitely when stored properly. Recommended storage is at 2-8°C.[11][13]
pH (1% solution) 4.0 - 6.0[14]
Chemical Stability: A Critical Parameter

The stability of colistin is paramount for its therapeutic effect and is highly dependent on the storage medium, pH, and temperature. Mismanagement of samples can lead to significant degradation, compromising both clinical outcomes and research data integrity.

  • pH-Dependent Stability: Colistin B sulfate demonstrates significantly greater stability in acidic aqueous solutions compared to neutral or alkaline conditions.[11][15] Degradation via mechanisms like racemization accelerates at physiological pH (7.4), which has profound implications for in-vitro experiments and the handling of biological samples.[15][16][17]

  • Temperature-Dependent Stability: In aqueous solutions, degradation is temperature-dependent; stability is enhanced at lower temperatures.[16] Colistin is stable in water for up to 60 days at 4°C but for a shorter duration of 120 hours at 37°C.[16][17] For long-term storage of plasma samples, temperatures of -70°C or -80°C are vastly superior to -20°C, where significant degradation can occur within months.[18]

  • Stability in Biological Matrices: While stable in pure water, colistin degrades when stored in isotonic phosphate buffer (pH 7.4) or human plasma at 37°C.[16][17] This instability underscores the need for rapid processing, immediate analysis, or flash-freezing of clinical and research samples. Recent studies show that colistin is stable at room temperature in plasma for short periods but degradation accelerates at 37°C, especially at lower concentrations.[19]

Section 3: Mechanism of Action - A Detergent-like Assault

Colistin B exerts its potent bactericidal effect through a multi-step disruption of the Gram-negative bacterial outer membrane.[1] This mechanism is both physical and electrostatic, leading to rapid cell lysis.

  • Electrostatic Binding: As a polycationic peptide, colistin's positively charged Dab residues are electrostatically attracted to the negatively charged phosphate groups of Lipid A, a key component of the lipopolysaccharide (LPS) layer.[20][21]

  • Divalent Cation Displacement: This initial binding competitively displaces Ca²⁺ and Mg²⁺ ions, which are essential for maintaining the structural integrity of the LPS layer.[1][13][20] This displacement weakens and destabilizes the outer membrane.

  • Membrane Permeabilization: With the outer membrane destabilized, the hydrophobic fatty acid tail of Colistin B inserts itself into the membrane, acting like a detergent.[1][3] This action disrupts the phospholipid bilayer, increases membrane permeability, and causes leakage of essential intracellular contents, ultimately leading to bacterial death.[1][20]

  • Anti-Endotoxin Activity: A crucial secondary property of colistin is its ability to bind and neutralize endotoxin (Lipid A), which can mitigate the inflammatory cascade associated with severe Gram-negative infections.[6][13]

cluster_membrane Gram-Negative Bacterial Outer Membrane LPS Lipopolysaccharide (LPS) (Negative Charge) Displacement Displacement of Stabilizing Cations LPS->Displacement 2. Ions Mg²⁺ / Ca²⁺ (Stabilizing Ions) Membrane Phospholipid Bilayer Colistin Colistin B Sulfate (Polycationic) Colistin->LPS 1. Electrostatic Attraction Insertion Hydrophobic Tail Insertion Displacement->Insertion 3. Destabilization Allows Insertion Lysis Membrane Disruption & Cell Lysis Insertion->Lysis 4. Detergent-like Action

Caption: Mechanism of action of Colistin B sulfate against Gram-negative bacteria.

Section 4: Key Analytical Workflows and Protocols

Accurate quantification and characterization of Colistin B sulfate require robust analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) is the gold standard for its specificity and sensitivity.[22]

Experimental Protocol: Stability Assessment by HPLC-UV

Objective: To determine the stability of Colistin B sulfate in an aqueous buffer at physiological pH and temperature.

Methodology:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of Colistin B sulfate in Milli-Q water. Prepare a working solution of 100 µg/mL in 0.067 M isotonic phosphate buffer (pH 7.4).

  • Incubation: Aliquot the working solution into multiple HPLC vials. Store one set at 4°C (control) and another set in a calibrated incubator at 37°C.[16]

  • Time-Point Sampling: At T=0, 2, 4, 8, 24, and 48 hours, remove one vial from each temperature set and immediately place it in an autosampler cooled to 4°C to halt further degradation.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[16]

    • Mobile Phase: A gradient elution using (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 210 nm.[16]

    • Injection Volume: 20 µL.

  • Data Analysis: Quantify the peak area of Colistin B at each time point. Calculate the percentage remaining relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation rate.

Experimental Protocol: Quantification in Plasma by LC-MS/MS

Objective: To accurately measure the concentration of Colistin B in human plasma samples.

Causality: LC-MS/MS is essential for this task due to the complexity of biological matrices. The combination of chromatographic separation (LC) and mass-based detection (MS/MS) provides the necessary selectivity and sensitivity to distinguish and quantify colistin from endogenous plasma components.[22] Solid Phase Extraction (SPE) is the preferred method for sample cleanup, as it efficiently removes proteins and phospholipids that interfere with ionization.[22][23]

Plasma 1. Plasma Sample (+ Internal Standard) SPE 2. Solid Phase Extraction (SPE) Plasma->SPE Elute 3. Elution & Evaporation SPE->Elute Reconstitute 4. Reconstitution in Mobile Phase Elute->Reconstitute Inject 5. Injection Reconstitute->Inject LCMS 6. LC-MS/MS Analysis (C18, ESI+, MRM) Inject->LCMS Quant 7. Quantification LCMS->Quant

Caption: Workflow for the quantification of Colistin B in plasma using LC-MS/MS.

Methodology:

  • Sample Preparation:

    • To 150 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard (e.g., Polymyxin B2, 10 µg/mL).[22]

    • Perform protein precipitation or proceed directly to SPE. For SPE, condition an Oasis HLB cartridge with 1 mL methanol followed by 1 mL water.[23]

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with water to remove salts and polar interferences.

    • Elute the colistin and internal standard with an appropriate solvent (e.g., methanol or acetonitrile, often containing a small amount of acid).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A UPLC/HPLC system capable of binary gradient elution.

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).[24]

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid. Use a gradient from ~30% B to 95% B over several minutes.[24]

    • Flow Rate: 0.3 mL/min.

    • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Mode: Positive Ion Mode, Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions. For Colistin B, a common transition is m/z 578.5 → 101.15.[23]

  • Data Analysis: Construct a calibration curve using standards prepared in blank plasma. Determine the concentration of Colistin B in unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Conclusion

Colistin B sulfate is a structurally complex lipopeptide with distinct chemical properties that are critical to its function and analysis. Its high molecular weight, polycationic nature, and amphiphilic character underpin its potent, detergent-like mechanism of action against Gram-negative bacteria. However, its susceptibility to degradation, particularly at physiological pH and elevated temperatures, presents a significant challenge for both clinical application and laboratory research. The protocols and data presented in this guide emphasize the necessity of precise, validated analytical methods like LC-MS/MS and controlled sample handling to ensure data integrity. As we continue to rely on this last-resort antibiotic, a comprehensive understanding of its core chemical properties is indispensable for optimizing therapy, minimizing toxicity, and guiding future drug development efforts.

References

  • Falagas, M. E., & Kasiakou, S. K. (2020). Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges. MDPI.
  • Wikipedia contributors. (n.d.). Colistin. Wikipedia.
  • K, M., & M, T. (n.d.). Colistin and polymyxin B: A re-emergence. PMC.
  • Dr.Oracle. (2025a, April 13). What is the detailed mechanism of action of Colistin (polymyxin E) and the mechanisms of resistance to Colistin? Dr.Oracle.
  • Dr.Oracle. (2025b, December 9). What is the classification and mechanism of action of Colistin (polymyxin antibiotic)? Dr.Oracle.
  • Simson Pharma Limited. (n.d.).
  • Li, J., Milne, R. W., Nation, R. L., Turnidge, J. D., & Coulthard, K. (2002). Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography. Antimicrobial Agents and Chemotherapy.
  • APExBIO. (n.d.).
  • TOKU-E. (n.d.).
  • National Center for Biotechnology Information. (n.d.-a).
  • Wallace, S. J., Li, J., Rayner, C. R., Coulthard, K., & Nation, R. L. (n.d.). Evaluating the stability of colistin and colistin methanesulphonate in human plasma under different conditions of storage. PMC.
  • Santa Cruz Biotechnology. (n.d.).
  • Orwa, J. A., Govaerts, C., Busson, R., Roets, E., Van Schepdael, A., & Hoogmartens, J. (2002). Study of the stability of polymyxins B(1), E(1) and E(2)
  • National Center for Biotechnology Inform
  • ChemicalBook. (2026, February 2).
  • Li, J., Milne, R. W., Nation, R. L., Turnidge, J. D., Smeaton, T. C., & Coulthard, K. (n.d.). Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography.
  • Li, J., Nation, R. L., Turnidge, J. D., Milne, R. W., Coulthard, K., Rayner, C. R., & Paterson, D. L. (n.d.). Colistin structures. (A) Structures of colistin A and B. (B) Structures of colistimethate A and B. Fatty acid.
  • Nation, R. L., & Li, J. (n.d.). Structures of colistin A and B and polymyxin B1 and B2 (upper panel).
  • Cayman Chemical. (n.d.).
  • Gajdács, M., Spengler, G., & Urbán, E. (n.d.). Assay of colistin A, B and colistin methanesulfonate in human plasma by LC-MS/MS and short-term plasma stability. Unknown Source.
  • He, J., Li, X., Wang, Y., Zhang, Y., & Li, C. (2025, June 1). Development of an LC-MS/MS method for quantification of colistin and colistin methanesulfonate in human plasma and its application to stability studies and therapeutic drug monitoring. PMC.
  • ResearchGate. (2026, February 6). Stability of Colistin Active Forms in Biological Matrices: Effect of Temperature and Time.
  • CymitQuimica. (n.d.).
  • Wang, C., Zhao, M., & Wang, Q. (2011, February 12).
  • Al-Salami, H., Butt, G., & Fawcett, J. P. (2020, May 18).
  • Chen, Y., Ai, Y., & Wang, J. (2022, December 29). Efficacy and safety of polymyxin E sulfate in the treatment of critically ill patients with carbapenem-resistant organism infections. PMC.

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Foundational

An In-Depth Technical Guide on the Role of Colistin B Sulfate in Membrane Permeabilization

Abstract Colistin, a member of the polymyxin class of antibiotics, has re-emerged as a critical last-resort therapeutic against multidrug-resistant (MDR) Gram-negative bacterial infections. Its efficacy is intrinsically...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Colistin, a member of the polymyxin class of antibiotics, has re-emerged as a critical last-resort therapeutic against multidrug-resistant (MDR) Gram-negative bacterial infections. Its efficacy is intrinsically linked to its ability to disrupt bacterial membrane integrity. This technical guide provides a comprehensive examination of the mechanisms through which Colistin B sulfate, a key component of clinical colistin formulations, induces membrane permeabilization. We will explore the sequential disruption of both the outer and inner bacterial membranes, detail robust experimental methodologies for quantifying these effects, and discuss the biochemical factors that influence its activity. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of colistin's bactericidal action.

Introduction: The Imperative for Understanding Colistin

The escalating crisis of antimicrobial resistance, particularly among Gram-negative pathogens like Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae, has severely limited therapeutic options.[1][2] This has necessitated the clinical reintroduction of older antibiotics such as colistin.[3] Colistin is a polycationic peptide that exhibits potent, rapid bactericidal activity against these challenging pathogens.[3][4] Its primary mechanism of action is the targeted disruption of the bacterial cell envelope, a process that begins with a critical interaction with the lipopolysaccharide (LPS) layer of the Gram-negative outer membrane.[1][2][3][5] A thorough understanding of this membrane permeabilization process is paramount for optimizing colistin's clinical use, developing synergistic therapeutic strategies, and combating emerging resistance.

The Core Mechanism: A Stepwise Assault on the Bacterial Envelope

Colistin B sulfate's action is not a single event but a cascade of interactions that systematically dismantle the bacterial membrane's protective functions. The process can be dissected into several key stages:

Stage 1: Electrostatic Targeting of the Outer Membrane

The initial and most critical interaction is electrostatic. Colistin, being a polycationic peptide, is strongly attracted to the anionic (negatively charged) surface of the Gram-negative outer membrane.[1] This negative charge is primarily conferred by the phosphate groups on the lipid A moiety of LPS.[3][4]

  • Causality: This charge-based attraction concentrates the antibiotic at the bacterial surface, a prerequisite for all subsequent disruptive actions. The affinity of colistin for LPS is significantly higher than its affinity for the divalent cations that normally stabilize the membrane.[4]

Stage 2: Displacement of Divalent Cations and Membrane Destabilization

The outer membrane's structural integrity is heavily dependent on divalent cations, specifically Magnesium (Mg²⁺) and Calcium (Ca²⁺), which form ionic bridges between adjacent LPS molecules. Colistin competitively displaces these essential cations.[1][2][3][5][6]

  • Consequence: The loss of these cation bridges weakens the lateral packing of LPS molecules, creating localized disorganization and transient "cracks" or hydrophobic patches in the outer membrane.[4] This initial disruption increases the membrane's permeability to colistin itself, a phenomenon often described as a "self-promoted uptake" pathway.[4]

Stage 3: Inner Membrane Permeabilization and Cell Lysis

Having breached the outer defense, colistin traverses the periplasmic space and interacts with the inner cytoplasmic membrane. Recent evidence compellingly shows that colistin's bactericidal activity is ultimately dependent on its ability to target LPS that is also present in the cytoplasmic membrane during its transport to the outer membrane.[7][8]

  • Mechanism: The interaction with inner membrane LPS and phospholipids disrupts the bilayer's integrity.[5][7] This leads to a loss of membrane potential, uncontrolled efflux of essential cytoplasmic contents (ions, metabolites, ATP), and ultimately, cell death.[1][2][3]

G cluster_OM Gram-Negative Outer Membrane cluster_IM Inner Membrane & Cytoplasm LPS Lipopolysaccharide (LPS) Negatively Charged Phosphate Groups IM Inner Cytoplasmic Membrane (Phospholipids + LPS) LPS->IM 3. 'Self-Promoted Uptake' Across Periplasm MgCa Mg²⁺ / Ca²⁺ Contents Cellular Contents (Ions, ATP, Metabolites) IM->Contents 4. Permeabilization & Leakage Death Cell Death Contents->Death 5. Cell Death Colistin Colistin B Sulfate (Polycationic) Colistin->LPS 1. Electrostatic Attraction Colistin->MgCa 2. Divalent Cation Displacement

Figure 1: Mechanism of Colistin B-induced membrane permeabilization.

Experimental Methodologies for Assessing Membrane Permeabilization

Quantifying the membrane-disrupting effects of Colistin B is crucial for research and development. Several well-established assays allow for the specific measurement of outer and inner membrane permeabilization.

Outer Membrane (OM) Permeabilization: The NPN Uptake Assay

This assay is the gold standard for measuring OM integrity. It utilizes the hydrophobic fluorescent probe 1-N-phenylnaphthylamine (NPN).

  • Principle: NPN fluoresces weakly in aqueous environments but exhibits strong fluorescence when it enters a hydrophobic environment, such as the phospholipid bilayer of a cell membrane.[9] In intact Gram-negative bacteria, the organized LPS layer prevents NPN from reaching the inner membrane. When colistin disrupts the OM, NPN can partition into the membrane, causing a measurable increase in fluorescence.[10][11]

  • Self-Validation: The protocol's integrity is maintained by including a negative control (untreated cells, showing basal fluorescence) and a positive control (cells treated with a known permeabilizing agent like Polymyxin B), which defines the maximum fluorescence signal.[12]

Detailed Experimental Protocol: NPN Uptake Assay

  • Cell Preparation:

    • Inoculate a single colony of the target Gram-negative bacterium into an appropriate broth (e.g., Mueller-Hinton Broth).

    • Incubate overnight at 37°C with shaking.

    • Subculture the overnight culture into fresh broth and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.4–0.6).[13]

    • Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes).

    • Wash the cell pellet twice with a suitable buffer (e.g., 5 mM HEPES, pH 7.2).[9][10]

    • Resuspend the final pellet in the same buffer to a standardized optical density (e.g., OD₆₀₀ = 0.5).[10][13]

  • Assay Execution (96-well plate format):

    • To each well of a black, clear-bottom 96-well plate, add the bacterial suspension.

    • Add NPN solution (stock in acetone, working solution in buffer) to a final concentration of 10 µM.[10][11]

    • Measure the baseline fluorescence using a microplate reader (Excitation: ~350 nm, Emission: ~420 nm).[10][14]

    • Add varying concentrations of Colistin B sulfate to the wells. Include buffer-only (negative) and Polymyxin B (positive) controls.

    • Immediately begin kinetic fluorescence measurements, recording every 30-60 seconds for a defined period (e.g., 10-30 minutes).[10]

  • Data Analysis:

    • Subtract the baseline fluorescence from all readings.

    • The results can be expressed as raw fluorescence units or as a percentage of permeabilization relative to the positive control.

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Grow Bacteria (Mid-log Phase) B 2. Harvest & Wash (Centrifugation) A->B C 3. Resuspend in Buffer (Standardize OD) B->C D 4. Add Cells + NPN to 96-well Plate C->D E 5. Add Colistin B (Test Concentrations) D->E F 6. Measure Fluorescence (Kinetic Read) E->F G 7. Calculate NPN Uptake (Fluorescence Increase) F->G

Figure 2: Workflow for the N-phenylnaphthylamine (NPN) uptake assay.

Inner Membrane (IM) Permeabilization: The Propidium Iodide (PI) Uptake Assay

This assay specifically measures the disruption of the inner cytoplasmic membrane using the fluorescent nucleic acid stain, Propidium Iodide (PI).

  • Principle: PI is a membrane-impermeant dye, meaning it cannot cross the intact inner membrane of a viable bacterial cell.[15][16] However, if the inner membrane is compromised by an agent like colistin, PI can enter the cytoplasm, intercalate with DNA and RNA, and exhibit a >20-fold enhancement in its fluorescence.[15][17] This fluorescence increase is a direct indicator of lethal inner membrane damage.

Detailed Experimental Protocol: Propidium Iodide (PI) Uptake Assay

  • Cell Preparation: Prepare and standardize bacterial cells exactly as described in the NPN assay protocol (Section 3.1, Step 1).

  • Assay Execution:

    • Add the standardized bacterial suspension to the wells of a black, clear-bottom 96-well plate.

    • Add PI solution (stock in sterile water) to a final concentration of ~2-5 µM.[11][15]

    • Add varying concentrations of Colistin B sulfate.

    • Measure fluorescence kinetically using a microplate reader (Excitation: ~535 nm, Emission: ~615 nm).[14]

  • Data Analysis: An increase in fluorescence over time, relative to untreated controls, indicates inner membrane permeabilization.

Factors Influencing Colistin B Activity and Resistance

The efficacy of Colistin B is not absolute and can be significantly impacted by bacterial adaptations. The primary mechanism of clinical resistance involves the modification of the LPS target itself.

  • LPS Modification: Bacteria can develop resistance by enzymatically adding cationic groups, such as 4-amino-4-deoxy-L-arabinose (L-Ara4N) or phosphoethanolamine (pEtN), to the phosphate groups of lipid A.[18][19]

  • Mechanism of Resistance: These modifications reduce the net negative charge of the LPS, thereby weakening the initial electrostatic attraction of the positively charged colistin molecule to the bacterial surface.[19] This hinders the binding and subsequent membrane disruption, leading to resistance.[18][20] This modification is often regulated by two-component systems like PhoP-PhoQ and PmrA-PmrB, which can be activated by mutations in regulator genes like mgrB.[3][18][20]

FactorDescriptionImpact on Colistin B Activity
LPS Structure The net negative charge of the Lipid A moiety.High Impact: Cationic modifications (e.g., L-Ara4N addition) reduce negative charge, decrease electrostatic binding, and confer resistance.[18][19]
Divalent Cations (Mg²⁺, Ca²⁺) Concentration in the external environment.Moderate Impact: High external concentrations can partially stabilize the outer membrane and compete with colistin for LPS binding sites, potentially increasing the MIC.[3][5]
Efflux Pumps Overexpression of certain efflux pump systems.Minor/Contributing Impact: While not the primary mechanism, some studies suggest efflux pumps may contribute to reduced susceptibility.[3][21]

Conclusion and Future Directions

Colistin B sulfate exerts its powerful bactericidal effect through a well-defined, charge-dependent mechanism that results in the catastrophic permeabilization of both the outer and inner membranes of Gram-negative bacteria. Its initial electrostatic binding to LPS is the crucial step that initiates a cascade of membrane destabilization, leading to cell death.[1][18] Methodologies such as the NPN and PI uptake assays provide robust and reproducible means to quantify these effects, aiding in the study of its mechanism and the evaluation of potential resistance-breaking combination therapies. As resistance continues to emerge through LPS modification, a deep, mechanistic understanding of colistin's interaction with the bacterial envelope remains essential for preserving its role as a last-resort antibiotic and for designing the next generation of membrane-targeting therapeutics.

References

  • Poirel, L., Jayol, A., & Nordmann, P. (2017). Polymyxins: Antibacterial Activity, Susceptibility Testing, and Resistance Mechanisms Encoded by Plasmids or Chromosomes. Clinical Microbiology Reviews, 30(2), 557–596. [Link]

  • Sabnis, A., Hagart, K. L., & Edwards, A. M. (2021). Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane. eLife, 10, e65836. [Link]

  • Helander, I. M., & Mattila-Sandholm, T. (2000). Fluorometric assessment of Gram-negative bacterial permeabilization. Journal of Applied Microbiology, 88(2), 213–219. [Link]

  • Biswas, S., Brunel, J. M., & Dubus, J. C. (2012). Colistin: an update on the antibiotic of the 21st century. Expert Review of Anti-infective Therapy, 10(8), 917–934. [Link]

  • Olaitan, A. O., Morand, S., & Rolain, J. M. (2014). Mechanisms of colistin resistance in Acinetobacter baumannii: a review. International Journal of Antimicrobial Agents, 44(5), 381–391. [Link]

  • Velkov, T., Thompson, P. E., Nation, R. L., & Li, J. (2010). Structure-activity relationships of polymyxin antibiotics. Journal of Medicinal Chemistry, 53(5), 1898–1916. [Link]

  • MacNair, C. R., et al. (2018). Overcoming mcr-1-mediated colistin resistance with colistin in combination with other antibiotics. Nature Communications, 9(1), 458. [Link]

  • Hancock, R. E., & Wong, P. G. (1984). A simple and sensitive method for the measurement of the outer membrane-permeabilizing activity of antimicrobial agents. Antimicrobial Agents and Chemotherapy, 26(1), 48–52. [Link]

  • Wenzler, E., et al. (2017). A fluorescence-based microplate assay for the investigation of membrane-active antimicrobial peptides. Journal of Pharmacological and Toxicological Methods, 88(Pt 2), 108–114. [Link]

Sources

Exploratory

Colistin B Sulfate: Mechanistic Efficacy and Susceptibility Profiling Against Carbapenem-Resistant Enterobacteriaceae (CRE)

Executive Summary The proliferation of Carbapenem-Resistant Enterobacteriaceae (CRE) presents a critical challenge in modern antimicrobial therapy. As -lactam efficacy wanes, polymyxin antibiotics—specifically colistin—h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The proliferation of Carbapenem-Resistant Enterobacteriaceae (CRE) presents a critical challenge in modern antimicrobial therapy. As


-lactam efficacy wanes, polymyxin antibiotics—specifically colistin—have been resurrected as indispensable salvage therapeutics. Colistin is naturally produced as a mixture of structurally similar lipopeptides, primarily Colistin A (polymyxin E1) and Colistin B (polymyxin E2)[1]. This technical guide provides an in-depth analysis of Colistin B sulfate, detailing its structural mechanism of action, the biochemical logic of mcr-1 mediated resistance, and the rigorously standardized, self-validating protocols required for accurate susceptibility testing.

Structural Biology & Mechanism of Action

Colistin B (polymyxin E2) is an amphipathic, polycationic cyclic lipopeptide. It differs from Colistin A solely in its N-terminal fatty acyl chain; Colistin B contains a 6-methylheptanoic acid moiety, whereas Colistin A contains a 6-methyloctanoic acid moiety[2].

The bactericidal efficacy of Colistin B relies on a highly specific sequence of biophysical interactions with the Gram-negative outer membrane (OM):

  • Electrostatic Targeting: The cyclic heptapeptide ring contains multiple diaminobutyric acid (Dab) residues. At physiological pH, the free

    
    -amines on these residues are protonated, creating a strong polycationic charge that is electrostatically attracted to the negatively charged phosphate headgroups of lipid A in the lipopolysaccharide (LPS) layer[3].
    
  • Cation Displacement: This targeted binding competitively displaces the divalent cations (

    
     and 
    
    
    
    ) that naturally bridge and stabilize the LPS molecules[1],[3].
  • Hydrophobic Insertion: Following electrostatic anchoring, the lipophilic 6-methylheptanoic acid chain and the hydrophobic D-Leu-L-Leu segment insert into the OM, acting as a detergent[3],[2].

  • Membrane Lysis: The resulting destabilization causes a loss of membrane integrity, leakage of intracellular contents, and rapid bacterial cell death[1].

MOA A Colistin B Sulfate (Polycationic Peptide) B Electrostatic Attraction to Lipid A (Outer Membrane) A->B Binds Phosphate Groups C Displacement of Divalent Cations (Ca2+, Mg2+) B->C D Hydrophobic Insertion (6-methylheptanoic acid) C->D E Outer Membrane Destabilization & Lysis D->E F Bacterial Cell Death (CRE Eradication) E->F

Fig 1: Colistin B sulfate mechanism of action against Gram-negative outer membranes.

The Resistance Paradigm: MCR-1 Mediated Evasion

Historically, colistin resistance in Enterobacteriaceae was driven by chromosomal mutations (e.g., in the PhoP-PhoQ two-component system)[3]. However, the landscape was permanently altered by the global dissemination of the plasmid-mediated mcr-1 (mobilized colistin resistance) gene[4],[5].

The Biochemical Causality of Resistance: The mcr-1 gene encodes a membrane-bound


-dependent metalloenzyme known as phosphoethanolamine (pEtN) transferase[6]. This enzyme catalyzes the transfer of a pEtN moiety from a membrane phospholipid donor directly to the 4'-phosphate group of lipid A[5],[6].
By adding this cationic moiety, the enzyme effectively neutralizes the net anionic charge of the bacterial surface[4]. Consequently, the electrostatic affinity between the polycationic Colistin B molecule and the bacterial OM is abolished, rendering the antibiotic incapable of initiating the crucial first step of its bactericidal mechanism[7].

MCR1 A mcr-1 Gene Expression B Phosphoethanolamine (pEtN) Transferase Production A->B C Addition of pEtN to Lipid A B->C D Reduction of Net Anionic Charge C->D E Loss of Colistin B Electrostatic Affinity D->E F CRE Survival (Colistin Resistance) E->F

Fig 2: MCR-1 mediated enzymatic modification of Lipid A conferring colistin resistance.

Quantitative Susceptibility Thresholds

To standardize clinical decision-making, the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) have harmonized the Minimum Inhibitory Concentration (MIC) breakpoints for colistin[8],[9].

Organism GroupSusceptible BreakpointResistant BreakpointClinical Rationale
Enterobacteriaceae (CRE)


Based on PK/PD target attainment limits and nephrotoxicity thresholds.
Pseudomonas aeruginosa


Uniform harmonization for non-fastidious Gram-negative pathogens.
Acinetobacter baumannii


Often requires combination therapy in severe clinical scenarios.

Self-Validating Protocol: Broth Microdilution (BMD)

Expertise & Causality: Why is Broth Microdilution (BMD) the only valid method? Colistin is a large, bulky polycationic molecule that diffuses poorly through agar matrices. Consequently, disk diffusion and gradient strips (E-tests) yield unacceptably high rates of false susceptibility (very major errors)[10],[8]. A joint EUCAST/CLSI task force strictly mandates BMD as the sole reference standard[11].

Furthermore, the protocol strictly forbids the use of surfactants (e.g., polysorbate-80). While surfactants prevent colistin from adhering to plastic well walls, they synergistically disrupt the bacterial outer membrane, artificially depressing the MIC and leading to lethal misclassifications in patient care.

Step-by-Step Methodology

This protocol operates as a self-validating system ; if the Internal Quality Controls (IQC) fail, the entire assay must be discarded.

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB)[9]. Causality Check: Calcium and magnesium concentrations must be strictly controlled (20-25 mg/L

    
    , 10-12.5 mg/L 
    
    
    
    ). Excess divalent cations will competitively inhibit colistin binding to lipid A, artificially inflating the MIC[1].
  • Antibiotic Dilution: Prepare a Colistin B sulfate stock solution in sterile water. Perform 2-fold serial dilutions in CAMHB to achieve a final test range of

    
     to 
    
    
    
    . Do not add surfactants.
  • Inoculum Standardization: Prepare a 0.5 McFarland suspension from a fresh overnight culture of the CRE isolate. Dilute in CAMHB to yield a final well concentration of

    
     CFU/mL[8].
    
  • Internal Quality Control (IQC) Integration: Simultaneously inoculate the following control strains to validate the assay's dynamic range:

    • Susceptible Control: E. coli ATCC 25922 (Target MIC:

      
      ). If the MIC is 
      
      
      
      , suspect cation overloading in the broth.
    • Resistant Control: E. coli NCTC 13846 (mcr-1 positive, Target MIC:

      
      ). If the MIC is 
      
      
      
      , suspect surfactant contamination or loss of plasmid stability.
  • Incubation & Readout: Incubate microtiter plates at 35°C in ambient air for 16-20 hours. Read visually for the lowest concentration completely inhibiting bacterial growth[8].

BMD A Prepare Cation-Adjusted Mueller-Hinton Broth B Serial Dilution of Colistin B Sulfate A->B D Inoculate Microtiter Plate Wells B->D C Standardize CRE Inoculum (0.5 McFarland, 5x10^5 CFU/mL) C->D E Incubate 16-20h at 35°C D->E F Visual Readout of MIC (No Surfactants Added) E->F

Fig 3: Standardized EUCAST/CLSI broth microdilution workflow for Colistin B MIC.

Conclusion

Colistin B sulfate remains a vital pharmacological tool against Carbapenem-Resistant Enterobacteriaceae. However, its clinical utility is heavily dependent on a rigorous understanding of its electrostatic mechanism of action and the evolving threat of mcr-1 plasmid-mediated resistance. By adhering to self-validating, surfactant-free broth microdilution protocols, researchers and clinicians can ensure accurate susceptibility profiling, thereby safeguarding the efficacy of this last-resort antibiotic.

References

  • [1] Colistin - Wikipedia | wikipedia.org | 1

  • [3] Antibacterial Mechanisms of Polymyxin and Bacterial Resistance | nih.gov | 3

  • [2] Polymyxins and Bacterial Membranes: A Review of Antibacterial Activity and Mechanisms of Resistance | mdpi.com | 2

  • [11] MDRO Susceptibility Testing by Broth Microdilution | thermofisher.com | 11

  • [4] Colistin Resistance Gene mcr-1 Mediates Cell Permeability and Resistance to Hydrophobic Antibiotics | frontiersin.org | 4

  • [5] Dissemination and Mechanism for the MCR-1 Colistin Resistance | plos.org | 5

  • [10] Comparative Analysis of Colistin Susceptibility Using Micronaut MIC-Strip, Disc Elution, and Broth Microdilution in MDR Gram-Negatives | researchgate.net | 10

  • [7] Mobilized Colistin Resistance (MCR-1) | nccid.ca | 7

  • [8] Two-Site Evaluation of the Colistin Broth Disk Elution Test To Determine Colistin In Vitro Activity against Gram-Negative Bacilli | nih.gov | 8

  • [6] Catalytic mechanism of the colistin resistance protein MCR-1 | nih.gov | 6

  • [9] MIC Determination - EUCAST | eucast.org | 9

Sources

Foundational

Nephrotoxicity Markers Associated with Colistin B Sulfate Accumulation: A Technical Guide

Executive Summary Colistin (Polymyxin E) remains a critical "last-resort" antibiotic for multidrug-resistant Gram-negative infections.[1][2][3] However, its clinical utility is severely compromised by dose-limiting nephr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Colistin (Polymyxin E) remains a critical "last-resort" antibiotic for multidrug-resistant Gram-negative infections.[1][2][3] However, its clinical utility is severely compromised by dose-limiting nephrotoxicity, manifesting as Acute Kidney Injury (AKI) in up to 60% of patients. While commercial formulations are mixtures of Colistin A and B, Colistin B Sulfate represents a primary congener whose polycationic nature drives significant renal accumulation.

This guide analyzes the nephrotoxic cascade of Colistin B sulfate, moving beyond traditional serum creatinine (SCr) monitoring to identify mechanism-based biomarkers. It provides researchers with actionable protocols for detecting early-stage mitochondrial dysfunction and proximal tubule injury.

Part 1: The Pharmacokinetic/Toxicodynamic (PK/TD) Nexus

The Accumulation Trap: Why the Proximal Tubule?

The core driver of Colistin B nephrotoxicity is not passive filtration but active, receptor-mediated accumulation. Unlike its prodrug (Colistin Methanesulfonate - CMS), Colistin B Sulfate is a polycationic peptide.

  • Megalin-Mediated Endocytosis: The renal proximal tubule cells (RPTCs) express high levels of Megalin (LRP2) and Cubilin , multiligand endocytic receptors.

  • Charge Interaction: The polycationic diaminobutyric acid (Dab) residues of Colistin B bind electrostatically to the anionic domains of Megalin.

  • Intracellular Trapping: Once endocytosed, Colistin B evades complete lysosomal degradation and accumulates in the cytoplasm, reaching concentrations up to 100-fold higher than serum levels.

Critical Distinction: Researchers must utilize Colistin Sulfate (the active form) for in vitro toxicity screening. Using CMS in vitro will yield false negatives as CMS has low affinity for Megalin and requires in vivo hydrolysis to become toxic.

Part 2: Molecular Mechanisms of Toxicity

Upon intracellular accumulation, Colistin B targets the mitochondria and Endoplasmic Reticulum (ER), initiating a "cross-organelle stress response."

Mitochondrial Dysfunction (The Primary Insult)

Colistin B mimics the cationic properties of mitochondrial transit peptides. It permeabilizes the Outer Mitochondrial Membrane (OMM), leading to:

  • Loss of Membrane Potential (

    
    ):  Collapse of the electrochemical gradient.
    
  • ROS Generation: Disruption of the Electron Transport Chain (ETC) causes electron leakage, producing Superoxide (

    
    ) and Hydrogen Peroxide (
    
    
    
    ).
  • Apoptosis: Release of Cytochrome c activates Caspase-9 and subsequently Caspase-3 (intrinsic apoptotic pathway).

Oxidative & ER Stress[1][2][3][4][5]
  • Lipid Peroxidation: ROS attack membrane lipids, generating Malondialdehyde (MDA) .

  • ER Stress: Accumulation of unfolded proteins triggers the Unfolded Protein Response (UPR), upregulating CHOP and GRP78 , further promoting apoptosis.

Visualization: The Nephrotoxic Cascade

Colistin_Mechanism Colistin Colistin B Sulfate (Polycationic) Megalin Megalin/Cubilin Receptor (Proximal Tubule Apical Membrane) Colistin->Megalin Electrostatic Binding Endosome Endosomal Uptake Megalin->Endosome Endocytosis Mitochondria Mitochondrial Accumulation Endosome->Mitochondria Intracellular Transport ROS ROS Surge (Superoxide/H2O2) Mitochondria->ROS ETC Disruption MMP Loss of Membrane Potential (ΔΨm) Mitochondria->MMP Membrane Permeabilization Caspase Caspase-3/9 Activation ROS->Caspase Signal Amplification DNA_Damage DNA Fragmentation (8-OHdG) ROS->DNA_Damage Oxidative Stress MMP->Caspase Cytochrome c Release Apoptosis Apoptosis & Necrosis (Acute Kidney Injury) Caspase->Apoptosis DNA_Damage->Apoptosis

Figure 1: The molecular pathway of Colistin B accumulation and subsequent mitochondrial toxicity in renal proximal tubule cells.

Part 3: Biomarker Stratification

Effective drug development requires moving away from SCr (a functional marker that rises only after 50% renal mass loss) toward structural and mechanistic markers.

Biomarker CategorySpecific MarkerMechanism of ElevationDetection Window
Structural (Early) KIM-1 (Kidney Injury Molecule-1)Transmembrane protein upregulated specifically in injured proximal tubule cells.Very Early (12-24h post-exposure)
Structural (Early) NGAL (Neutrophil Gelatinase-Associated Lipocalin)Released from tubular cells in response to stress/inflammation.Very Early (2-4h post-exposure)
Mechanistic (Oxidative) MDA (Malondialdehyde)End-product of lipid peroxidation caused by ROS.Early (Concurrent with injury)
Mechanistic (Mitochondrial) Caspase-3 (Cleaved)Effector enzyme of the apoptotic cascade.Intermediate
Functional (Late) SCr / BUN Reduced Glomerular Filtration Rate (GFR).Late (>48h post-injury)

Part 4: Experimental Protocols

To validate nephrotoxicity or screen protective agents, the following self-validating protocols are recommended.

Protocol A: In Vitro Mitochondrial Health Assay (JC-1)

Objective: Quantify mitochondrial membrane potential (


) loss in HK-2 (Human Kidney 2) cells treated with Colistin B.

Why JC-1? JC-1 is a ratiometric dye. In healthy mitochondria (high potential), it forms red aggregates. In damaged mitochondria (low potential), it remains as green monomers. The Red/Green ratio is a robust, concentration-independent metric of toxicity.

Workflow:

  • Cell Culture: Seed HK-2 cells (

    
     cells/well) in 96-well black plates. Incubate 24h.
    
  • Treatment:

    • Vehicle Control: Media only.

    • Positive Control:[4][5][6][7] CCCP (10

      
      M) – induces rapid depolarization.
      
    • Experimental: Colistin Sulfate (dose range: 10–200

      
      M) for 24h.
      
  • Staining:

    • Prepare JC-1 working solution (final conc. 2

      
      M) in warm media.
      
    • Aspirate treatment media and add JC-1 solution.

    • Incubate 20 mins at 37°C in dark.

  • Wash: Wash 2x with PBS to remove background fluorescence.

  • Detection (Fluorescence Plate Reader):

    • Red (Aggregates): Ex 535 nm / Em 590 nm.

    • Green (Monomers): Ex 485 nm / Em 530 nm.

  • Analysis: Calculate Ratio

    
    . A decrease in 
    
    
    
    indicates nephrotoxicity.
Protocol B: In Vivo Biomarker Quantification (Mouse Model)

Objective: Correlate Colistin accumulation with KIM-1/NGAL elevation.

  • Animal Model: C57BL/6 mice (Male, 8-10 weeks).

  • Dosing Regimen:

    • Group A (Control): Saline IP q.d. x 7 days.

    • Group B (Toxic): Colistin Sulfate 15 mg/kg/day IP x 7 days.

  • Sample Collection:

    • Collect urine on Days 1, 3, and 7 (metabolic cage).

    • Sacrifice on Day 7 for kidney histology and homogenate analysis.

  • Biomarker Assay (ELISA):

    • Use species-specific ELISA kits for Urinary KIM-1 and NGAL .

    • Normalize values to Urinary Creatinine (Ucr) to account for urine dilution (Result = ng/mg Ucr).

  • Validation: Confirm oxidative stress by measuring MDA levels in kidney tissue homogenates using the TBARS assay.

Visualization: Screening Workflow

Assay_Workflow Start HK-2 Cell Seeding Treat Colistin Treatment (24 Hours) Start->Treat JC1 JC-1 Staining (Mitochondrial Potential) Treat->JC1 MTT MTT/CCK-8 (Cell Viability) Treat->MTT Read_JC1 Measure Fluorescence Red/Green Ratio JC1->Read_JC1 Read_MTT Measure Absorbance (450/570 nm) MTT->Read_MTT Decision Data Analysis & IC50 Calculation Read_JC1->Decision Read_MTT->Decision

Figure 2: Integrated in vitro workflow for assessing Colistin cytotoxicity using mitochondrial and viability endpoints.

References

  • Li, J., et al. (2006). "Colistin: the re-emerging antibiotic for multidrug-resistant Gram-negative bacterial infections."[1][2][3][8][9] The Lancet Infectious Diseases. Link

  • Suzuki, T., et al. (2013). "Megalin contributes to the accumulation and nephrotoxicity of colistin in rat renal proximal tubules."[9] Antimicrobial Agents and Chemotherapy.[10] Link

  • Vaidya, V. S., et al. (2010). "Kidney injury molecule-1 (KIM-1): a sensitive and specific biomarker for renal injury."[11] Nature Biotechnology. Link

  • Dai, C., et al. (2014). "Colistin-induced nephrotoxicity in mice involves the mitochondrial, death receptor, and endoplasmic reticulum pathways."[12] Antimicrobial Agents and Chemotherapy.[10] Link

  • Mishra, J., et al. (2005). "Neutrophil gelatinase-associated lipocalin (NGAL) as a biomarker for acute renal injury." Biomarkers. Link

  • Gai, Z., et al. (2019). "Molecular Mechanisms of Colistin-Induced Nephrotoxicity." Molecules. Link

Sources

Exploratory

Unraveling the Molecular Dynamics: Colistin B Sulfate Binding Affinity and the MCR-1 Phosphoethanolamine Transferase Axis

A Technical Whitepaper for Drug Development Professionals and Biophysicists Executive Summary The rapid global dissemination of the mobilized colistin resistance (mcr-1) gene has fundamentally compromised the clinical ef...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals and Biophysicists

Executive Summary

The rapid global dissemination of the mobilized colistin resistance (mcr-1) gene has fundamentally compromised the clinical efficacy of polymyxin antibiotics, our last-resort defense against multidrug-resistant Gram-negative pathogens. To engineer next-generation antimicrobial adjuvants, researchers must move beyond phenotypic susceptibility testing and interrogate the precise biophysical interactions at the bacterial outer membrane.

This technical guide provides an in-depth analysis of the binding affinity dynamics between Colistin B sulfate salt and the MCR-1 phosphoethanolamine transferase axis. By dissecting the electrostatic mechanisms of target modification and detailing self-validating experimental workflows for affinity quantification, this whitepaper equips drug development professionals with the structural and kinetic insights necessary to overcome MCR-1-mediated resistance.

The Molecular Architecture of Resistance

Colistin (Polymyxin E) is a polycationic lipopeptide consisting of two primary components: Colistin A and Colistin B. Colistin B (Polymyxin E2) is distinguished by its 6-methyloctanoic acid fatty acyl chain. In laboratory and clinical settings, it is formulated as a sulfate salt to ensure complete aqueous solubility, preventing the spontaneous micellar aggregation that plagues the free base form. At physiological pH (7.4), the sulfate counterions dissociate, exposing five positively charged L-α,γ-diaminobutyric acid (DAB) residues.

The bactericidal mechanism of Colistin B relies on a high-affinity electrostatic interaction between these DAB residues and the negatively charged phosphate groups of wild-type Lipid A on the bacterial outer membrane.

The MCR-1 protein is a membrane-bound, zinc-dependent metalloenzyme. It catalyzes a two-step reaction: the cleavage of a phosphoethanolamine (PEA) group from a membrane phospholipid donor (phosphatidylethanolamine), followed by its transfer to the acceptor Thr285 residue, and ultimately to the 1- or 4'-phosphate of Lipid A . This addition neutralizes the localized negative charge of Lipid A, shifting the electrostatic landscape from attractive to repulsive, thereby drastically reducing Colistin B's binding affinity.

G PE Phosphatidylethanolamine (PE Donor) MCR1 MCR-1 Enzyme (Metalloenzyme) PE->MCR1 PEA Group LipidA Wild-Type Lipid A (High Negative Charge) MCR1->LipidA Catalyzes Transfer PEA_LipidA PEA-Modified Lipid A (Neutralized Charge) LipidA->PEA_LipidA Target Modification ColistinB Colistin B Sulfate (Polycationic) ColistinB->LipidA High Affinity (Kd < 5 µM) ColistinB->PEA_LipidA Low Affinity (Repulsion)

MCR-1 mediated PEA transfer to Lipid A and its impact on Colistin B binding affinity.

Direct Interaction Profiling: Does Colistin B Bind MCR-1?

A common misconception in early-stage drug discovery is that Colistin B might act as a competitive inhibitor of the MCR-1 enzyme itself. However, biophysical profiling utilizing Surface Plasmon Resonance (SPR) and molecular docking reveals that Colistin B has negligible direct binding affinity to the MCR-1 catalytic domain. The resistance is strictly a consequence of target modification, not enzyme sequestration.

To restore Colistin B efficacy, modern therapeutic strategies focus on identifying small-molecule adjuvants that do bind directly to MCR-1. For instance, recent studies have demonstrated that tyrosine kinase inhibitors like Bosutinib bind directly to the MCR-1 active pocket with high affinity (


 = 5.12 µM), blocking PEA transfer and re-sensitizing the bacteria to Colistin B .
Quantitative Binding Affinity Summary
Interaction PairExperimental MethodBinding Affinity (

)
Biological Implication
Colistin B — WT Lipid A Fluorescence Displacement~1.5 - 3.0 µMHigh affinity; potent bactericidal membrane disruption.
Colistin B — PEA-Lipid A Fluorescence Displacement> 50 µMLoss of electrostatic attraction; clinical resistance.
Colistin B — MCR-1 Enzyme Surface Plasmon Resonance> 100 µM (No Binding)Colistin B is not a direct competitive inhibitor of MCR-1.
Bosutinib — MCR-1 Enzyme Surface Plasmon Resonance5.12 µMStrong binding; restores Colistin B efficacy as an adjuvant.

Validated Experimental Protocols for Affinity Measurement

To ensure scientific integrity and reproducibility, binding affinities must be measured using self-validating systems. Below are the definitive protocols for quantifying the interactions within the MCR-1/Colistin B axis.

Protocol A: BODIPY TR Cadaverine Displacement Assay (Membrane Affinity)

This assay quantifies the affinity of Colistin B to wild-type versus MCR-1 modified outer membrane vesicles (OMVs).

  • Causality Check: BODIPY TR cadaverine binds to the negatively charged phosphate groups of Lipid A, which quenches its fluorescence. When Colistin B binds to Lipid A, it competitively displaces the probe, causing a measurable fluorescence increase (de-quenching). This provides a real-time, self-validating readout of membrane binding affinity .

  • Vesicle Preparation: Isolate OMVs from wild-type and mcr-1 positive E. coli strains using ultracentrifugation. Standardize to a protein concentration of 2 µg/mL.

  • Probe Equilibration: Incubate OMVs with 4 µM BODIPY TR cadaverine in 50 mM HEPES buffer (pH 7.4) for 1 hour at room temperature to establish baseline quenching.

  • Analyte Titration: Add Colistin B sulfate salt in a serial dilution gradient (0.1 µM to 100 µM). Crucial Step: Use the sulfate salt to prevent artifactual fluorescence quenching caused by micelle formation of the free base.

  • Measurement & Validation: Measure fluorescence (Excitation: 580 nm, Emission: 620 nm). Include a probe-only well (no OMVs) as a negative control to ensure Colistin B does not interact directly with the fluorophore.

  • Data Fitting: Plot the change in fluorescence against Colistin B concentration and fit to a one-site specific binding model to derive the

    
    .
    
Protocol B: Surface Plasmon Resonance (SPR) for MCR-1 Direct Binding

This protocol is used to verify that novel adjuvants (e.g., Bosutinib, Matrine) bind to the MCR-1 enzyme, while confirming Colistin B's lack of direct enzyme interaction .

Workflow Prep 1. Sensor Chip Functionalization (Immobilize MCR-1 Catalytic Domain) Equil 2. Baseline Equilibration (Running Buffer: PBS-T, pH 7.4) Prep->Equil Inject 3. Analyte Injection (Colistin B or Adjuvant Gradient) Equil->Inject Measure 4. SPR Response Measurement (Association & Dissociation Phases) Inject->Measure Analyze 5. Kinetic Data Fitting (Determine Kon, Koff, Kd) Measure->Analyze

SPR experimental workflow for quantifying Colistin B binding kinetics and affinity.

  • Sensor Chip Functionalization: Activate a CM5 dextran sensor chip using EDC/NHS chemistry. Inject purified recombinant MCR-1 catalytic domain (diluted in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~5000 Response Units (RU).

  • System Equilibration: Flow running buffer (PBS with 0.05% Tween-20, pH 7.4) at 30 µL/min until a stable baseline is achieved. Causality Check: Tween-20 is mandatory to prevent non-specific adsorption of the highly cationic Colistin B to the microfluidic tubing.

  • Analyte Injection: Inject Colistin B sulfate (or the test adjuvant) at concentrations ranging from 0.78 µM to 50 µM for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Self-Validation (Double Referencing): Subtract the response of a blank reference channel (activated and deactivated without protein) and a buffer-only injection to eliminate bulk refractive index shifts.

  • Kinetic Analysis: Fit the resulting sensorgrams using a 1:1 Langmuir binding model to calculate

    
    , 
    
    
    
    , and
    
    
    .

Conclusion

The binding affinity of Colistin B sulfate to the bacterial outer membrane is the linchpin of its bactericidal activity. The MCR-1 enzyme subverts this by modifying Lipid A, creating a biophysical barrier of electrostatic repulsion. Because Colistin B does not directly bind to or inhibit the MCR-1 enzyme, future drug development must prioritize the discovery of MCR-1-specific adjuvants. By utilizing the rigorous, self-validating SPR and fluorescence displacement protocols outlined above, researchers can accurately quantify these interactions and accelerate the development of therapies capable of dismantling plasmid-mediated colistin resistance.

References

  • Catalytic Mechanism of the Colistin Resistance Protein MCR-1 ChemRxiv (2021). URL:[Link]

  • Bosutinib Restores the Sensitivity of Colistin against Mcr-1-Positive E. coli ACS Infectious Diseases (2025). URL:[Link]

  • The Attenuated Protective Effect of Outer Membrane Vesicles Produced by a mcr-1 Positive Strain on Colistin Sensitive Escherichia coli Frontiers in Microbiology (2021). URL: [Link]

  • Matrine Restores Colistin Efficacy Against mcr-1-Carrying Escherichia coli Molecules (2025). URL:[Link]

Foundational

An In-depth Technical Guide to Polymyxin E2 Sulfate Salt: Antimicrobial Spectrum and Efficacy

Abstract The escalating threat of multidrug-resistant (MDR) Gram-negative bacteria has necessitated the re-evaluation of older antimicrobial agents. Among these, Polymyxin E (colistin) has re-emerged as a last-resort the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating threat of multidrug-resistant (MDR) Gram-negative bacteria has necessitated the re-evaluation of older antimicrobial agents. Among these, Polymyxin E (colistin) has re-emerged as a last-resort therapy. This technical guide provides an in-depth analysis of Polymyxin E2 sulfate salt, a major active component of colistin. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its antimicrobial spectrum, mechanism of action, efficacy, and the critical methodologies for its evaluation. We will delve into the causality behind experimental choices, present detailed protocols for susceptibility testing, and visualize complex biological pathways to provide a comprehensive resource for the scientific community.

Introduction: The Resurgence of a Critical Polypeptide Antibiotic

Polymyxin E, also known as colistin, was first discovered in 1947.[1] It belongs to the polymyxin class of polypeptide antibiotics, which are non-ribosomally synthesized by the bacterium Paenibacillus polymyxa.[2] For years, its clinical use was limited due to concerns about nephrotoxicity and neurotoxicity.[3][4] However, with the rise of extensively drug-resistant (XDR) Gram-negative pathogens such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae, polymyxins have become a crucial last-line defense.[5][6]

Polymyxin E is commercially available in two forms: colistimethate sodium (CMS) and colistin sulfate.[6][7] It is critical to understand that these two forms are not interchangeable.[7][8] CMS is an inactive prodrug that is less toxic and administered parenterally; it undergoes hydrolysis in vivo to the active colistin.[8][9] Colistin sulfate is the stable, active cationic form of the drug, used for topical applications, oral administration for gut decontamination, and importantly, for in vitro antimicrobial susceptibility testing.[6][8][9][10]

This guide will focus specifically on Polymyxin E2 sulfate salt, one of the two major components of Polymyxin E (the other being Polymyxin E1).[11] Polymyxin E1 and E2 differ only by the fatty acid group at the N-terminus.[11] Understanding the specific properties and efficacy of this purified component is essential for standardized research and development of new therapeutic strategies.

Mechanism of Action: A Targeted Disruption of the Gram-Negative Outer Membrane

The bactericidal activity of Polymyxin E is primarily directed against the outer membrane of Gram-negative bacteria.[1][4] This targeted action is a result of a multi-step process initiated by an electrostatic interaction.

  • Initial Binding: The polymyxin molecule is polycationic due to its multiple diaminobutyric acid (Dab) residues. This positive charge is electrostatically attracted to the anionic (negatively charged) phosphate groups of the lipid A moiety within the lipopolysaccharide (LPS) of the outer membrane.[1][12][13]

  • Displacement of Divalent Cations: This initial binding displaces the divalent cations (Ca2+ and Mg2+) that are essential for stabilizing the LPS layer by cross-bridging adjacent LPS molecules.[1][13][14]

  • Membrane Destabilization and Permeabilization: The loss of these stabilizing cations leads to a localized disruption and disorganization of the outer membrane. The hydrophobic fatty acid tail of the polymyxin molecule then inserts into the hydrophobic regions of the membrane, further increasing its permeability in a detergent-like action.[2][14] This process is often referred to as "self-promoted uptake."[15]

  • Cell Lysis: The compromised integrity of the outer membrane allows for the leakage of intracellular contents and facilitates the passage of the polymyxin to the inner cytoplasmic membrane, ultimately leading to cell death.[1][15] Recent research also suggests that colistin's bactericidal activity involves targeting LPS that is present in the cytoplasmic membrane.[16][17]

Diagram: Mechanism of Polymyxin E Action

cluster_OM Gram-Negative Outer Membrane cluster_Peri Periplasmic Space cluster_IM Inner Membrane LPS1 LPS CaMg1 Ca²⁺/Mg²⁺ LPS2 LPS CaMg2 Ca²⁺/Mg²⁺ LPS3 LPS CaMg3 Ca²⁺/Mg²⁺ LPS4 LPS Displaced_CaMg Displaced Ca²⁺/Mg²⁺ CaMg2->Displaced_CaMg 2. Cation Displacement Leakage Cellular Content Leakage placeholder2->Leakage 4. Cell Lysis Polymyxin Polymyxin E2 (Cationic) Polymyxin->LPS2 1. Electrostatic Attraction Polymyxin->placeholder 3. Membrane Permeabilization

Caption: Polymyxin E2 disrupts the bacterial outer membrane.

Antimicrobial Spectrum and In Vitro Efficacy

Polymyxin E2 exhibits a narrow but potent spectrum of activity, primarily targeting clinically significant Gram-negative bacilli.[1][5][6] It is particularly valued for its activity against MDR strains of:

  • Acinetobacter baumannii

  • Pseudomonas aeruginosa

  • Klebsiella pneumoniae

  • Escherichia coli

  • Enterobacter spp.

Notably, some Gram-negative species, such as Proteus spp., Serratia spp., and Burkholderia spp., exhibit intrinsic resistance to polymyxins.[18]

The in vitro efficacy of Polymyxin E is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes representative MIC ranges, MIC₅₀ (the concentration required to inhibit 50% of isolates), and MIC₉₀ (the concentration required to inhibit 90% of isolates) for key pathogens.

PathogenMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Acinetobacter baumannii0.5 - >12813
Pseudomonas aeruginosa0.5 - 20.50.5
Klebsiella pneumoniae0.5 - >12812
Escherichia coli0.5 - 20.52

Note: MIC values can vary significantly based on geographic location, the specific strain, and the presence of resistance mechanisms. The data presented is a synthesis from multiple sources for illustrative purposes.[3][6][11][19][20]

Antimicrobial Susceptibility Testing: A Methodological Imperative

Accurate and reliable antimicrobial susceptibility testing (AST) for polymyxins is notoriously challenging but essential for appropriate clinical use. Due to the cationic nature of the polymyxin molecule, it readily adheres to the negatively charged surfaces of standard polystyrene microtiter plates, which can lead to falsely elevated MIC values.[21] Furthermore, the large size of the molecule results in poor diffusion through agar, rendering disk diffusion and gradient diffusion (e.g., E-test) methods unreliable and prone to high error rates.[6][14][21][22]

For these reasons, the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have jointly recommended broth microdilution (BMD) as the sole reference method for determining colistin susceptibility.[14][22][23][24]

Detailed Protocol: Broth Microdilution for Polymyxin E2 Sulfate Salt

This protocol is based on the ISO-20776 standard and joint CLSI/EUCAST recommendations.[23][24]

I. Materials and Reagents:

  • Polymyxin E2 sulfate salt (or colistin sulfate) powder of known potency.

  • Sterile, untreated 96-well polystyrene microtiter plates.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile deionized water.

  • Bacterial isolates for testing.

  • Quality control (QC) strains: E. coli ATCC 25922 and P. aeruginosa ATCC 27853.[14] A colistin-resistant strain such as E. coli NCTC 13846 (mcr-1 positive) should also be included.[14]

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

II. Experimental Workflow:

  • Preparation of Stock Solution:

    • Precisely weigh the Polymyxin E2 sulfate powder. Causality: Accurate weighing is fundamental for correct final concentrations.

    • Calculate the required volume of sterile water to create a stock solution of 1,024 µg/mL, accounting for the powder's potency.

    • Store the stock solution in small aliquots at -80°C until use.[24]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Causality: Standardizing the inoculum density is critical for reproducibility.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the polymyxin stock solution in CAMHB directly in the 96-well plate to achieve the desired final concentration range (e.g., 0.25 to 16 µg/mL).[24]

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[25]

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of Polymyxin E2 sulfate that completely inhibits visible growth.[14]

    • Compare the results for the QC strains to their acceptable ranges to validate the assay.

    • Interpret the results for the clinical isolates based on the established breakpoints from CLSI or EUCAST (e.g., for P. aeruginosa and Acinetobacter spp., Susceptible: ≤2 µg/mL; Resistant: ≥4 µg/mL).[13][21]

Diagram: Broth Microdilution Workflow

A Prepare Polymyxin Stock Solution (1024 µg/mL) C Perform Serial Dilutions of Polymyxin in Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) D Dilute and Add Bacterial Inoculum to Wells B->D C->D E Incubate Plate (16-20h at 35°C) D->E F Read MIC: Lowest Concentration with No Growth E->F G Validate with QC Strains F->G

Caption: Workflow for Polymyxin E2 susceptibility testing.

Mechanisms of Resistance: How Bacteria Fight Back

The re-emergence of polymyxins has been met with the inevitable evolution of resistance. The primary mechanism does not involve enzymatic degradation but rather modification of the polymyxin's target: the LPS molecule.

The addition of positively charged molecules, such as phosphoethanolamine (pEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N), to the phosphate groups of lipid A reduces the net negative charge of the LPS.[26] This modification decreases the electrostatic affinity of the cationic polymyxin for its target, thereby inhibiting its binding and bactericidal activity.

This adaptive resistance is predominantly regulated by two-component systems (TCS), which act as bacterial environmental sensors. The most critical TCSs involved in polymyxin resistance are PhoP/PhoQ and PmrA/PmrB .[5][7][27]

  • Activation: These systems are typically activated by low environmental Mg²⁺ concentrations or by the presence of cationic antimicrobial peptides themselves.

  • Regulatory Cascade: In many bacteria, the PhoP/PhoQ system can activate the PmrA/PmrB system via a connector protein, PmrD. The activated PmrA then upregulates the expression of the arnBCADTEF operon (also known as pmrHFIJKLM), which is responsible for the synthesis and transfer of L-Ara4N to lipid A.[5]

  • Mutations: Constitutive activation of these pathways, often due to mutations in the phoQ, pmrB, or negative regulators like mgrB in K. pneumoniae, can lead to stable, high-level resistance.[7][26]

A more recent and alarming development is the emergence of plasmid-mediated resistance via the mcr (mobile colistin resistance) genes, which encode phosphoethanolamine transferases.[16] The horizontal transfer of these genes poses a significant threat to the continued efficacy of polymyxins.

Diagram: Polymyxin Resistance Pathway

cluster_env Environmental Stimuli cluster_reg Two-Component Systems cluster_genes Gene Expression cluster_result Phenotypic Result Low Mg²⁺ Low Mg²⁺ PhoQ PhoQ (Sensor Kinase) Low Mg²⁺->PhoQ Polymyxin Polymyxin PmrB PmrB (Sensor Kinase) Polymyxin->PmrB PhoP PhoP (Response Regulator) PhoQ->PhoP P PmrD PmrD PhoP->PmrD activates PmrA PmrA (Response Regulator) PmrB->PmrA P arn arnBCADTEF operon (pmrHFIJKLM) PmrA->arn activates PmrD->PmrA stabilizes P~PmrA LPS_mod LPS Modification (L-Ara4N addition to Lipid A) arn->LPS_mod encodes enzymes for Resistance Polymyxin Resistance LPS_mod->Resistance

Caption: Regulation of LPS modification leading to resistance.

In Vivo Efficacy: Insights from Preclinical Models

While in vitro data are crucial for determining the antimicrobial potential of a compound, in vivo studies are necessary to understand its efficacy in a complex biological system. Data from animal models, such as murine pneumonia or skin infection models, provide valuable insights into the pharmacokinetic and pharmacodynamic properties of Polymyxin E.

Studies have shown that colistin can significantly reduce the bacterial load in the lungs and skin of infected mice.[2][8][28] For example, in a mouse model of pneumonia caused by MDR P. aeruginosa, colistin administered as a single agent demonstrated strong antibacterial activity.[18] Furthermore, combination therapy is a key area of investigation. In vivo studies have demonstrated that combining colistin with other antibiotics, such as fosfomycin or rifampicin, can lead to synergistic effects and improved bacterial clearance compared to monotherapy.[8][18] These findings are critical for developing effective clinical strategies to combat MDR infections and potentially reduce the required dose of colistin, thereby minimizing toxicity.

Conclusion and Future Directions

Polymyxin E2 sulfate salt is an indispensable tool in the fight against multidrug-resistant Gram-negative bacteria. Its potent, targeted mechanism of action provides a critical therapeutic option where others have failed. However, its use must be guided by a deep understanding of its properties, the challenges of susceptibility testing, and the mechanisms by which bacteria evade its action.

As Senior Application Scientists, we must emphasize the imperative of using standardized, validated methodologies, such as broth microdilution, to ensure accurate and reproducible data. The future of polymyxin therapy will likely rely on innovative strategies, including combination therapies with synergistic partners and the development of novel polymyxin derivatives with improved efficacy and safety profiles. Continued research into the intricate molecular interactions and resistance pathways will be paramount in preserving the utility of this last-resort antibiotic for generations to come.

References

  • Falagas, M. E., Kasiakou, S. K. (2005). Colistin: The Revival of Polymyxins for the Management of Multidrug-Resistant Gram-Negative Bacterial Infections. Clinical Infectious Diseases, 40(9), 1333–1341. [Link]

  • Wikipedia contributors. (2024, February 27). Colistin. In Wikipedia, The Free Encyclopedia. [Link]

  • Velkov, T., Thompson, P. E., Nation, R. L., & Li, J. (2010). Structure-activity relationships of polymyxin antibiotics. Journal of Medicinal Chemistry, 53(5), 1898–1916. [Link]

  • McPhee, J. B., Lewenza, S., & Hancock, R. E. (2003). Cationic antimicrobial peptides activate a two-component regulatory system, PmrA-PmrB, that regulates resistance to polymyxin B and cationic antimicrobial peptides in Pseudomonas aeruginosa. Molecular Microbiology, 50(1), 205–217. [Link]

  • Sabnis, A., Hagart, K. L., Klöckner, A., Becce, M., Evans, L. E., Furniss, R. C. D., ... & Edwards, A. M. (2021). Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane. eLife, 10, e65836. [Link]

  • Orwa, J. A., Govaerts, C., Busson, R., Roets, E., Van Schepdael, A., & Hoogmartens, J. (2001). Isolation and structural characterization of colistin components. Journal of Chromatography A, 912(2), 369-373. [Link]

  • Nguyen, L. T. T., Nguyen, L. T., & Le, C. H. (2022). Trends of Colistin MIC Among Acinetobacter Baumannii and Pseudomonas aeruginosa at a First-Class Hospital in Vietnam. Journal of Tropical Medicine, 2022. [Link]

  • Lee, H., Hsu, T. D., & Lee, Y. C. (2014). Differential role of two-component regulatory systems (phoPQ and pmrAB) in polymyxin B susceptibility of Pseudomonas aeruginosa. PloS one, 9(10), e109219. [Link]

  • Sabnis, A., Hagart, K. L., Klöckner, A., Becce, M., Evans, L. E., Furniss, R. C. D., ... & Edwards, A. M. (2021). Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane. eLife, 10, e65836. [Link]

  • Sun, S., Liu, Y., & Zhang, J. (2020). Regulating polymyxin resistance in Gram-negative bacteria: roles of two-component systems PhoPQ and PmrAB. Future Microbiology, 15(7), 523-535. [Link]

  • Cheng, Y. S., Lin, T. L., & Wang, J. T. (2010). Molecular characterization of the PhoPQ-PmrD-PmrAB mediated pathway regulating polymyxin B resistance in Klebsiella pneumoniae CG43. Journal of biomedical science, 17(1), 1-13. [Link]

  • Fujimura, S., Nakano, N., & Gomi, K. (2009). Efficacy of colistin combination therapy in a mouse model of pneumonia caused by multidrug-resistant Pseudomonas aeruginosa. Journal of Antimicrobial Chemotherapy, 63(5), 1008-1013. [Link]

  • Wikipedia contributors. (2023, December 14). Polymyxin. In Wikipedia, The Free Encyclopedia. [Link]

  • Schultze, N., Aurbach, K., Andreacchio, F., Zoller, M., Zysk, G., & Fackler, O. (2022). Local Fixation of Colistin With Fibrin Spray: An in vivo Animal Study for the Therapy of Skin and Soft Tissue Infections. Frontiers in Medicine, 9, 850596. [Link]

  • Poirel, L., Jayol, A., & Nordmann, P. (2017). Polymyxins: antibacterial activity, susceptibility testing, and resistance mechanisms encoded by plasmids or chromosomes. Clinical microbiology reviews, 30(2), 557-596. [Link]

  • Dafopoulou, K., Zarkotou, O., Dimitroulia, E., Hadjichristodoulou, C., & Pournaras, S. (2015). Comparative evaluation of colistin susceptibility testing methods among carbapenem-nonsusceptible Klebsiella pneumoniae and Acinetobacter baumannii clinical isolates. Antimicrobial agents and chemotherapy, 59(10), 6177-6182. [Link]

  • Moskowitz, S. M., Lin, Y. W., & Miller, S. I. (2010). Involvement of pmrAB and phoPQ in polymyxin B adaptation and inducible resistance in non-cystic fibrosis clinical isolates of Pseudomonas aeruginosa. Antimicrobial agents and chemotherapy, 54(12), 5222-5229. [Link]

  • Gales, A. C., Reis, A. O., & Jones, R. N. (2006). Resurgence of colistin: a review of resistance, toxicity, pharmacodynamics, and dosing. Clinical infectious diseases, 43(2), 222-231. [Link]

  • Brennan-Krohn, T., Pironti, A., & Kirby, J. E. (2018). In vitro synergy of colistin combinations against colistin-resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae isolates. Antimicrobial agents and chemotherapy, 62(11), e01243-18. [Link]

  • From, P. (1970). COLISTIN SULFATE VERSUS SODIUM COLISTIMETHATE. Annals of Internal Medicine, 72(4), 591. [Link]

  • Best Practice for Colistin Susceptibility Testing: Methods and Evidence (Mini Review). (2019). SlideShare. [Link]

  • Nadir, M., & Batirel, A. (2024). Review of Colistin Susceptibility Testing with Current Data. Mediterranean Journal of Infection, Microbes and Antimicrobials, 13, 24056. [Link]

  • Matuschek, E., Åhman, J., & Kahlmeter, G. (2018). Antimicrobial susceptibility testing of colistin-evaluation of seven commercial MIC products against standard broth microdilution for Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter spp. Clinical Microbiology and Infection, 24(8), 865-870. [Link]

  • Vaara, M. (2019). Polymyxin derivatives that sensitize Gram-negative bacteria to other antibiotics. Molecules, 24(2), 249. [Link]

  • K C, B., & P, S. (2024). Colistin, the last resort antibiotic: challenges in the implementation of its routine susceptibility testing. Microbiologia Medica, 40(1). [Link]

  • Lim, L. M., Ly, N., & Anderson, D. (2010). Rational use of polymyxins: a guide for clinicians. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 30(6), 599-610. [Link]

  • Aynaci, A., Tran, W., & Wrazidlo, D. J. (2021). Noncytotoxic polymyxin derivatives enhance antibiotic action against multidrug-resistant Gram-negative bacteria. Antimicrobial agents and chemotherapy, 65(10), e00731-21. [Link]

  • Kaye, K. S., Pogue, J. M., & Tran, T. B. (2016). Polymyxin resistance in Gram-negative bacteria: a comprehensive review with a focus on the role of 4-amino-4-doexy-l-arabinose. Expert review of anti-infective therapy, 14(12), 1161-1169. [Link]

  • Li, J., Yang, X., & Chen, J. (2022). Colistin Sulfate-Based Combination Therapy for Infections Caused by Carbapenem-Resistant Organisms in Intensive Care Units: A Multicenter, Prospective, Observational Clinical Trial. Infection and Drug Resistance, 15, 3633. [Link]

  • Mezzatesta, M. L., La Rosa, G., & Fadda, G. (2018). Clinical validation of SensiTest Colistin, a broth microdilution-based method to evaluate colistin MICs. Journal of clinical microbiology, 56(4), e01758-17. [Link]

  • Turlej-Rogacka, A., Xavier, B. B., Janssens, L., Lammens, C., Zarkotou, O., Glupczynski, Y., ... & Malhotra-Kumar, S. (2018). Colistin stability and MIC testing in agar dilution in comparison to E-test, micro-and macrobroth. Journal of microbiological methods, 147, 59-64. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Preparation of Colistin B Sulfate Salt Stock Solution in Water

Abstract This document provides a comprehensive, field-proven protocol for the preparation, quality control, and storage of Colistin B sulfate salt aqueous stock solutions. Tailored for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-proven protocol for the preparation, quality control, and storage of Colistin B sulfate salt aqueous stock solutions. Tailored for researchers, scientists, and drug development professionals, this guide emphasizes the scientific principles behind each step to ensure the integrity, potency, and reliability of the prepared stock solution for downstream applications. The protocol integrates critical considerations for solubility, stability, and safety, grounded in authoritative references.

Introduction: The Resurgence of a Last-Resort Antibiotic

Colistin, a polycationic peptide antibiotic, has re-emerged as a crucial last-resort therapeutic agent against multidrug-resistant (MDR) Gram-negative bacterial infections, including those caused by Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacteriaceae.[1][2] Commercially available as colistin sulfate and colistimethate sodium (CMS), the sulfate salt is often utilized for in vitro susceptibility testing and research applications.

The bactericidal activity of Colistin B, a major component of the colistin complex, is primarily mediated by its electrostatic interaction with the lipopolysaccharides (LPS) on the outer membrane of Gram-negative bacteria.[2][3][4][5] This binding competitively displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS, leading to a detergent-like effect that disrupts the outer membrane's integrity, causes leakage of intracellular contents, and ultimately results in bacterial cell death.[1][3][4][5] Given its potent activity and critical role in combating antimicrobial resistance, the accurate and reproducible preparation of Colistin B sulfate salt stock solutions is paramount for reliable experimental outcomes.

Core Protocol: Preparation of a 10 mg/mL Colistin B Sulfate Salt Stock Solution

This protocol details the preparation of a 10 mg/mL stock solution. The principles outlined can be adapted for other desired concentrations.

Materials and Equipment
Material/EquipmentSpecificationsRationale
Colistin B sulfate saltHigh-purity, research-grade powderEnsures the accuracy of the final concentration and minimizes the introduction of confounding variables.
Sterile, nuclease-free waterUSP-grade or equivalentThe primary solvent; sterility prevents microbial contamination of the stock solution.
Sterile conical tubes15 mL or 50 mLFor initial dissolution and mixing.
Sterile serological pipettesVarious sizes (1 mL, 5 mL, 10 mL)For accurate measurement of the solvent.
Analytical balanceCalibrated, with a readability of at least 0.1 mgFor precise weighing of the Colistin B sulfate salt powder.
Vortex mixerStandard laboratory modelTo ensure complete dissolution of the powder.
Sterile syringe filters0.22 µm pore size, low protein binding (e.g., PVDF or PES)For sterilization of the aqueous stock solution.[6][7][8] Using a low protein binding filter minimizes loss of the peptide antibiotic.
Sterile syringesAppropriate volume for filtrationTo push the solution through the sterile filter.
Sterile, light-protected microcentrifuge tubes or cryovialsFor aliquoting and storageProtects the solution from light and allows for single-use aliquots to prevent repeated freeze-thaw cycles.[6]
Personal Protective Equipment (PPE)Lab coat, gloves, and safety glassesEssential for safe handling of the powdered antibiotic.[9][10][11]
Step-by-Step Preparation Procedure
  • Pre-Preparation and Aseptic Technique:

    • Perform all steps in a laminar flow hood or a designated clean workspace to maintain sterility.

    • Wipe down all surfaces and equipment with a suitable disinfectant (e.g., 70% ethanol).

    • Don appropriate PPE, including a lab coat, gloves, and safety glasses.[9][10][11] Colistin sulfate is a hygroscopic and toxic powder; avoid inhalation and direct contact with skin and eyes.[9][10][12]

  • Weighing the Colistin B Sulfate Salt:

    • On a calibrated analytical balance, carefully weigh the desired amount of Colistin B sulfate salt powder. For a 10 mL stock solution at 10 mg/mL, weigh 100 mg of the powder.

    • Causality: Accurate weighing is the foundation for achieving the target concentration.

  • Dissolution:

    • Transfer the weighed powder into a sterile conical tube.

    • Using a sterile serological pipette, add a portion of the sterile water (e.g., 7-8 mL for a final volume of 10 mL).

    • Cap the tube securely and vortex at a medium speed until the powder is completely dissolved. Colistin B sulfate salt is freely soluble in water.[12][13][14] Visually inspect the solution against a light source to ensure no particulates are present.

  • Volume Adjustment:

    • Once the powder is fully dissolved, add sterile water to reach the final desired volume (e.g., 10 mL).

    • Invert the tube gently several times to ensure a homogenous solution.

  • Sterile Filtration:

    • Draw the Colistin B sulfate solution into a sterile syringe.

    • Aseptically attach a 0.22 µm sterile syringe filter to the syringe.[6][7][8]

    • Filter the solution into a new sterile conical tube. This step is critical for removing any potential bacterial contamination from the stock solution, as autoclaving can degrade the antibiotic.[6]

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into single-use, light-protected, sterile microcentrifuge tubes or cryovials.

    • Label each aliquot clearly with the name of the antibiotic, concentration, preparation date, and your initials.

    • Store the aliquots at 2-8°C for short-term use (up to 60 days).[14] For long-term storage, freezing at -20°C is recommended.[15] Avoid repeated freeze-thaw cycles, which can lead to degradation of the antibiotic.[16]

Workflow Diagram

Colistin_Stock_Preparation start Start weigh Weigh Colistin B Sulfate Salt Powder start->weigh dissolve Dissolve in Sterile Water weigh->dissolve adjust_vol Adjust to Final Volume dissolve->adjust_vol filter Sterile Filter (0.22 µm) adjust_vol->filter aliquot Aliquot into Sterile, Light-Protected Tubes filter->aliquot store Store at 2-8°C (short-term) or -20°C (long-term) aliquot->store end_node End store->end_node

Sources

Application

Application Note: Broth Microdilution (BMD) for Colistin Sulfate MIC Determination

[1] Abstract & Executive Summary The determination of Minimum Inhibitory Concentrations (MIC) for Colistin is technically demanding due to the molecule's cationic nature, large size, and propensity to adsorb to laborator...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Executive Summary

The determination of Minimum Inhibitory Concentrations (MIC) for Colistin is technically demanding due to the molecule's cationic nature, large size, and propensity to adsorb to laboratory materials.[1] Broth Microdilution (BMD) is currently the only validated method recognized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3]

Common methods such as disk diffusion and gradient diffusion (e.g., Etest®) are unreliable for Colistin due to poor agar diffusion, leading to high rates of Very Major Errors (false susceptibility). This guide provides a rigorous, self-validating protocol for performing Colistin BMD, addressing critical variables such as salt form selection, plasticware interference, and cation adjustment.

Technical Principle & Mechanism

Mechanism of Action

Colistin is a cationic polypeptide that targets the bacterial cell membrane. It functions like a biological detergent. The positively charged colistin molecule binds to the negatively charged phosphate groups of Lipid A in the Lipopolysaccharide (LPS) layer of Gram-negative bacteria, displacing stabilizing divalent cations (


 and 

). This destabilizes the outer membrane, leading to leakage of intracellular contents and cell death.
The "Adsorption" Paradox

Colistin adheres to polystyrene (PS), the plastic used in standard microtiter plates.

  • The Trap: Researchers often attempt to use "low-binding" plates or add surfactants (like Polysorbate-80) to prevent this.[1]

  • The Standard: Do NOT use Polysorbate-80 (P-80). While P-80 reduces adsorption, it also acts synergistically with Colistin, artificially lowering the MIC.

  • The Solution: Current breakpoints (CLSI/EUCAST) were established using standard, untreated polystyrene plates . Therefore, to obtain a valid result that correlates with clinical breakpoints, one must use standard plates despite the known adsorption, as the breakpoints already "price in" this loss.

Visualizing the Mechanism

ColistinMechanism Colistin Colistin (Cationic +) LPS Bacterial LPS (Anionic -) Colistin->LPS Electrostatic Attraction Displacement Cation Displacement Colistin->Displacement Induces MgCa Mg++ / Ca++ (Stabilizers) LPS->MgCa Normally Bound MgCa->Displacement Ejected Lysis Membrane Destabilization & Cell Lysis Displacement->Lysis Causes

Figure 1: Mechanism of Action. Colistin displaces stabilizing cations from the LPS layer, leading to membrane lysis.

Critical Materials & Reagents

The Drug Substance: Sulfate vs. Methanesulfonate

CRITICAL ERROR ALERT: You must distinguish between the two forms of Colistin.

FeatureColistin Sulfate Colistimethate Sodium (CMS)
Activity Active moiety (Potent in vitro)Inactive Prodrug (Requires hydrolysis)
Use Case REQUIRED for MIC Testing Clinical Injection Only (Do not use for MIC)
Solubility Soluble in WaterSoluble in Water
Stability StableUnstable (Hydrolyzes spontaneously)

Directive: Always check the CAS number and Certificate of Analysis. Ensure you are using Colistin Sulfate .[1]

Labware
  • Stock Solution Storage: Glass or Polypropylene (PP) tubes. Avoid Polystyrene (PS) for storage.

  • Microtiter Plates: Standard, round-bottom 96-well Polystyrene (PS) plates (non-treated).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2]

    • 
      : 20–25 mg/L
      
    • 
      : 10–12.5 mg/L
      

Experimental Protocol

Stock Solution Preparation

Colistin is dosed in Units (U) or weight, but MIC is reported in µg/mL. The potency of the powder (µg/mg) is critical.

  • Calculate Potency: Check the manufacturer's CoA.

    • Formula:

      
      
      
  • Solvent: Dissolve Colistin Sulfate powder in sterile distilled water . Do not use DMSO or Ethanol.

  • Concentration: Prepare a master stock at 1000 µg/mL or 1280 µg/mL .

  • Storage: Aliquot into glass/PP vials. Stable at -20°C for 6 months. Do not refreeze.

Dilution Scheme (ISO 20776-1 Standard)

Prepare intermediate dilutions in CAMHB to avoid pipetting errors.

  • Range: Prepare a range typically from 0.12 µg/mL to 64 µg/mL.

  • Intermediate Step: Prepare solutions 2x the final desired concentration in CAMHB.

    • Example: For a final well concentration of 4 µg/mL, prepare an 8 µg/mL solution in a tube.

  • Dispensing: Add 50 µL of the 2x drug solution to the respective wells of the 96-well plate.

Inoculum Preparation
  • Source: Use fresh colonies (18-24h growth) from non-selective agar (e.g., Blood Agar).

  • Suspension: Suspend colonies in saline to reach 0.5 McFarland turbidity (

    
     CFU/mL).
    
  • Dilution: Dilute the 0.5 McFarland suspension 1:100 in CAMHB.

    • Result:

      
       CFU/mL.
      
  • Inoculation: Add 50 µL of this diluted inoculum to the wells containing 50 µL of drug.

    • Final System: 100 µL total volume.

    • Final Inoculum:

      
       CFU/mL.[4]
      
    • Final Drug Conc: 1x (Desired concentration).

Workflow Diagram

BMDWorkflow Stock 1. Stock Prep (Colistin Sulfate in Water) Store in Glass/PP Dilution 2. Intermediate Dilution (2x Conc. in CAMHB) Stock->Dilution PlatePrep 3. Plate Prep (50µL Drug into PS Plate) Dilution->PlatePrep Combine 5. Inoculation (Add 50µL Inoculum to Plate) PlatePrep->Combine Inoculum 4. Inoculum Prep (0.5 McFarland -> 1:100 Dilution) Inoculum->Combine Incubate 6. Incubation (35±2°C, 16-20h, Ambient Air) Combine->Incubate Read 7. Read MIC (No Growth = Endpoint) Incubate->Read

Figure 2: BMD Workflow. Note the convergence of drug preparation and inoculum at Step 5.

Quality Control (QC) & Validation[4]

Every test run must include QC strains to validate the media, drug potency, and technique. If QC strains fall outside these ranges, the patient/drug results are invalid .

CLSI M100 / EUCAST QC Ranges
OrganismStrain IDMIC Range (µg/mL)Purpose
Pseudomonas aeruginosa ATCC 27853 0.5 – 4 Primary Control
Escherichia coli ATCC 25922 0.25 – 2 Secondary Control
Escherichia coli NCTC 13846 4 – 8 Resistant Control (mcr-1)
Acceptance Criteria
  • Growth Control (Positive): Turbid.

  • Sterility Control (Negative): Clear.

  • QC Strains: Must fall within the ranges above.

Troubleshooting & Common Pitfalls

IssueCauseSolution
Skipped Wells Technical error or HeteroresistanceRetest. If skipped wells persist (e.g., growth at 1, no growth at 2, growth at 4), check for splash-over or contamination.
Trailing Endpoint Faint haze vs. ButtonRead the MIC as the first well with complete inhibition. Ignore faint "trailing" haze often seen with bacteriostatic effects, but Colistin is bactericidal, so buttons should be clear.
MICs too Low Polysorbate-80 usedRemove P-80 from the protocol. It causes false susceptibility.
MICs too High Drug adsorption to dilution tubesEnsure stock and intermediate dilutions are done in Glass or Polypropylene, not Polystyrene. Only the final plate should be PS.
Rosette Formation Pseudomonas specificP. aeruginosa may form granular "rosettes" at the bottom. Read carefully; do not mistake for contamination.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing. 33rd Edition.

  • The European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0.

  • CLSI & EUCAST Joint Working Group. (2016). Recommendations for MIC determination of colistin (polymyxin E) as recommended by the joint CLSI-EUCAST Polymyxin Breakpoints Working Group.

  • Sutherland, C. A., & Nicolau, D. P. (2014).[5] To add or not to add polysorbate 80: impact on colistin MICs for clinical strains of Enterobacteriaceae and Pseudomonas aeruginosa and quality controls. Journal of Clinical Microbiology, 52(10), 3810–3812.

  • Humphries, R. M., et al. (2019). Colistin Susceptibility Testing: A Challenge to Laboratories. Journal of Clinical Microbiology, 57(11).

Sources

Method

HPLC Separation of Colistin A and Colistin B Sulfate: A Comprehensive Application Note

Abstract This application note provides a definitive technical guide for the High-Performance Liquid Chromatography (HPLC) separation of Colistin A (Polymyxin E1) and Colistin B (Polymyxin E2) sulfate. Colistin, a multic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a definitive technical guide for the High-Performance Liquid Chromatography (HPLC) separation of Colistin A (Polymyxin E1) and Colistin B (Polymyxin E2) sulfate. Colistin, a multicomponent polypeptide antibiotic, relies on the ratio of these two major components for its pharmacological potency and toxicity profile. This guide details two distinct methodologies: a Regulatory Standard Method (aligned with USP/EP protocols) for Quality Control, and a Modern High-Efficiency Method (TFA/Gradient) suitable for R&D and LC-MS applications. It includes mechanistic insights into the separation, step-by-step protocols, and troubleshooting strategies.

Scientific Foundation: The Chemistry of Separation

The Analytes

Colistin Sulfate is not a single molecule but a mixture of polypeptides. The two primary active components are:

  • Colistin A (Polymyxin E1): Acylated with 6-methyloctanoic acid .[1][2]

  • Colistin B (Polymyxin E2): Acylated with 6-methylheptanoic acid .[1][2]

The Separation Mechanism

The separation of Colistin A and B is a classic example of Reversed-Phase Chromatography (RPC) governed by hydrophobicity.

  • Structural Difference: The only structural difference is a single methylene (-CH₂-) group in the fatty acyl tail.

  • Retention Behavior: Colistin A, having a longer fatty acid tail (octanoic vs. heptanoic), is more hydrophobic. Therefore, it interacts more strongly with the C18 stationary phase and elutes after Colistin B.

  • Challenge: Both molecules are basic cationic peptides. Without proper pH control and ion-pairing/salting agents, they exhibit severe peak tailing due to interaction with residual silanols on the silica support.

Visualization of Separation Logic

The following diagram illustrates the differential interaction mechanism inside the column.

SeparationMechanism cluster_elution Elution Order Sample Colistin Sample (Mixture A + B) Column C18 Stationary Phase (Hydrophobic Interaction) Sample->Column Injection ColB Colistin B (Less Hydrophobic) Elutes 1st Column->ColB Weak Interaction (Heptanoic Tail) ColA Colistin A (More Hydrophobic) Elutes 2nd Column->ColA Strong Interaction (Octanoic Tail) Note Mechanism: Methylene group difference drives selectivity (α). Column->Note

Caption: Mechanistic flow of Colistin separation based on fatty acyl tail hydrophobicity.

Method Selection Strategy

Choose the protocol that fits your objective:

FeatureMethod A: Regulatory Standard (QC) Method B: Modern Research (R&D)
Basis USP / Ph. Eur. MonographModern Ion-Pairing / Gradient
Mobile Phase High Salt (Sulfate/Phosphate)0.1% TFA / Acetonitrile
Elution IsocraticGradient
Detection UV 215 nmUV 215 nm or MS
Pros Validated, Regulatory CompliantSharp peaks, Low salt (MS compatible)
Cons Salt precipitation risk, long equilibrationRequires high-purity reagents

Protocol A: Regulatory Standard Method (USP/EP Aligned)

Best for: Quality Control, Batch Release, Compliance Testing.

Equipment & Reagents[4][5]
  • HPLC System: Isocratic pump capability, UV Detector (Variable Wavelength).

  • Column: L1 packing (C18), 4.6 mm × 250 mm, 5 µm (e.g., Zorbax Eclipse XDB-C18 or equivalent).

  • Reagents: Anhydrous Sodium Sulfate (ACS Grade), Acetonitrile (HPLC Grade), Phosphoric Acid or Dilute Sulfuric Acid, Ultra-pure Water (18.2 MΩ).

Mobile Phase Preparation[6][7]
  • Buffer Solution: Dissolve 4.46 g of anhydrous sodium sulfate in 900 mL of water. Adjust pH to 2.4 ± 0.1 using dilute sulfuric acid (or phosphoric acid as per specific monograph). Dilute to 1000 mL.

  • Mobile Phase: Mix Buffer Solution and Acetonitrile in a 78:22 (v/v) ratio.

    • Critical Step: Filter through a 0.45 µm membrane and degas immediately. High salt concentrations can precipitate in acetonitrile if not mixed/filtered properly.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temperature: Ambient (25°C).

  • Detection: UV at 215 nm .[5][6]

  • Injection Volume: 20 µL.

  • Run Time: ~25-30 minutes (Colistin A elutes last).

Standard Preparation
  • Weigh 25 mg of Colistin Sulfate Reference Standard.

  • Dissolve in 20 mL of water (Stock: 1.25 mg/mL).

  • Store in a polymeric (plastic) vial to prevent adsorption to glass.

Protocol B: Modern High-Efficiency Method (TFA Gradient)

Best for: R&D, Pharmacokinetics, LC-MS applications.

Equipment & Reagents[5]
  • HPLC System: Quaternary Gradient Pump, DAD/UV Detector.

  • Column: C18 Core-Shell or Fully Porous, 4.6 mm × 150 mm, 2.6 µm or 3.5 µm (e.g., Phenomenex Kinetex or Waters XBridge).

  • Reagents: Trifluoroacetic Acid (TFA) (LC-MS Grade), Acetonitrile, Water.

Mobile Phase Preparation
  • Mobile Phase A: 0.1% TFA in Water (v/v).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.08515
2.08515
15.06040
16.01090
18.01090
18.18515
23.08515
Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temperature: 35°C (Improves mass transfer for peptides).

  • Detection: UV at 214 nm .

System Suitability & Data Analysis

Acceptance Criteria

Regardless of the method used, the system must meet these criteria before sample analysis:

  • Resolution (R): > 1.5 between Colistin B (first major peak) and Colistin A (second major peak).[7]

  • Tailing Factor (T): < 2.0 (Peptides often tail; TFA or Sulfate helps mitigate this).

  • Relative Standard Deviation (%RSD): < 2.0% for peak areas (n=5 injections).

Calculations

Content Ratio:



Note: Colistin B usually constitutes ~40-60% of the mixture, and Colistin A ~40-60%, depending on the bacterial strain and manufacturing process.

Troubleshooting Guide (Expert Insights)

IssueProbable CauseCorrective Action
High Backpressure Salt precipitation (Method A).Wash system with 90% Water/10% MeOH (no salt) at 50°C. Ensure MP is filtered.
Broad/Tailing Peaks Silanol interaction; pH too high.Lower pH to < 2.5. Ensure TFA or Sulfate concentration is sufficient.
Poor Resolution Column aging; Organic ratio too high.Decrease % Acetonitrile by 1-2%. Use a column with higher carbon load.
Ghost Peaks Carryover.Peptides stick to injector seals. Use a needle wash of 50:50 ACN:Water + 0.1% TFA.
Baseline Drift UV absorbance of TFA.Ensure TFA concentration is identical in Mobile Phase A and B.
Analytical Workflow Diagram

Workflow Start Start Analysis Prep Sample Prep (Dissolve in Water/MP) Start->Prep Check System Suitability (Res > 1.5?) Prep->Check Run Run Samples Check->Run Pass Fail Troubleshoot: Check pH, Column, Mobile Phase Check->Fail Fail Calc Calculate % Content (Colistin A vs B) Run->Calc Fail->Check Retry

Caption: Operational workflow for Colistin analysis ensuring data integrity.

References

  • United States Pharmacopeia (USP). Colistin Sulfate Monograph. USP-NF.

  • European Pharmacopoeia (Ph.[8] Eur.). Colistin Sulfate Monograph 0320.

  • Govaerts, C., et al. (2002). "Mass spectrometric fragmentation of colistin and colistin methanesulfonate." Rapid Communications in Mass Spectrometry. (Demonstrates structural differences).

  • Li, J., et al. (2001). "Development and validation of a reversed-phase high-performance liquid chromatographic assay for colistin in human plasma." Antimicrobial Agents and Chemotherapy. (Basis for TFA/Gradient methods).

  • Orwa, J.A., et al. (2000). "Liquid chromatographic method for the determination of colistin and colistin methanesulfonate." Journal of Chromatography A.

Sources

Method

Application Notes &amp; Protocols: Evaluating the In Vitro Synergistic Effects of Colistin B Sulfate and Rifampicin

Introduction: The Clinical Imperative for Combination Therapy The rise of multidrug-resistant (MDR) Gram-negative bacteria, particularly species like Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Clinical Imperative for Combination Therapy

The rise of multidrug-resistant (MDR) Gram-negative bacteria, particularly species like Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae, presents a formidable challenge in clinical practice.[1][2] With dwindling therapeutic options, the scientific community is re-evaluating older antibiotics and exploring combination therapies to enhance efficacy and combat resistance.[3] Colistin, a polymyxin antibiotic, has re-emerged as a last-resort treatment for infections caused by these MDR pathogens.[4][5] However, its use is hampered by potential nephrotoxicity and the emergence of resistance.[4][6]

Rifampicin, a potent bactericidal agent, is highly effective against Gram-positive bacteria and mycobacteria but generally shows poor activity against Gram-negative organisms when used alone.[7][8] This is primarily due to the inability of the hydrophobic rifampicin molecule to effectively penetrate the outer membrane of Gram-negative bacteria.[1][9] This application note details the scientific rationale and provides robust in vitro protocols for investigating the synergistic relationship between Colistin B sulfate and rifampicin, a combination that has shown significant promise in overcoming these individual limitations.[10][11]

Scientific Rationale: A Mechanism of Facilitated Entry

The synergistic interaction between colistin and rifampicin is a classic example of one agent potentiating the activity of another. The mechanism is predicated on their distinct modes of action and the physical structure of Gram-negative bacteria.

Colistin B Sulfate: As a polycationic peptide, colistin's primary target is the lipopolysaccharide (LPS) layer of the Gram-negative outer membrane.[6][12] It electrostatically interacts with the negatively charged phosphate groups of lipid A, competitively displacing divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS structure.[5][13] This displacement disrupts the integrity of the outer membrane, increasing its permeability and causing leakage of intracellular contents, ultimately leading to cell death.[6][12]

Rifampicin: Rifampicin functions by inhibiting bacterial DNA-dependent RNA polymerase, the enzyme responsible for transcription.[8][14][15] It binds to the β-subunit of the polymerase, physically blocking RNA elongation and thereby halting protein synthesis.[14] This intracellular target means its efficacy is contingent on its ability to cross the bacterial cell envelope.

The Synergy: The disruptive effect of colistin on the outer membrane is the key to the synergistic activity. By creating pores and destabilizing the membrane, colistin effectively opens the door for rifampicin.[1][9] This facilitated entry allows the otherwise-impermeable rifampicin to reach its intracellular target, the RNA polymerase, in concentrations sufficient to exert its bactericidal effect.[9][12] This one-two punch can be effective even against strains that show resistance to one or both agents individually.[1][10]

G cluster_0 Gram-Negative Bacterium OM Outer Membrane (LPS Layer) Rifampicin Rifampicin OM->Rifampicin IM Inner Membrane RNAP DNA-dependent RNA Polymerase DNA Bacterial DNA RNAP->DNA 4. Inhibits transcription, leading to cell death Colistin Colistin B Sulfate Colistin->OM 1. Binds to LPS, displaces Mg2+/Ca2+ ions Rifampicin->RNAP 3. Rifampicin enters cell and reaches target

Figure 1: Proposed synergistic mechanism of Colistin and Rifampicin.

Experimental Protocols for Synergy Assessment

Two primary methods are employed to quantitatively assess antibiotic synergy in vitro: the checkerboard microdilution assay and the time-kill curve analysis. The checkerboard assay is a high-throughput method to screen for synergy, while the time-kill assay provides dynamic information on the rate and extent of bactericidal activity.[3][16][17]

Protocol 1: Checkerboard Microdilution Assay

The checkerboard assay assesses the effect of combining two antimicrobial agents over a wide range of concentrations.[16][18] The primary output is the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction.

3.1.1 Materials and Reagents
  • 96-well, sterile, clear, flat-bottom microtiter plates

  • Colistin B sulfate (powder)

  • Rifampicin (powder)

  • Appropriate solvent for each antibiotic (e.g., sterile water, DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[19][20]

  • Test bacterial strain(s)

  • Sterile saline or Phosphate Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Microplate reader (optional)

  • Sterile 0.22 µm filters

3.1.2 Experimental Workflow

G start Start: Prepare Reagents prep_stocks 1. Prepare concentrated stock solutions of Colistin & Rifampicin start->prep_stocks setup_plate 3. Set up 96-well plate: - Add 50 µL CAMHB to all wells - Create 2-fold serial dilutions prep_stocks->setup_plate prep_inoculum 2. Prepare bacterial inoculum adjusted to 0.5 McFarland standard, then dilute add_inoculum 4. Add 100 µL of diluted bacterial inoculum to each well (final vol = 200 µL) prep_inoculum->add_inoculum dilute_A Drug A (Colistin) diluted horizontally setup_plate->dilute_A Across Columns dilute_B Drug B (Rifampicin) diluted vertically setup_plate->dilute_B Down Rows dilute_A->add_inoculum dilute_B->add_inoculum incubate 5. Incubate plate at 37°C for 16-20 hours add_inoculum->incubate read_results 6. Read results: Determine MIC of each drug alone and in combination incubate->read_results calculate 7. Calculate Fractional Inhibitory Concentration (FIC) Index read_results->calculate end End: Interpret Synergy calculate->end

Figure 2: Workflow for the checkerboard synergy assay.
3.1.3 Step-by-Step Methodology
  • Preparation of Antibiotic Stocks:

    • Prepare stock solutions of Colistin B sulfate and Rifampicin in a suitable solvent at a concentration at least 10-20 times the highest concentration to be tested.[18]

    • Sterilize stock solutions by filtration through a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[21]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[22][23]

  • Checkerboard Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.[23]

    • Drug A (Colistin): Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions. Add 50 µL of the highest colistin concentration to the first column of wells and perform serial dilutions across the plate, leaving column 11 for Drug B control and column 12 for growth control.

    • Drug B (Rifampicin): Along the y-axis (e.g., rows A-G), create serial two-fold dilutions. Add 50 µL of the highest rifampicin concentration to the top row and perform serial dilutions down the plate. Row H will serve as the Drug A control.

    • This setup creates a matrix where each well contains a unique concentration combination of the two drugs.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum (final concentration ~5 x 10⁵ CFU/mL) to each well, except for a sterility control well (which contains only broth).[22]

    • Cover the plate and incubate at 35-37°C for 16-20 hours.[18]

3.1.4 Data Analysis and Interpretation
  • Determine MICs: After incubation, visually inspect the plate for turbidity. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that completely inhibits visible growth.[18]

    • MIC A: The MIC of Colistin alone (determined from Row H).

    • MIC B: The MIC of Rifampicin alone (determined from Column 11).

    • MIC A (combo) & MIC B (combo): The concentrations of Colistin and Rifampicin, respectively, in each well that shows no growth. The well with the lowest effective combination is of most interest.

  • Calculate the FIC Index (FICI): The interaction is quantified by calculating the FICI for each non-turbid well.[22][24][25]

    • FIC A = MIC A (in combination) / MIC A (alone)

    • FIC B = MIC B (in combination) / MIC B (alone)

    • FICI = FIC A + FIC B

  • Interpret the Results: The FICI value determines the nature of the interaction. The most widely accepted interpretation is:[24][26]

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0No Interaction (Indifference/Additive)
> 4.0Antagonism

Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI) values.

Protocol 2: Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.[17] A synergistic effect is demonstrated when the combination shows a significantly greater rate and extent of bacterial killing than the most active single agent.

3.2.1 Materials and Reagents
  • All materials from the checkerboard assay.

  • Sterile culture tubes or flasks.

  • Shaking incubator.

  • Agar plates (e.g., Tryptic Soy Agar) for colony counting.

  • Sterile diluent (e.g., saline or PBS).

  • Automatic colony counter (optional).

3.2.2 Experimental Workflow

G start Start: Prepare Cultures prep_inoculum 1. Grow bacteria to logarithmic phase start->prep_inoculum adjust_inoculum 2. Dilute to starting inoculum of ~5x10^5 CFU/mL in flasks with CAMHB prep_inoculum->adjust_inoculum add_drugs 3. Add antibiotics to flasks: - Drug A alone - Drug B alone - A + B Combination - Growth Control (No Drug) adjust_inoculum->add_drugs incubate_sample 4. Incubate at 37°C with shaking. Collect aliquots at specified time points (0, 2, 4, 8, 24h) add_drugs->incubate_sample plate_count 5. Perform serial dilutions of aliquots and plate onto agar for viable counts incubate_sample->plate_count incubate_plates 6. Incubate plates at 37°C for 18-24 hours plate_count->incubate_plates count_colonies 7. Count colonies (CFU/mL) for each time point incubate_plates->count_colonies plot_data 8. Plot log10 CFU/mL vs. Time (hours) count_colonies->plot_data end End: Interpret Killing Curves plot_data->end

Figure 3: Workflow for the time-kill curve analysis.
3.2.3 Step-by-Step Methodology
  • Preparation of Inoculum:

    • Inoculate CAMHB with the test organism and grow to early- or mid-logarithmic phase (typically an OD₆₀₀ of ~0.25).[27]

    • Dilute the culture in fresh, pre-warmed CAMHB to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Experimental Setup:

    • Prepare flasks or tubes for each condition to be tested:

      • Growth Control (no antibiotic)

      • Colistin B sulfate alone (e.g., at 0.5x or 1x MIC)

      • Rifampicin alone (e.g., at 0.5x or 1x MIC)

      • Colistin + Rifampicin combination (at the same concentrations as above)

    • Add the appropriate antibiotic(s) to each corresponding flask.

  • Incubation and Sampling:

    • Incubate all flasks at 37°C with constant agitation (e.g., 150-200 rpm).

    • Aseptically remove aliquots from each flask at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).[9]

  • Viable Cell Counting:

    • Immediately perform ten-fold serial dilutions of each collected aliquot in sterile saline or PBS.

    • Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.

    • Count the colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point.

3.2.4 Data Analysis and Interpretation
  • Plot the Data: For each condition, plot the mean log₁₀ CFU/mL on the y-axis against time (hours) on the x-axis.

  • Interpret the Curves:

    • Bactericidal Activity: Defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[17][20]

    • Synergy: Defined as a ≥2-log₁₀ decrease in CFU/mL for the combination compared with the most active single agent at a specific time point (e.g., 24 hours).[20][27]

    • Antagonism: Defined as a ≥2-log₁₀ increase in CFU/mL for the combination compared with the least active single agent.

    • Indifference: Any change less than a 2-log₁₀ difference between the combination and the most active single agent.

Time (h)Growth Control (log₁₀ CFU/mL)Colistin (0.5x MIC)Rifampicin (0.5x MIC)Colistin + Rifampicin
05.705.715.705.69
26.455.155.654.20
47.304.885.723.11
88.555.25 (regrowth)6.80<2.00 (limit of detection)
249.107.908.95<2.00

Table 2: Example data from a time-kill assay demonstrating synergy. In this example, at 24 hours, the combination resulted in a >5.9-log reduction compared to the most active single agent (Colistin), indicating strong synergy and bactericidal activity.

Conclusion

The combination of Colistin B sulfate and rifampicin represents a promising strategy against MDR Gram-negative pathogens. The mechanism, whereby colistin permeabilizes the outer membrane to facilitate rifampicin's entry, is well-supported by in vitro data.[1][9][12] The checkerboard and time-kill assays are robust, standardized methods for quantifying this synergistic interaction.[20][28] By following the detailed protocols provided in this application note, researchers can generate reliable and reproducible data to evaluate the potential of this combination therapy, contributing valuable insights to the critical field of antimicrobial drug development.

References

  • Patsnap Synapse. (2024). What is the mechanism of Colistin Sulfate? Available at: [Link]

  • Picmonic. (n.d.). Rifampin: Mechanism of Action. Available at: [Link]

  • Wikipedia. (n.d.). Rifampicin. Available at: [Link]

  • Scilit. (n.d.). Molecular Mechanism of Action of the Antibiotic Rifampicin. Available at: [Link]

  • Wehrli, W. (1983). Rifampin: Mechanisms of Action and Resistance. Clinical Infectious Diseases, 5(Supplement_3), S407–S411. Available at: [Link]

  • Pediatric Oncall. (n.d.). Rifampicin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction. Drug Index. Available at: [Link]

  • Bergen, P. J., et al. (2015). Synergistic Activity of Colistin and Rifampin Combination against Multidrug-Resistant Acinetobacter baumannii in an In Vitro Pharmacokinetic/Pharmacodynamic Model. Antimicrobial Agents and Chemotherapy, 59(7), 3848-3855. Available at: [Link]

  • Dizbay, M., et al. (2017). Synergistic Effect of Colistin and Rifampin Against Multidrug Resistant Acinetobacter baumannii: A Systematic Review and Meta-Analysis. Open Microbiology Journal, 11, 84-93. Available at: [Link]

  • Humphrey, S., et al. (2023). Colistin Enhances Rifampicin's Antimicrobial Action in Colistin-Resistant Pseudomonas aeruginosa Biofilms. Antimicrobial Agents and Chemotherapy, 67(3), e0134522. Available at: [Link]

  • Docobo-Pérez, F., et al. (2018). Efficacy of Colistin and Its Combination With Rifampin in Vitro and in Experimental Models of Infection Caused by Carbapenemase-Producing Clinical Isolates of Klebsiella pneumoniae. Frontiers in Microbiology, 9, 993. Available at: [Link]

  • Rhouma, M., et al. (2016). Colistin in Pig Production: Chemistry, Mechanism of Antibacterial Action, Microbial Resistance Emergence, and One Health Perspectives. Frontiers in Microbiology, 7, 1789. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Colistin – Knowledge and References. Available at: [Link]

  • Wikipedia. (n.d.). Colistin. Available at: [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Available at: [Link]

  • Oliva, A., et al. (2020). When Combined with Colistin, an Otherwise Ineffective Rifampicin–Linezolid Combination Becomes Active in Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. Antibiotics, 9(1), 29. Available at: [Link]

  • Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. Available at: [Link]

  • Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy, 52(1), 1. Available at: [Link]

  • Simo, G. F., & Nguimatsia, F. (2021). Synergy Test for Antibacterial Activity: Towards the Research for a Consensus between the Fractional Inhibitory Concentration (Checkboard Method) and the Increase in Fold Area (Disc Diffusion Method). Crimson Publishers. Available at: [Link]

  • GARDP Revive. (n.d.). Checkerboard assay. Available at: [Link]

  • Loeffler, J., & Stevens, D. A. (2024). Colistin: Lights and Shadows of an Older Antibiotic. Antibiotics, 13(6), 557. Available at: [Link]

  • TransPharm Preclinical Solutions. (n.d.). Checkerboard Analysis. Available at: [Link]

  • Medscape. (n.d.). Colistin: An Update on the Antibiotic of the 21st Century. Available at: [Link]

  • ResearchGate. (n.d.). Time-kill curves for an antibiotic with rapid killing and rapid regrowth. Available at: [Link]

  • Future Medicine. (2013). Is there really no benefit to combination therapy with colistin? Available at: [Link]

  • Spampinato, G., & Leonardi, M. (2021). New and simplified method for drug combination studies by checkerboard assay. MethodsX, 8, 101505. Available at: [Link]

  • Talan, L., et al. (2021). Rifampicin Combination Therapies for Colistin-Resistant Acinetobacter Spp. in an Intensive Care Unit. Gazi Medical Journal, 32(4), 531-535. Available at: [Link]

  • GARDP Revive. (n.d.). Time-kill studies – including synergy time-kill studies. Available at: [Link]

  • Arhin, F. F., et al. (2010). Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 54(3), 1235-1242. Available at: [Link]

  • ResearchGate. (2020). (PDF) Time-kill assay: An efficacy of synergy between carbapenems and clodronic acid. Available at: [Link]

  • Liofilchem. (n.d.). MIC Test Strip Technical Sheet Synergy Testing. Available at: [Link]

  • Docobo-Pérez, F., et al. (2018). Efficacy of Colistin and Its Combination With Rifampin in Vitro and in Experimental Models of Infection Caused by Carbapenemase-Producing Clinical Isolates of Klebsiella pneumoniae. Frontiers in Microbiology, 9, 993. Available at: [Link]

  • Koutsogiannou, M., et al. (2015). Antibiotic synergy testing for multidrug-resistant Gram-negative pathogens in a Greek ICU. Critical Care, 19(Suppl 1), P347. Available at: [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]

  • ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

Sources

Application

Application Notes and Protocols: Time-Kill Assay of Colistin B Sulfate Against Pseudomonas aeruginosa

Introduction: The "Why" Behind Time-Kill Kinetics for Colistin Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics.[1] For inf...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Why" Behind Time-Kill Kinetics for Colistin

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics.[1] For infections caused by multidrug-resistant (MDR) strains, colistin, a polymyxin antibiotic, has re-emerged as a last-resort therapeutic option.[2][3] Colistin B sulfate, a key component of commercially available colistin, exerts its bactericidal effect by disrupting the integrity of the Gram-negative outer membrane.[2][4]

The bactericidal activity of an antibiotic is not instantaneous. Time-kill assays are essential pharmacodynamic studies that provide critical insights into the rate and extent of bacterial killing over a specified period.[5][6] This information is invaluable for optimizing dosing regimens to maximize efficacy and minimize the development of resistance.[7] For colistin, these studies are particularly crucial due to the complex interplay of its concentration-dependent killing, the potential for heteroresistance, and the formation of persister cells.[8][9][10]

These application notes provide a detailed, step-by-step protocol for conducting a time-kill assay to evaluate the efficacy of Colistin B sulfate against P. aeruginosa. The methodology is grounded in principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), while also incorporating practical insights for addressing the unique challenges associated with colistin.[11][12]

Core Principles and Mechanism of Action

Colistin B sulfate's primary target is the lipopolysaccharide (LPS) layer of the outer membrane of Gram-negative bacteria.[4][5] The cationic polypeptide antibiotic electrostatically interacts with the negatively charged lipid A component of LPS, displacing divalent cations (Mg²⁺ and Ca²⁺) that stabilize the membrane.[2][13] This disruption leads to increased membrane permeability, leakage of cytoplasmic contents, and ultimately, cell death.[2][4]

Pre-Assay Requirement: MIC Determination

Before initiating a time-kill assay, it is imperative to determine the Minimum Inhibitory Concentration (MIC) of Colistin B sulfate for the specific P. aeruginosa isolate being tested. The broth microdilution method is the recommended standard.[5] This MIC value will serve as the basis for selecting the antibiotic concentrations to be evaluated in the time-kill experiment.

Detailed Experimental Protocol

This protocol outlines the necessary materials, reagents, and step-by-step procedures for performing a robust time-kill assay.

Materials and Reagents:
  • Bacterial Strain: A well-characterized clinical or reference strain of Pseudomonas aeruginosa (e.g., ATCC 27853).

  • Culture Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Tryptic Soy Agar (TSA) plates.

  • Antibiotic: Colistin B sulfate powder of known potency.

  • Reagents: Sterile 0.85% saline, 0.5 McFarland turbidity standard.

  • Equipment: Spectrophotometer or turbidimeter, incubator (35 ± 2°C), shaking water bath or incubator, sterile test tubes, micropipettes and sterile tips, vortex mixer, and equipment for bacterial enumeration (e.g., spiral plater or spread plates and a colony counter).[5]

Experimental Workflow Diagram:

TimeKillWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inoculum Inoculum Preparation (0.5 McFarland) Dilution Dilute to Starting Inoculum (~5 x 10^5 CFU/mL) Inoculum->Dilution Setup Assay Setup (Tubes with CAMHB, Colistin, and Inoculum) Dilution->Setup Antibiotic Prepare Colistin B Sulfate Concentrations Antibiotic->Setup Incubate Incubate at 35°C with Shaking Setup->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sample SerialDilute Perform Serial Dilutions Sample->SerialDilute Plate Plate onto TSA SerialDilute->Plate Count Incubate and Count CFU Plate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot

Caption: General workflow for a Colistin B sulfate time-kill assay.

Step-by-Step Methodology:
  • Inoculum Preparation:

    • From a fresh (18-24 hour) TSA plate, select several colonies of P. aeruginosa.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the assay tubes.[14]

  • Assay Setup:

    • Prepare a series of sterile tubes containing CAMHB.

    • Add Colistin B sulfate to the tubes to achieve the desired final concentrations. These are typically multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, 8x, and 16x MIC).[5]

    • Include a growth control tube containing only CAMHB and the bacterial inoculum, with no antibiotic.

    • Inoculate all tubes (except for a sterility control) with the prepared bacterial suspension to the final target density of ~5 x 10⁵ CFU/mL.[14]

  • Incubation and Sampling:

    • Incubate all tubes at 35 ± 2°C, preferably in a shaking water bath or incubator to ensure aeration.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), vortex each tube and remove an aliquot (e.g., 100 µL) for bacterial enumeration.[15][16]

  • Bacterial Enumeration:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

    • Count the colonies on plates that yield between 30 and 300 colonies to ensure statistical accuracy.[15]

  • Data Analysis and Interpretation:

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each colistin concentration and the growth control.[5]

    • Bactericidal activity is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[6]

    • Bacteriostatic activity is defined as a <3-log₁₀ reduction in CFU/mL from the initial count.[15]

Scientific Integrity: Addressing Confounders

A self-validating protocol must account for potential biological confounders that can affect the interpretation of results. When working with colistin and P. aeruginosa, two significant phenomena are heteroresistance and the presence of persister cells.

Colistin Heteroresistance

Heteroresistance is the presence of a subpopulation of bacteria that exhibits a higher level of resistance than the main, susceptible population.[10][17] This can lead to treatment failure as the resistant subpopulation can be selected for during therapy.[17] In a time-kill assay, heteroresistance may manifest as initial killing followed by regrowth at later time points.

Diagram of Colistin Heteroresistance:

Heteroresistance cluster_population Bacterial Population cluster_exposure Colistin Exposure cluster_outcome Outcome Susceptible Main Susceptible Population Colistin Colistin Susceptible->Colistin Killed Resistant Resistant Subpopulation Resistant->Colistin Survives InitialKilling Initial Killing of Susceptible Cells Colistin->InitialKilling Regrowth Selection and Regrowth of Resistant Subpopulation Colistin->Regrowth

Caption: The concept of colistin heteroresistance leading to regrowth.

Persister Cells

Persister cells are a dormant, phenotypic variant of bacteria that are highly tolerant to antibiotics.[1][9] Unlike resistant cells, persisters are not genetically different from the susceptible population. Their dormant state makes them less susceptible to antibiotics that target active cellular processes. Colistin, with its membrane-disrupting mechanism, has shown activity against persister cells of P. aeruginosa.[18][19] The presence of persisters can result in a biphasic killing curve, with an initial rapid decline in viable cells followed by a plateau.

Data Presentation

Quantitative data from a time-kill assay should be summarized in a clear and organized table to facilitate comparison across different concentrations and time points.

Table 1: Hypothetical Time-Kill Assay Data for Colistin B Sulfate against P. aeruginosa

Time (hours)Growth Control (log₁₀ CFU/mL)0.5x MIC (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)16x MIC (log₁₀ CFU/mL)
05.725.705.715.695.70
26.854.883.522.15<2.00
47.914.152.40<2.00<2.00
88.844.32 (regrowth)2.10<2.00<2.00
249.216.95 (regrowth)2.05<2.00<2.00

Note: <2.00 indicates the limit of detection.

Conclusion

The time-kill assay is a powerful tool for characterizing the bactericidal kinetics of Colistin B sulfate against P. aeruginosa. A meticulously executed assay, with careful attention to potential confounders like heteroresistance, provides invaluable data for both preclinical research and clinical applications. This information is critical for the development of effective dosing strategies to combat infections caused by this challenging pathogen.

References

  • Colistin resistance dynamics in Pseudomonas aeruginosa under biofilm and planktonic growth . Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • Effect of Colistin-Based Antibiotic Combinations on the Eradication of Persister Cells in Pseudomonas Aeruginosa . PubMed. Available at: [Link]

  • Effect of colistin-based antibiotic combinations on the eradication of persister cells in Pseudomonas aeruginosa . Journal of Antimicrobial Chemotherapy | Oxford Academic. Available at: [Link]

  • Effect of colistin-based antibiotic combinations on the eradication of persister cells in Pseudomonas aeruginosa . Oxford Academic. Available at: [Link]

  • Colistin Heteroresistance, Mechanisms, Diagnostic Methods, and Therapeutic Options: A Review . MDPI. Available at: [Link]

  • What is the mechanism of Colistin Sulfate? . Patsnap Synapse. Available at: [Link]

  • Resistance and Heteroresistance to Colistin in Pseudomonas aeruginosa Isolates from Wenzhou, China . Scilit. Available at: [Link]

  • Detection of Colistin Heteroresistance in Carbapenem-Resistant Pseudomonas aeruginosa Clinical Isolates in Iran . PMC. Available at: [Link]

  • Prevalence of colistin heteroresistance in carbapenem-resistant Pseudomonas aeruginosa and association with clinical outcomes in patients: an observational study . Journal of Antimicrobial Chemotherapy | Oxford Academic. Available at: [Link]

  • Generation of Persister Cells of Pseudomonas aeruginosa and Staphylococcus aureus by Chemical Treatment and Evaluation of Their Susceptibility to Membrane-Targeting Agents . PMC. Available at: [Link]

  • Time Kill Assay . Scribd. Available at: [Link]

  • Generation of Persister Cells of Pseudomonas aeruginosa and Staphylococcus aureus by Chemical Treatment and Evaluation of Their Susceptibility to Membrane-Targeting Agents . Frontiers. Available at: [Link]

  • Colistin . Wikipedia. Available at: [Link]

  • Time-Kill Kinetics Assay . Emery Pharma. Available at: [Link]

  • Colistin: Lights and Shadows of an Older Antibiotic . MDPI. Available at: [Link]

  • Efficacy, safety, and therapeutic drug monitoring of polymyxin B sulfate and colistin sulfate in critically ill patients: a real-world retrospective study . Frontiers. Available at: [Link]

  • Colistin – Knowledge and References . Taylor & Francis. Available at: [Link]

  • Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges. [Source not available].
  • A “Time-Kill” Study to Assess the Effect of Colistin on Gram-Negative Strains: An Experimental Study for Developing an Indigenous Microfluidics-Based Antimicrobial Susceptibility Testing Device . PMC. Available at: [Link]

  • Comparative study of polymyxin B and colistin sulfate in the treatment of severe comorbid patients infected with CR-GNB . PMC. Available at: [Link]

  • Colistin and Polymyxin B . Basicmedical Key. Available at: [Link]

  • Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates . Microbiology Spectrum - ASM Journals. Available at: [Link]

  • Time-kill curves for P. aeruginosa exposed to colistin at... . ResearchGate. Available at: [Link]

  • Anyone familiar with the time-kill assay guideline? . ResearchGate. Available at: [Link]

  • Time-kill and post-antibiotic effect of colistin at different static concentrations in in vitro Acinetobacter baumannii . CABI Digital Library. Available at: [Link]

  • Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata . PMC. Available at: [Link]

  • A “Time-Kill” Study to Assess the Effect of Colistin on Gram-Negative Strains: An Experimental Study for Developing an Indigenous Microfluidics-Based Antimicrobial Susceptibility Testing Device . ResearchGate. Available at: [Link]

  • Synergistic effects of colistin-rifampin-based triple antimicrobial combination therapy against Carbapenem-resistant Pseudomonas aeruginosa: a time-kill assay . PubMed. Available at: [Link]

  • Dose Optimization of Colistin: A Systematic Review . PMC. Available at: [Link]

  • EUCAST Frequently Asked Questions. [Source not available].
  • Time-Kill & Rapid Antimicrobial Efficacy Test Studies . Eurofins. Available at: [Link]

  • AST guidance specific to the UK and clarification on EUCAST guidance . The British Society for Antimicrobial Chemotherapy. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Source not available].

Sources

Method

Application Note &amp; Protocol: High-Purity Extraction of Colistin B Sulfate from Bacillus polymyxa Fermentation

Abstract Colistin, a last-resort antibiotic against multidrug-resistant Gram-negative bacteria, is a complex mixture of related lipopeptides produced during the fermentation of Bacillus polymyxa (also known as Paenibacil...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Colistin, a last-resort antibiotic against multidrug-resistant Gram-negative bacteria, is a complex mixture of related lipopeptides produced during the fermentation of Bacillus polymyxa (also known as Paenibacillus polymyxa).[1][2][3] The primary components, Colistin A (Polymyxin E1) and Colistin B (Polymyxin E2), differ by a single methyl group on the N-terminal fatty acid chain. Ensuring a consistent and pure supply of these components is critical for pharmaceutical efficacy and safety. This document provides a comprehensive, in-depth guide for researchers and drug development professionals on the extraction, purification, and characterization of Colistin B sulfate from Bacillus polymyxa fermentation broth. The protocols herein are designed to be self-validating, with integrated quality control steps and detailed explanations of the scientific principles behind each experimental choice.

Introduction: The Rationale for High-Purity Colistin B

Colistin is not a single molecule but a family of closely related structures synthesized via a non-ribosomal peptide synthetase (NRPS) system.[1] The fermentation process yields a complex mixture, with the ratio of Colistin A to Colistin B and other minor polymyxins varying depending on the bacterial strain and fermentation conditions.[3] While both Colistin A and B possess potent antibacterial activity, their pharmacokinetic and toxicological profiles may differ. Therefore, the ability to isolate specific components like Colistin B to a high degree of purity is essential for advanced pharmacological studies and the development of next-generation polymyxin-based therapeutics.

The core challenge in this process lies in the high structural similarity of the colistin components, demanding a multi-step purification strategy that leverages subtle differences in their physicochemical properties. This guide outlines a robust workflow, commencing from the harvest of the fermentation culture and culminating in the isolation of highly pure, analytically verified Colistin B sulfate.

Overall Extraction and Purification Workflow

The process can be logically segmented into four main stages: Primary Recovery, Cation-Exchange Chromatography, High-Resolution Reversed-Phase Chromatography, and Final Salt Formation/Drying. Each stage is designed to enrich the target molecule while systematically removing process-related impurities (e.g., media components, other metabolites) and product-related impurities (e.g., other colistin variants).

G cluster_0 Upstream & Primary Recovery cluster_1 Purification Cascade cluster_2 Final Processing & QC Fermentation B. polymyxa Fermentation Broth Harvest Centrifugation / Filtration Fermentation->Harvest Supernatant Clarified Supernatant (Colistin Rich) Harvest->Supernatant CEC Cation-Exchange Chromatography (CEC) (Capture & Initial Purification) Supernatant->CEC CEC_Eluate Colistin-Enriched Eluate CEC->CEC_Eluate RP_HPLC Reversed-Phase HPLC (RP-HPLC) (High-Resolution Separation of A/B) Colistin_B_Fraction Isolated Colistin B Fraction RP_HPLC->Colistin_B_Fraction CEC_Eluate->RP_HPLC Salt_Formation Conversion to Sulfate Salt Colistin_B_Fraction->Salt_Formation Drying Lyophilization / Spray Drying Salt_Formation->Drying Final_Product Colistin B Sulfate API (>95% Purity) Drying->Final_Product QC Analytical QC (LC-MS/MS, Purity, Potency) Final_Product->QC

Figure 1: Overall workflow for the extraction and purification of Colistin B sulfate.

Stage 1: Fermentation Harvest & Primary Recovery

Scientific Principle: The first step is to separate the colistin-containing liquid phase from the Bacillus polymyxa cells and insoluble media components. Colistin is secreted into the fermentation broth, making the supernatant the primary source material.[4]

Protocol 3.1: Broth Clarification
  • Centrifugation: Pellet the bacterial cells and larger debris by centrifugation at 8,000 x g for 20 minutes at 4°C.

  • Supernatant Collection: Carefully decant the supernatant, which contains the soluble colistin. This clarified broth is the starting material for chromatographic purification.

  • Filtration (Optional): For a completely particle-free solution, which can prevent clogging of chromatography columns, filter the supernatant through a 0.45 µm filter.[4]

Expert Insight: While colistin is primarily extracellular, some product may remain associated with the cell mass or "slag." A secondary extraction of the cell pellet with an acidic aqueous solution (e.g., 2-5% sulfuric acid) can increase overall yield, as described in patent literature.[6] For routine laboratory-scale purification, processing the supernatant is often sufficient.

Stage 2: Capture and Concentration by Cation-Exchange Chromatography (CEC)

Scientific Principle: Colistin is a cationic polypeptide due to its multiple L-2,4-diaminobutyric acid (L-Dab) residues, which possess primary amine groups.[1] This positive charge allows it to bind strongly to a negatively charged cation-exchange resin at a neutral or slightly acidic pH. Impurities that are neutral or anionic will pass through the column, providing an effective capture and concentration step. Elution is achieved by increasing the ionic strength (salt concentration) or pH, which disrupts the electrostatic interaction between the colistin and the resin.

G cluster_0 CEC Column Resin Resin (-) Elute Elution Phase (High Salt Buffer, e.g., 1M NaCl) Resin2 Resin (-) Resin3 Resin (-) Resin4 Resin (-) Load Loading Phase (Clarified Broth, pH ~6-7) Colistin Colistin (+) Impurity Impurity (0) Elute->Colistin Released Colistin->Resin Binds Impurity->Resin Flows Through

Figure 2: Principle of Colistin capture by Cation-Exchange Chromatography.

Protocol 4.1: Cation-Exchange Chromatography
  • Resin Selection: A weak cation-exchange resin (e.g., carboxymethyl-sepharose) is suitable for this purpose.

  • Column Equilibration: Equilibrate the packed column with 5-10 column volumes (CV) of an equilibration buffer (e.g., 20 mM sodium phosphate, pH 6.5).

  • Loading: Load the clarified fermentation supernatant (from Protocol 3.1) onto the column at a controlled flow rate. The pH of the supernatant should be adjusted to ~6.5 if necessary.

  • Washing: After loading, wash the column with 5-10 CV of the equilibration buffer to remove any unbound impurities.

  • Elution: Elute the bound colistin using a linear gradient or a step gradient of high salt buffer (e.g., 20 mM sodium phosphate, 1.0 M NaCl, pH 6.5). Collect fractions throughout the elution process.

  • Fraction Analysis: Analyze the collected fractions for the presence of colistin using a rapid method like UV absorbance at 214 nm or a specific analytical HPLC method (see Section 6.0). Pool the fractions containing the colistin peak.

Stage 3: High-Resolution Separation by Reversed-Phase HPLC (RP-HPLC)

Scientific Principle: Reversed-phase chromatography separates molecules based on their hydrophobicity. Colistin A and Colistin B differ only in their N-terminal fatty acid acyl chain (6-methyloctanoic acid vs. 6-methylheptanoic acid), giving them slightly different hydrophobicities. This subtle difference can be exploited by RP-HPLC to achieve baseline separation. A C18 stationary phase is commonly used, and elution is performed with an increasing gradient of an organic solvent like acetonitrile in an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.[7]

Protocol 5.1: Preparative RP-HPLC for Colistin A/B Separation
  • Sample Preparation: The pooled, colistin-rich fractions from the CEC step may need to be desalted and concentrated prior to loading onto the RP-HPLC column. This can be achieved via solid-phase extraction (SPE) or tangential flow filtration.

  • Column and Mobile Phases:

    • Column: A preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).

    • Mobile Phase A: Water with 0.1% (v/v) Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA.

  • Chromatographic Separation:

    • Equilibrate the column with a starting mixture (e.g., 90% A / 10% B).

    • Inject the prepared sample.

    • Elute using a shallow linear gradient that allows for the separation of Colistin B from Colistin A. A typical gradient might run from 15% B to 40% B over 30-40 minutes.

    • Monitor the elution profile at 214 nm. Colistin B will typically elute slightly before Colistin A.

  • Fraction Collection: Collect fractions corresponding to the individual, well-resolved peaks.

  • Purity Verification: Analyze the collected fractions using an analytical LC-MS/MS method (see Section 6.0) to confirm the identity and purity of the isolated Colistin B. Pool the fractions that meet the purity requirement (e.g., >95%).

Parameter Setting Rationale
Column Preparative C18, ≥10 µmProvides hydrophobic stationary phase for separation. Larger particles prevent over-pressurization.
Mobile Phase A 0.1% TFA in WaterAqueous phase. TFA acts as an ion-pairing agent, improving peak shape for basic peptides.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic phase. Elutes compounds based on hydrophobicity.
Gradient Shallow, e.g., 15-40% B over 30 minA shallow gradient is critical for resolving the structurally similar Colistin A and B.
Detection UV at 214 nmPeptide bonds absorb strongly at this wavelength, allowing for sensitive detection.
Table 1: Typical parameters for preparative RP-HPLC separation of Colistin A and B.

Stage 4: Final Product Formulation and Quality Control

Protocol 6.1: Conversion to Sulfate Salt and Product Isolation
  • Solvent Removal: Remove the acetonitrile from the pooled high-purity Colistin B fractions using rotary evaporation under reduced pressure.

  • Salt Formation: Cool the remaining aqueous solution in an ice bath. While stirring, slowly add a stoichiometric amount of dilute sulfuric acid (e.g., 0.5 M) to protonate the amine groups and form the sulfate salt.[8] The final pH should be acidic (approx. 4.0-5.0).

  • Lyophilization: Freeze the resulting solution and lyophilize (freeze-dry) to obtain a stable, fluffy white powder of Colistin B sulfate.

Protocol 6.2: Analytical Quality Control via UPLC-MS/MS

Scientific Principle: The definitive method for identifying and quantifying colistin components is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10] This technique provides high sensitivity and specificity, allowing for accurate confirmation of the molecular weight of Colistin B and its quantification relative to any remaining impurities.

Parameter Setting
Column UPLC C18 (e.g., Acquity BEH C8, 1.7 µm)[11]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.2 - 0.4 mL/min
Gradient 15% to 30% B over 5 minutes
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Detection Multiple Reaction Monitoring (MRM)
Colistin B Transition m/z 577.9 → 101.1 (Precursor → Product ion)
Colistin A Transition m/z 584.9 → 101.1 (Precursor → Product ion)
Table 2: Example parameters for UPLC-MS/MS analysis of Colistin A and B. (Note: Specific m/z values correspond to the doubly charged precursor ions and a common fragment ion and should be optimized for the specific instrument used).

Procedure:

  • Prepare a standard solution of high-purity Colistin B sulfate at a known concentration (e.g., 1 µg/mL).

  • Prepare a sample of the final lyophilized product at the same concentration.

  • Inject both the standard and the sample into the UPLC-MS/MS system.

  • Confirm the identity of Colistin B by matching the retention time and mass transition with the standard.

  • Calculate the purity by integrating the peak area of Colistin B relative to the total area of all detected peaks in the chromatogram.

References

  • A Rapid and Simple HPLC-MS/MS Method for the Quantitative Determination of Colistin for Therapeutic Drug Monitoring in Clinical Practice. (2024). Dove Medical Press.
  • Enhanced Production of Polymyxin E in Paenibacillus polymyxa by Replacement of Glucose by Starch. (2018). PMC.
  • Development of an LC-MS/MS method for quantification of colistin and colistin methanesulfonate in human plasma and its application to stability studies and therapeutic drug monitoring. (2025). PMC.
  • Assay of Colistin and Colistin Methanesulfonate in Plasma and Urine by Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). ASM Journals. [Link]

  • The validation of the Analytical method (HPLC), use for identification and assay of the pharmaceutical active ingredient, colist. (n.d.). Veterinary Pharmacon. [Link]

  • Isolation and Structural Characterization of Colistin Components. (n.d.). J-Stage. [Link]

  • New validated spectrofluorimetric protocol for colistin assay through condensation with 2,2-dihydroxyindan-1,3-dione: application to content uniformity testing. (2022). RSC Publishing. [Link]

  • Method for recovering colistin sulfate from colistin sulfate slag. (n.d.).
  • Colistin: Mechanism and Resistance. (n.d.). Scribd. [Link]

  • Method for purification of colistin and purified colistin components. (n.d.).
  • Metabolic engineering of "last-line antibiotic" colistin in Paenibacillus polymyxa. (2024). PubMed. [Link]

  • Colistin in Pig Production: Chemistry, Mechanism of Antibacterial Action, Microbial Resistance Emergence, and One Health Perspectives. (2016). Frontiers. [Link]

  • Method for purification of colistin and purified colistin components. (n.d.).
  • Polymyxin Art 5(3). (2015). EMA. [Link]

  • Enhanced NADH Metabolism Involves Colistin-Induced Killing of Bacillus subtilis and Paenibacillus polymyxa. (2019). MDPI. [Link]

  • Process for the preparation of polymyxin b employing (paeni) bacillus polymyxa. (n.d.).
  • Method for extracting polymyxin B from fermentation broth. (n.d.).
  • Synthesis and Characterization of Colistin-Functionalized Silica Materials for Rapid Capture of Bacteria in Water. (2022). MDPI. [Link]

  • Colistin sulfate. (n.d.). FAMIC. [Link]

  • High Performance Liquid Chromatographic Method for Determination of Colistin Sulfate and its Application in Medicated Premixand Animal Feed. (n.d.). Semantic Scholar. [Link]

  • Method for purification of colistin and purified colistin components. (n.d.).

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Application

Application Notes and Protocols: Utilizing Colistin B Sulfate in Checkerboard Assays for Combination Therapy

Introduction The escalating crisis of multidrug-resistant (MDR) Gram-negative bacteria has revitalized interest in older antibiotics, such as colistin, as a last-resort treatment.[1] Colistin, a polycationic peptide anti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The escalating crisis of multidrug-resistant (MDR) Gram-negative bacteria has revitalized interest in older antibiotics, such as colistin, as a last-resort treatment.[1] Colistin, a polycationic peptide antibiotic, is a mixture of two major components, colistin A and colistin B.[2][3] Its primary mechanism of action involves electrostatic interaction with the negatively charged lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria.[4][5][6][7][8] This interaction displaces divalent cations (Ca²⁺ and Mg²⁺), disrupting the membrane's integrity and leading to cell death.[4][6][7] However, the increasing use of colistin has led to the emergence of resistance, often through modifications of the LPS structure that reduce the net negative charge.[5][7][8]

To combat resistance and enhance efficacy, colistin is often investigated in combination with other antimicrobial agents. The checkerboard assay is a robust in vitro method for evaluating the synergistic, additive, indifferent, or antagonistic effects of such combinations.[9][10][11] This document provides a detailed guide for researchers on the principles, protocols, and interpretation of checkerboard assays using Colistin B sulfate.

Why Colistin B Sulfate?

Colistin is commercially available as two forms: colistimethate sodium (CMS) and colistin sulfate.[1][6][12] CMS is an inactive prodrug that is converted in vivo to the active colistin.[1][13] For in vitro susceptibility testing, colistin sulfate is the preferred form as it is the active moiety and is more stable in aqueous solutions.[1][2][3][14] This guide specifically focuses on Colistin B sulfate, one of the two major components of colistin, to ensure higher purity and consistency in experimental results.

Principle of the Checkerboard Assay

The checkerboard assay is a microdilution technique that assesses the antimicrobial activity of two compounds, both alone and in all possible combinations, against a specific microorganism.[11][15] By systematically diluting one agent along the x-axis and the other along the y-axis of a 96-well microtiter plate, a matrix of different concentration combinations is created.[9][10] After inoculation with a standardized bacterial suspension and incubation, the minimum inhibitory concentration (MIC) of each drug alone and in combination is determined.[11]

The interaction between the two agents is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).[10][11][16][17]

Materials and Reagents

Reagents
  • Colistin B sulfate powder

  • Second antimicrobial agent of interest

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[18][19][20][21]

  • Sterile deionized water or other appropriate solvent for stock solutions

  • Sterile 0.9% saline

  • Resazurin sodium salt (optional, for viability assessment)

Equipment
  • 96-well, sterile, flat-bottom microtiter plates

  • Multichannel pipette (8 or 12 channel)

  • Single-channel pipettes (various volumes)

  • Sterile pipette tips

  • Sterile reagent reservoirs

  • Incubator (35 ± 2°C)

  • Microplate reader (optional, for spectrophotometric reading)

  • Vortex mixer

  • Spectrophotometer or McFarland densitometer

Bacterial Strains
  • Test organism(s) (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii, Klebsiella pneumoniae)

  • Quality control (QC) strain with known MIC to colistin (e.g., E. coli ATCC 25922)

Experimental Workflow

The overall workflow for performing a checkerboard assay with Colistin B sulfate can be visualized as follows:

Checkerboard_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_analysis Phase 3: Incubation & Analysis A Prepare Antimicrobial Stock Solutions E Prepare 96-Well Plate with Serial Dilutions A->E B Prepare Cation-Adjusted Mueller-Hinton Broth B->E C Prepare Bacterial Inoculum (0.5 McFarland) F Inoculate Plate C->F D Determine Individual MICs (Pre-requisite) D->E Informs concentration range E->F G Incubate Plate (16-20h at 35°C) F->G H Read Results (Visual or Spectrophotometric) G->H I Calculate FIC Index & Interpret Interaction H->I

Caption: Workflow for the Colistin B sulfate checkerboard assay.

Detailed Protocols

Protocol 1: Preparation of Media and Reagents

1. Cation-Adjusted Mueller-Hinton Broth (CAMHB) Preparation:

  • Prepare Mueller-Hinton Broth according to the manufacturer's instructions.[18][22]

  • After autoclaving and cooling, supplement the broth with sterile solutions of Ca²⁺ and Mg²⁺ to achieve final concentrations of 20-25 mg/L and 10-12.5 mg/L, respectively.[19][20] This is critical as divalent cations can affect the activity of colistin.

  • Verify the final pH is 7.3 ± 0.1.[18]

2. Antimicrobial Stock Solution Preparation:

  • Colistin B Sulfate: Due to its stability in water, prepare a stock solution in sterile deionized water.[2][3][14] For example, weigh 10 mg of Colistin B sulfate powder and dissolve it in 10 mL of sterile water to get a 1000 µg/mL stock solution.

  • Second Agent: Prepare a stock solution of the second antimicrobial agent in an appropriate solvent as recommended by the manufacturer.

  • Sterilize stock solutions by filtering through a 0.22 µm syringe filter.

  • Store stock solutions at -80°C for long-term storage or at 4°C for short-term use. Colistin sulfate is stable in water at 4°C for at least 60 days.[2][3][14]

Protocol 2: Determination of Minimum Inhibitory Concentrations (MICs)

Before performing the checkerboard assay, the MIC of each drug must be determined individually against the test organism. This informs the concentration range to be used in the combination assay.

1. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select several isolated colonies.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[23][24]

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10][16][23][25]

2. MIC Plate Setup (Broth Microdilution):

  • Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate.

  • Add 200 µL of the antimicrobial stock solution (at twice the highest desired concentration) to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.[23]

  • Well 11 serves as a growth control (no drug), and well 12 serves as a sterility control (no bacteria).[26]

  • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.[23] The final volume in each well will be 200 µL.

3. Incubation and Reading:

  • Incubate the plate at 35 ± 2°C for 16-20 hours.[16][21]

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[16]

Protocol 3: Checkerboard Assay

1. Plate Preparation:

  • This protocol is designed for a standard 8x12 (A-H rows, 1-12 columns) 96-well plate.

  • Dispense 50 µL of CAMHB into all wells.[10][16]

  • Drug A (Colistin B sulfate): Prepare a working solution at 4x the highest desired concentration. Add 100 µL of this solution to all wells in row A. Using a multichannel pipette, perform serial two-fold dilutions by transferring 50 µL from row A to row B, mixing, and continuing down to row G. Discard 50 µL from row G. Row H will contain no Colistin B sulfate.

  • Drug B (Second Agent): Prepare a working solution at 4x the highest desired concentration. Add 100 µL of this solution to all wells in column 1. Perform serial two-fold dilutions by transferring 50 µL from column 1 to column 2, mixing, and continuing across to column 10. Discard 50 µL from column 10. Column 11 will contain no Drug B.

  • This setup results in wells with varying combinations of both drugs. Column 11 will show the activity of Colistin B sulfate alone, and row H will show the activity of Drug B alone. Well H11 is the growth control.[27]

2. Inoculation and Incubation:

  • Prepare the bacterial inoculum as described in Protocol 2.

  • Add 100 µL of the final bacterial suspension (at 2x the target concentration, i.e., 1 x 10⁶ CFU/mL) to each well from A1 to G11 and H1 to H11. The final volume in each well will be 200 µL, and the final bacterial concentration will be 5 x 10⁵ CFU/mL.

  • Incubate the plate at 35 ± 2°C for 16-20 hours.

Caption: Schematic of a checkerboard assay plate layout.

Data Analysis and Interpretation

1. Reading the Results:

  • After incubation, visually inspect the plate for turbidity. The MIC of each combination is the lowest concentration that inhibits visible growth.

  • Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm. A threshold for growth inhibition (e.g., ≥90% reduction in OD compared to the growth control) can be set.

2. Calculating the Fractional Inhibitory Concentration Index (FICI): The FICI is calculated for each well that shows growth inhibition using the following formulas:[10][16][17][28]

  • FIC of Drug A (Colistin) = (MIC of Colistin in combination) / (MIC of Colistin alone)

  • FIC of Drug B (Second Agent) = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • FICI = FIC of Drug A + FIC of Drug B

3. Interpreting the FICI: The calculated FICI value determines the nature of the interaction between the two antimicrobial agents.[10][17][29][30]

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive or Indifference
> 4.0Antagonism
  • Synergy: The combined effect of the two drugs is significantly greater than the sum of their individual effects.[17]

  • Additive/Indifference: The combined effect is equal to the sum of their individual effects.[17]

  • Antagonism: The combined effect is less than the effect of the more active drug alone.[17]

Troubleshooting and Best Practices

IssuePossible CauseRecommended Solution
No growth in control wells Inoculum viability issue or incorrect media preparation.Verify inoculum preparation procedure and ensure the use of fresh cultures. Check media pH and composition.
Inconsistent MIC values Inaccurate pipetting, incorrect inoculum density, or contamination.Use calibrated pipettes and proper technique. Standardize inoculum to 0.5 McFarland.[16] Use aseptic techniques throughout the procedure.
Edge effects (evaporation) Evaporation from outer wells during incubation.Use plate sealers or place the microtiter plate in a humidified container during incubation.
Precipitation of compounds Low solubility of one or both agents in CAMHB.Check the solubility of the compounds. A small amount of a non-inhibitory solvent like DMSO may be used, ensuring the final concentration does not affect bacterial growth.

Conclusion

The checkerboard assay is a powerful and widely used method for screening and quantifying the interactions between antimicrobial agents.[11][29] When using Colistin B sulfate, meticulous attention to detail, particularly in the preparation of cation-adjusted media and standardized inocula, is paramount for obtaining accurate and reproducible results. The data generated from these assays can provide crucial insights into potential combination therapies to combat multidrug-resistant Gram-negative pathogens, helping to preserve the efficacy of last-resort antibiotics like colistin.

References

  • Poirel, L., Jayol, A., & Nordmann, P. (2017). Polymyxins: Antibacterial Activity, Susceptibility Testing, and Resistance Mechanisms Encoded by Plasmids or Chromosomes. Clinical Microbiology Reviews, 30(2), 557-596. [Link]

  • El-Sayed Ahmed, M. A. E., Zhong, L. L., Shen, C., Yang, Y., Doi, Y., & Tian, G. B. (2020). Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019). Emerging Microbes & Infections, 9(1), 868-885. [Link]

  • Wikipedia contributors. (2024, February 28). Colistin. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2024, from [Link]

  • Patsnap. (2024). What is the mechanism of Colistin Sulfate? Patsnap Synapse. [Link]

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  • Zheng, K., Chen, Y., Zhang, Y., Wang, Y., Wu, X., & Chen, Y. (2020). In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes. Frontiers in Microbiology, 11, 584988. [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. [Link]

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  • KEMIC. (n.d.). Mueller Hinton Broth. KEMIC. [Link]

  • Bellio, P., Lolicato, F., & Giammanco, A. (2021). New and simplified method for drug combination studies by checkerboard assay. MethodsX, 8, 101493. [Link]

  • Deris, Z. Z., Akter, J., Sivanesan, S., & Roberts, K. D. (2015). Three Dimensional Checkerboard Synergy Analysis of Colistin, Meropenem, Tigecycline against Multidrug-Resistant Clinical Klebsiella pneumonia Isolates. PLoS ONE, 10(6), e0126439. [Link]

  • Sader, H. S., & Jones, R. N. (2005). Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis. Journal of Clinical Microbiology, 43(1), 454-456. [Link]

  • Jovičić, M., Obradović, D., & Mirković, N. (2022). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. Antibiotics, 11(7), 947. [Link]

  • Li, J., Milne, R. W., & Nation, R. L. (2003). Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography. Antimicrobial Agents and Chemotherapy, 47(4), 1364-1370. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • HiMedia Laboratories. (n.d.). Mueller Hinton Broth. HiMedia Laboratories. [Link]

  • ResearchGate. (n.d.). Overview of the checkerboard assay (A) illustrates the setup process. ResearchGate. [Link]

  • JoVE. (2021). Quadruple Checkerboard Technique for Drug Com. JoVE Journal. [Link]

  • White, R. L., Burgess, D. S., Manduru, M., & Bosso, J. A. (1996). Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test. Antimicrobial Agents and Chemotherapy, 40(8), 1914-1918. [Link]

  • Microbiology Info. (n.d.). Microbroth Dilution. Microbiology Info. [Link]

  • Bellio, P., Lolicato, F., & Giammanco, A. (2022). Development of a polymicrobial checkerboard assay as a tool for determining combinatorial antibiotic effectiveness in polymicrobial communities. bioRxiv. [Link]

  • Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. Emery Pharma. [Link]

  • ResearchGate. (n.d.). Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography. ResearchGate. [Link]

  • Labtoo. (n.d.). Antimicrobial synergy study – checkerboard assay. Labtoo. [Link]

  • Cokol, M., & Iosifidis, G. (2024). Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs). bioRxiv. [Link]

  • Lim, L. M., Ly, N., & Anderson, D. (2010). Resurgence of Colistin: A Review of Resistance, Toxicity, Pharmacodynamics, and Dosing. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 30(12), 1279-1291. [Link]

  • Academia.edu. (n.d.). Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography. Academia.edu. [Link]

  • Zhang, Y., Wang, Y., & Chen, Y. (2023). Comparative study of polymyxin B and colistin sulfate in the treatment of severe comorbid patients infected with CR-GNB. BMC Infectious Diseases, 23(1), 345. [Link]

  • Wallace, M. A., & Kupiec, K. E. (2012). Stability of Colistimethate Sodium in Aqueous Solution. Antimicrobial Agents and Chemotherapy, 56(6), 3413-3414. [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]

  • Wallace, M. A., & Kupiec, K. E. (2011). Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients. Antimicrobial Agents and Chemotherapy, 55(9), 4483-4485. [Link]

  • University of Anbar. (n.d.). Dilution Susceptility Test MIC& (MLC or MBC). University of Anbar. [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. [Link]

  • ResearchGate. (2021). New and simplified method for drug combination studies by checkerboard assay. ResearchGate. [Link]

  • American Society for Microbiology. (2025). Comparison of different colistin sulfate regimens for carbapenem-resistant gram-negative bacteria pneumonia in neurocritical care patients: a retrospective cohort study. Antimicrobial Agents and Chemotherapy. [Link]

  • Ovid. (n.d.). Colistin vs. Polymyxin B : Infectious Disease Alert. Ovid. [Link]

  • Frontiers Media. (2021). Synergistic Activity of Colistin Combined With Auranofin Against Colistin-Resistant Gram-Negative Bacteria. Frontiers in Microbiology. [Link]

  • AMRI. (2018). Antibiotic Synergy (Checkerboard) Testing, Other Bacterial. AMRI. [Link]

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Method

Precision in Practice: A Guide to Preparing Cation-Adjusted Mueller-Hinton Broth for Colistin B Susceptibility Testing

Introduction: The Criticality of Cation Concentration in Colistin Susceptibility Testing Colistin, a polymyxin antibiotic, has re-emerged as a last-resort therapeutic agent against multidrug-resistant Gram-negative bacte...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Cation Concentration in Colistin Susceptibility Testing

Colistin, a polymyxin antibiotic, has re-emerged as a last-resort therapeutic agent against multidrug-resistant Gram-negative bacteria.[1] However, the in vitro susceptibility testing of colistin is notoriously challenging. The antibiotic's activity is highly dependent on the concentration of divalent cations, specifically calcium (Ca²⁺) and magnesium (Mg²⁺), in the testing medium.[1][2] These cations interact with the lipopolysaccharide (LPS) of the bacterial outer membrane, which is the target of colistin. An inappropriate concentration of these cations can lead to erroneous minimum inhibitory concentration (MIC) values, potentially misclassifying a resistant isolate as susceptible, or vice versa.

This application note provides a detailed, field-proven protocol for the preparation of Cation-Adjusted Mueller-Hinton Broth (CA-MHB) for colistin B susceptibility testing, adhering to the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). By meticulously controlling the cation concentration, researchers can ensure the accuracy and reproducibility of their colistin MIC results.

The Scientific Imperative for Cation Adjustment

Colistin exerts its bactericidal effect by displacing divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS of the Gram-negative outer membrane. This destabilization increases membrane permeability, leading to cell death. When the concentration of these cations in the test medium is too high, they can competitively inhibit the binding of colistin to LPS, leading to falsely elevated MIC values. Conversely, insufficient cation concentrations can result in an overestimation of colistin's potency, producing falsely low MICs. Therefore, standardization of Ca²⁺ and Mg²⁺ levels in Mueller-Hinton Broth is a non-negotiable prerequisite for accurate colistin susceptibility testing.[2]

The internationally recognized reference method for colistin susceptibility testing is broth microdilution (BMD).[1] This method necessitates the use of Mueller-Hinton Broth that has been specifically adjusted to contain physiological concentrations of calcium and magnesium.

Quantitative Standards for Cation Adjustment

Both CLSI and EUCAST recommend the following final concentrations of divalent cations in Mueller-Hinton Broth for antimicrobial susceptibility testing.[3][4][5][6]

CationRecommended Concentration Range
Calcium (Ca²⁺)20 to 25 mg/L
Magnesium (Mg²⁺)10 to 12.5 mg/L

Table 1: Recommended Final Concentrations of Calcium and Magnesium in CA-MHB.

Experimental Workflow for CA-MHB Preparation

The following diagram outlines the comprehensive workflow for the preparation and quality control of Cation-Adjusted Mueller-Hinton Broth for Colistin B testing.

G cluster_0 Phase 1: Preparation of Reagents cluster_1 Phase 2: Cation Adjustment and Sterilization cluster_2 Phase 3: Quality Control and Storage prep_mhb Prepare Basal Mueller-Hinton Broth adjust_cations Add Cation Stocks to Basal MHB prep_mhb->adjust_cations prep_ca_stock Prepare Calcium Chloride Stock Solution prep_ca_stock->adjust_cations prep_mg_stock Prepare Magnesium Chloride Stock Solution prep_mg_stock->adjust_cations prep_colistin_stock Prepare Colistin B Sulfate Stock Solution qc_testing Perform Quality Control (MIC of QC Strains) prep_colistin_stock->qc_testing Used in QC MIC Assay sterilize Sterilize CA-MHB (Autoclave) adjust_cations->sterilize sterilize->qc_testing storage Store Prepared CA-MHB at 2-8°C qc_testing->storage

Workflow for CA-MHB Preparation and QC.

Detailed Protocols

This section provides step-by-step methodologies for the preparation of all necessary reagents and the final Cation-Adjusted Mueller-Hinton Broth.

Protocol 1: Preparation of Cation Stock Solutions

To ensure accuracy, sterile stock solutions of calcium and magnesium are prepared and then added to the basal Mueller-Hinton Broth.

Materials:

  • Calcium chloride dihydrate (CaCl₂·2H₂O)

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O)[3]

  • Sterile, deionized water

  • Sterile volumetric flasks and pipettes

  • Sterile storage bottles

Procedure:

  • Calcium Stock Solution (10 mg/mL Ca²⁺):

    • Weigh 3.68 g of CaCl₂·2H₂O.[3]

    • Dissolve in sterile, deionized water in a 100 mL volumetric flask.

    • Bring the final volume to 100 mL with sterile, deionized water.

    • Sterilize by filtration through a 0.22 µm filter into a sterile storage bottle.

  • Magnesium Stock Solution (10 mg/mL Mg²⁺):

    • Weigh 8.36 g of MgCl₂·6H₂O.[3]

    • Dissolve in sterile, deionized water in a 100 mL volumetric flask.

    • Bring the final volume to 100 mL with sterile, deionized water.

    • Sterilize by filtration through a 0.22 µm filter into a sterile storage bottle.

Storage of Cation Stock Solutions: Store the sterile cation stock solutions at room temperature or refrigerated (2-8°C). These solutions are stable for several months.

Protocol 2: Preparation of Cation-Adjusted Mueller-Hinton Broth (CA-MHB)

This protocol describes the preparation of 1 liter of CA-MHB.

Materials:

  • Mueller-Hinton Broth powder

  • Deionized water

  • Calcium stock solution (10 mg/mL Ca²⁺) from Protocol 1

  • Magnesium stock solution (10 mg/mL Mg²⁺) from Protocol 1

  • 1 L volumetric flask or graduated cylinder

  • Autoclavable bottle or flask

Procedure:

  • Prepare Basal Mueller-Hinton Broth:

    • Suspend the amount of Mueller-Hinton Broth powder specified by the manufacturer (typically 21-22 g) in 995 mL of deionized water.[5]

    • Heat with frequent agitation and boil for 1 minute to ensure complete dissolution.[5]

  • Cation Adjustment:

    • To the dissolved Mueller-Hinton Broth, add the following volumes of the sterile cation stock solutions:

      • 2.5 mL of the Calcium stock solution (10 mg/mL Ca²⁺) to achieve a final concentration of 25 mg/L.

      • 1.25 mL of the Magnesium stock solution (10 mg/mL Mg²⁺) to achieve a final concentration of 12.5 mg/L.

    • Mix thoroughly.

  • Sterilization:

    • Dispense the CA-MHB into an autoclavable bottle or flask.

    • Sterilize by autoclaving at 121°C for 15 minutes. CAUTION: Do not overheat. [4]

    • Allow the broth to cool to room temperature.

  • Final pH Verification:

    • Aseptically, measure the pH of the cooled, sterile CA-MHB. The pH should be between 7.2 and 7.4 at room temperature. Adjust if necessary using sterile HCl or NaOH.

Storage of Prepared CA-MHB: Store the prepared sterile CA-MHB in a tightly sealed container at 2-8°C, protected from light.[4] The prepared broth should ideally be used within three months.

Protocol 3: Preparation of Colistin B Sulfate Stock Solution

Accurate preparation of the antibiotic stock solution is as crucial as the media preparation.

Materials:

  • Colistin B sulfate powder (potency verified)

  • Sterile, deionized water

  • Sterile microcentrifuge tubes or vials for aliquoting

Procedure:

  • Determine the Amount of Powder to Weigh:

    • Refer to the manufacturer's certificate of analysis for the potency of the colistin B sulfate powder (typically expressed in units/mg or µg/mg).

    • Use the following formula to calculate the amount of powder needed for your stock solution: Weight (mg) = [Volume (mL) x Concentration (µg/mL)] / Potency (µg/mg)

  • Prepare the Stock Solution:

    • Prepare a stock solution of 1024 µg/mL in sterile, deionized water.[1]

    • For example, to prepare 10 mL of a 1024 µg/mL stock solution from a powder with a potency of 19,000 units/mg (which is approximately 633 µg/mg, as 30,000 units is equivalent to 1 mg of pure colistin), you would weigh: (10 mL x 1024 µg/mL) / 633 µg/mg = 16.18 mg of colistin sulfate powder.

  • Dissolution and Storage:

    • Aseptically dissolve the weighed powder in the appropriate volume of sterile, deionized water.

    • Vortex gently to ensure complete dissolution.

    • Dispense into sterile, single-use aliquots.

    • Store the aliquots at -70°C or colder.[7] Frozen stock solutions are stable for at least six months. Avoid repeated freeze-thaw cycles.

Quality Control: A Self-Validating System

The performance of each newly prepared batch of CA-MHB must be validated using reference quality control (QC) strains. This step is essential to ensure that the prepared medium supports accurate and reproducible MIC results.

QC Strains and Expected MIC Ranges: The following QC strains and their acceptable colistin MIC ranges are recommended by CLSI:

Quality Control StrainATCC NumberAcceptable Colistin MIC Range (µg/mL)
Escherichia coli259220.25 - 2
Pseudomonas aeruginosa278530.5 - 4

Procedure: Perform a standard broth microdilution assay using the newly prepared CA-MHB and colistin B stock solution with the recommended QC strains. The resulting MIC values must fall within the acceptable ranges listed in Table 2. If the QC results are out of range, the batch of CA-MHB should be discarded, and the preparation procedure should be reviewed.

Conclusion

The accurate determination of colistin B susceptibility is of paramount importance in guiding therapeutic decisions for patients with infections caused by multidrug-resistant Gram-negative bacteria. The protocol detailed in this application note provides a robust and reliable method for the preparation of Cation-Adjusted Mueller-Hinton Broth, in accordance with international standards. By adhering to these procedures and implementing rigorous quality control measures, researchers and clinical microbiologists can have confidence in the validity of their colistin susceptibility testing results.

References

  • HiMedia Laboratories. (n.d.). Mueller Hinton Broth - Technical Data. Retrieved from [Link]

  • BD. (n.d.). Mueller Hinton II Broth - Manual Difco. Retrieved from [Link]

  • Barry, A. L., Reller, L. B., Miller, G. H., Washington, J. A., Schoenknecht, F. D., Peterson, L. R., ... & Knapp, C. (1992). Revision of standards for adjusting the cation content of Mueller-Hinton broth for testing susceptibility of Pseudomonas aeruginosa to aminoglycosides. Journal of Clinical Microbiology, 30(3), 585–589.
  • Poirel, L., Jayol, A., & Nordmann, P. (2017). Polymyxins: antibacterial activity, susceptibility testing, and resistance mechanisms encoded by plasmids or chromosomes. Clinical microbiology reviews, 30(2), 557-596.
  • Sader, H. S., Rhomberg, P. R., & Jones, R. N. (2005). Quality control guidelines for testing gram-negative control strains with polymyxin B and colistin (polymyxin E) by standardized methods. Journal of clinical microbiology, 43(1), 443–445.
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  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI.
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  • Giske, C. G., Turnidge, J., Cantón, R., & Kahlmeter, G. (2020). EUCAST evaluation of 21 brands of Mueller-Hinton dehydrated media for disc diffusion testing. Clinical Microbiology and Infection, 26(10), 1419-1425.
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Application

Application Note: A Validated LC-MS/MS Method for the Quantification of Colistin B Sulfate in Biological Matrices

Introduction Colistin, a member of the polymyxin group of antibiotics, has re-emerged as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria.[1][2] It is administered intravenously...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Colistin, a member of the polymyxin group of antibiotics, has re-emerged as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria.[1][2] It is administered intravenously as its less toxic prodrug, colistin methanesulfonate (CMS), which undergoes in vivo hydrolysis to the active colistin.[1][3][4] Colistin itself is a mixture of several closely related cyclic lipopeptides, with colistin A and colistin B being the major components.[3][4] Due to its significant nephrotoxicity and neurotoxicity, therapeutic drug monitoring (TDM) of colistin is crucial to ensure efficacy while minimizing adverse effects. This application note provides a detailed, validated protocol for the quantification of Colistin B sulfate in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique offering high sensitivity and selectivity.[5][6]

The accurate quantification of colistin is challenging due to its physicochemical properties, including its tendency to adsorb to various surfaces and the inherent instability of its prodrug, CMS.[3][7][8] This protocol addresses these challenges through optimized sample preparation and robust LC-MS/MS analysis, ensuring reliable and reproducible results for pharmacokinetic studies and clinical TDM. The methodology is grounded in the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][11][12][13]

Scientific Principles and Experimental Design

The quantification of Colistin B is achieved by leveraging the high selectivity and sensitivity of tandem mass spectrometry. The method described herein employs a straightforward protein precipitation followed by solid-phase extraction (SPE) for sample clean-up, an approach that effectively removes matrix interferences while ensuring high recovery of the analyte.[8][14]

1.1. Internal Standard Selection: The Role of Polymyxin B

An appropriate internal standard (IS) is critical for accurate quantification in LC-MS/MS. The IS compensates for variability in sample preparation and matrix effects. Polymyxin B is an ideal IS for colistin analysis due to its structural similarity, ensuring comparable extraction efficiency and ionization response.[14][15][16]

1.2. Sample Preparation: Mitigating Matrix Effects and Analyte Loss

Biological matrices such as plasma and urine are complex, containing numerous endogenous components that can interfere with the analysis.[17] A combination of protein precipitation and solid-phase extraction (SPE) is employed to minimize these matrix effects.[14] Protein precipitation with an acidified organic solvent disrupts protein binding and removes the bulk of proteins, while SPE provides a more targeted clean-up, isolating the analyte of interest.[14][18] The use of polypropylene tubes is recommended to minimize the non-specific binding of colistin.[7]

1.3. Chromatographic Separation and Mass Spectrometric Detection

Reverse-phase liquid chromatography is utilized to separate Colistin B from other components of the extracted sample. The addition of an ion-pairing agent, such as formic acid, to the mobile phase improves peak shape and retention of the polar colistin molecule on a C18 column.[6][18] Detection is performed using a triple quadrupole mass spectrometer operating in the positive ion mode with electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification, providing excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both Colistin B and the internal standard.[3][5][15]

Materials and Reagents

  • Colistin B sulfate reference standard (Sigma-Aldrich)

  • Polymyxin B sulfate (Internal Standard) (Sigma-Aldrich)

  • LC-MS/MS grade acetonitrile, methanol, and water (Fisher Scientific)

  • Formic acid (99% purity) (Sigma-Aldrich)

  • Trichloroacetic acid (TCA) (Sigma-Aldrich)

  • Oasis HLB SPE cartridges (Waters)

  • Drug-free human plasma/urine (Biological Specialty Corporation)

  • Polypropylene microcentrifuge tubes (Eppendorf)

Instrumentation and Analytical Conditions

3.1. Liquid Chromatography

  • System: Waters ACQUITY UPLC I-Class

  • Column: Zorbax eclipse plus C18, rapid resolution, high definition (1.8 µm, 2.1 mm i.d. x 50 mm)[14]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.5 mL/min[19]

  • Injection Volume: 5 µL[19]

  • Column Temperature: 40 °C

  • Gradient Program:

    Time (min) %B
    0.0 20
    1.0 20
    3.0 95
    4.0 95
    4.1 20

    | 6.0 | 20 |

3.2. Mass Spectrometry

  • System: Waters Xevo TQ-S micro

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 500 °C

  • Desolvation Gas Flow: 1000 L/hr

  • Cone Gas Flow: 150 L/hr

  • Collision Gas: Argon

  • MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    Colistin B 578.5 101.2 25

    | Polymyxin B (IS) | 602.5 | 241.2 | 25 |

Note: The divalent ion [M+2H]2+ is often selected as the precursor ion for both colistin and polymyxin B.[2][20]

Experimental Protocols

4.1. Preparation of Stock and Working Solutions

  • Colistin B Stock Solution (1 mg/mL): Accurately weigh and dissolve Colistin B sulfate in LC-MS grade water.

  • Polymyxin B (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Polymyxin B sulfate in LC-MS grade water.

  • Working Solutions: Prepare working solutions of Colistin B and Polymyxin B by serial dilution of the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.

4.2. Sample Preparation Protocol

G supernatant supernatant condition condition supernatant->condition

Caption: Workflow for sample preparation and solid-phase extraction.

  • To 100 µL of the biological matrix (plasma or urine) in a polypropylene tube, add 5 µL of the Polymyxin B internal standard working solution.[14]

  • Add 400 µL of a 50:50 (v/v) solution of methanol and 10% trichloroacetic acid (TCA).[14]

  • Vortex the mixture for 1 minute and then centrifuge at 12,000 rpm for 10 minutes.[14]

  • Transfer 400 µL of the supernatant to a new polypropylene tube.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1][14]

    • Load the 400 µL of supernatant onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of water.[1]

    • Elute the analyte with 1 mL of 0.1% formic acid in methanol into a clean collection tube.[1][5]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (20% acetonitrile in water with 0.1% formic acid).

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

4.3. Method Validation

The bioanalytical method was validated according to the FDA and EMA guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.[2][9][10][11]

4.3.1. Linearity and Lower Limit of Quantification (LLOQ)

Calibration curves were constructed by plotting the peak area ratio of Colistin B to the IS against the nominal concentration of the calibration standards. The linearity of the method was evaluated over a concentration range of 0.05 to 10 µg/mL.[5] The LLOQ was determined as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10 and with acceptable accuracy and precision.[11]

4.3.2. Accuracy and Precision

Intra- and inter-day accuracy and precision were assessed by analyzing quality control (QC) samples at low, medium, and high concentrations (0.15, 5.0, and 9.0 µg/mL) on three different days.[5]

4.3.3. Recovery and Matrix Effect

The extraction recovery was determined by comparing the peak areas of extracted QC samples with those of post-extraction spiked samples. The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples with those of neat standard solutions.[2]

4.3.4. Stability

The stability of Colistin B in biological matrices was evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage.[21][22][23][24][25] Colistin is generally more stable at -80°C than at -20°C.[21] It is recommended that plasma samples be analyzed within 4 months of collection, even when stored at -80°C, to avoid significant degradation.[21]

Data Analysis and Results

Data acquisition and processing were performed using MassLynx software (Waters). A weighted (1/x²) linear regression was used to generate the calibration curve.

Table 1: Method Validation Summary

Validation ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.990.998
LLOQS/N ≥ 10, Accuracy ±20%, Precision ≤20%0.05 µg/mL
Intra-day Accuracy±15% (±20% for LLOQ)-3.0% to 6.0%
Inter-day Accuracy±15% (±20% for LLOQ)-4.7% to 3.0%
Intra-day Precision (CV%)≤15% (≤20% for LLOQ)≤11.4%
Inter-day Precision (CV%)≤15% (≤20% for LLOQ)≤9.9%
Extraction RecoveryConsistent and reproducible94%
Matrix EffectMinimal< 15%

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak ShapeInappropriate mobile phase pH, column degradationAdd 0.1% formic acid to mobile phase, replace column
Low SensitivityInefficient ionization, sample loss during preparationOptimize ESI source parameters, use polypropylene tubes
High Background NoiseMatrix effects, contaminated mobile phaseOptimize sample clean-up, use fresh LC-MS grade solvents
Inconsistent ResultsInconsistent sample preparation, IS variabilityEnsure accurate pipetting, use a reliable source for IS

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantification of Colistin B sulfate in biological matrices. The described protocol, with its comprehensive validation, demonstrates the necessary accuracy, precision, and sensitivity for therapeutic drug monitoring and pharmacokinetic studies. The detailed explanation of the scientific principles and experimental choices offers researchers a solid foundation for implementing this method in their laboratories.

G cluster_0 Methodology cluster_1 Validation cluster_2 Application Sample_Prep Sample Preparation (PPT & SPE) LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Linearity Linearity Accuracy Accuracy & Precision Linearity->Accuracy Stability Stability Accuracy->Stability TDM Therapeutic Drug Monitoring PK_Studies Pharmacokinetic Studies TDM->PK_Studies

Caption: Logical flow of the analytical method development and application.

References

  • M10 Bioanalytical Method Valid
  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA).
  • Evaluating the stability of colistin and colistin methanesulphonate in human plasma under different conditions of storage - PMC.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • FDA Guidance for Industry on Bioanalytical Method Valid
  • FDA issues final guidance on bioanalytical method valid
  • Guideline Bioanalytical method valid
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evalu
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum.
  • Determination of Colistin B in Chicken Muscle and Egg Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry - MDPI.
  • A Comparative Guide to Validated LC-MS/MS Methods for Colistin Methanesulfonate Quantific
  • Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography | Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Assay of Colistin and Colistin Methanesulfonate in Plasma and Urine by Liquid Chromatography-Tandem Mass Spectrometry | Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Bioanalytical Method Valid
  • Stability of Colistin Active Forms in Biological Matrices: Effect of Temperature and Time | Request PDF - ResearchG
  • Preliminary Method for Direct Quantification of Colistin Methanesulfonate by Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy - PMC.
  • Preliminary Method for Direct Quantification of Colistin Methanesulfonate by Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy - ResearchG
  • Stability of Colistin Active Forms in Biological Matrices: Effect of Temper
  • Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chrom
  • EMA ICH Guideline M10 On Bioanalytical Method Valid
  • LC-MS/MS Method for Determination of Colistin in Human Plasma: Valid
  • Assay of colistin A, B and colistin methanesulfonate in human plasma by LC-MS/MS and short-term plasma stability.
  • Development of an LC-MS/MS method for quantification of colistin and colistin methanesulfonate in human plasma and its application to stability studies and therapeutic drug monitoring - PMC.
  • Quantification of Colistin in Plasma by Liquid Chromatography-Tandem Mass Spectrometry: Applic
  • Assay of Colistin and Colistin Methanesulfonate in Plasma and Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC.
  • Simple Method for Assaying Colistin Methanesulfonate in Plasma and Urine Using High-Performance Liquid Chrom
  • LC-MS/MS parameter for the analysis of colistin | Download Table - ResearchG
  • High Performance Liquid Chromatography-Mass Spectrometry (LC-MS) assay for polymyxin B1 and B2 in human plasma - PMC.
  • A Rapid and Simple HPLC-MS/MS Method for the Quantitative Determination of Colistin for Therapeutic Drug Monitoring in Clinical Practice - Dove Medical Press.
  • (PDF)
  • A simple method for the assay of colistin in human plasma, using pre-column derivatization with 9-fluorenylmethyl chloroformate in solid-phase extraction cartridges and reversed-phase high-performance liquid chromatography - ResearchG
  • LC-MS/MS determination of colistin in Mueller-Hinton broth for in vitro pharmacodynamic studies - PubMed.
  • Determination of colistin in human plasma, urine and other biological samples using LC-MS/MS - PubMed.
  • DETERMINATION OF COLISTIN IN POULTRY FEED BY ULTRA-HIGH PERFORMANCE LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - DVS Research Portal.
  • Development and validation of a liquid chromatography - mass spectrometry assay for polymyxin B in bacterial growth media - PMC.
  • HPLC Determination of Colistin in Human Urine Using Alkaline Mobile Phase Combined with Post-Column Derivatization: Valid
  • matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research.
  • An In-depth Technical Guide to the Chemical Structures of Colistin Sulfate and Colistimeth
  • Simple and robust LC-MS/MS method for quantification of colistin methanesulfonate and colistin in human plasma for therapeutic drug monitoring - PubMed.
  • Validation of a novel LC-MS/MS method for the quantitation of colistin A and B in human plasma - PubMed.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing Colistin B sulfate adsorption to polystyrene and glass surfaces

Executive Summary: The "Invisible" Error Researchers working with Colistin B sulfate (and Polymyxins in general) frequently encounter non-linear standard curves, inconsistent Minimum Inhibitory Concentrations (MICs), and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Invisible" Error

Researchers working with Colistin B sulfate (and Polymyxins in general) frequently encounter non-linear standard curves, inconsistent Minimum Inhibitory Concentrations (MICs), and poor recovery rates. The root cause is often surface adsorption .

Colistin is an amphipathic cationic polypeptide. This unique chemical structure creates a "dual-threat" for adsorption:

  • Positively charged regions bind electrostatically to anionic surfaces (e.g., glass).

  • Hydrophobic acyl tails bind via van der Waals forces to hydrophobic plastics (e.g., polystyrene).

Without mitigation, up to 80-90% of the drug can be lost to the container walls within 24 hours at low concentrations (<2 mg/L) [1, 2]. This guide details the materials and protocols required to prevent this loss.

The Mechanism of Adsorption

To prevent adsorption, you must understand why it happens. Colistin B sulfate does not behave like a standard small molecule antibiotic.

Visualizing the Interaction

The following diagram illustrates the specific binding mechanisms for different laboratory materials.

Colistin_Adsorption_Mechanism cluster_surfaces Surface Interactions Colistin Colistin B Molecule (Amphipathic Cation) PP Low-Bind Polypropylene (Neutral/Passivated) Colistin->PP Minimal Interaction Mechanism_1 Electrostatic Attraction (Cationic Head ↔ Anionic Wall) Colistin->Mechanism_1 Mechanism_2 Hydrophobic Interaction (Acyl Tail ↔ Hydrophobic Wall) Colistin->Mechanism_2 Glass Borosilicate Glass (Anionic Silanol Groups) Outcome_Loss Result: High Drug Loss (>80% at 24h) Glass->Outcome_Loss PS Polystyrene (PS) (Hydrophobic Surface) PS->Outcome_Loss Outcome_Safe Result: High Recovery (>90% Recovery) PP->Outcome_Safe Mechanism_1->Glass Strong Binding Mechanism_2->PS Strong Binding

Figure 1: Mechanistic pathways of Colistin adsorption. The molecule's dual nature allows it to bind to both polar (glass) and non-polar (polystyrene) surfaces.

Material Selection Guide (The Hardware)

The choice of labware is the single most critical variable in Colistin experiments.

MaterialAdsorption RiskMechanism of FailureRecommendation
Standard Polystyrene (PS) HIGH Hydrophobic interaction with the fatty acid tail of Colistin.AVOID for storage or dilution. Acceptable for MIC only if surfactant is used.
Borosilicate Glass HIGH Electrostatic binding between cationic Colistin and negative silanol (Si-O⁻) groups.AVOID unless silanized (treated).
Standard Polypropylene (PP) MODERATE Variable surface chemistry; some hydrophobic binding still occurs.USE WITH CAUTION . Better than PS/Glass, but not perfect.
Low-Protein-Binding PP LOW Surface passivated to minimize hydrophobic/ionic interactions.PREFERRED . Gold standard for storage and dilution series.
Protocol 1: Labware Validation

Before running critical assays, validate your tubes:

  • Prepare a 1 mg/L Colistin solution in your assay buffer.

  • Aliquot into: (A) Low-bind PP tube (Control), (B) Your test tube (Glass/PS).

  • Incubate for 2 hours at room temperature.

  • Analyze supernatant via LC-MS/MS or bioassay.

  • Pass Criteria: Recovery in Tube B must be >90% of Tube A.

Chemical Mitigation (The Software)

If you must use Polystyrene (e.g., standard 96-well MIC plates), material selection alone is insufficient. You must modify the solvent chemistry.

The Surfactant Protocol (Polysorbate 80)

CLSI and EUCAST guidelines acknowledge that Polysorbate 80 (Tween 80) significantly improves Colistin recovery by coating the plastic surface and sequestering the drug in non-binding micelles [3, 4].

Target Concentration: 0.002% (v/v) Polysorbate 80.[1]

Step-by-Step Preparation:
  • Stock Preparation: Prepare a 1% stock solution of Polysorbate 80 in sterile water. (Autoclave or filter sterilize).

  • Intermediate Dilution: Dilute the 1% stock 1:100 into your broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to get 0.01% .

  • Final Assay Concentration: Further dilute during your drug preparation so the final well concentration is 0.002% (20 µg/mL).

    • Note: Do not exceed 0.002% unless validated, as high surfactant levels can inhibit bacterial growth or cause synergistic lysis [5].

Troubleshooting & FAQs

Q1: I switched to glass vials to avoid "plastic binding," but my recovery got worse. Why? A: You traded hydrophobic binding for electrostatic binding. Glass surfaces are covered in silanol groups (Si-OH), which deprotonate to Si-O⁻ at neutral pH. Colistin is a polycation (positively charged).[2] The glass acts like a cation-exchange resin, rapidly stripping Colistin from the solution. Solution: Use Low-bind Polypropylene or silanized glass.

Q2: Can I use BSA (Bovine Serum Albumin) to block the surface instead of Tween 80? A: Generally, no . While BSA blocks surfaces via the Vroman effect, it can also bind Colistin itself, reducing the free drug concentration available to act on the bacteria. Polysorbate 80 is preferred because it prevents surface adhesion without significantly sequestering the drug from its target at 0.002% concentration [1].

Q3: My MIC values are 4-8x higher than expected. Is this adsorption? A: Yes, this is a classic sign. If Colistin adsorbs to the 96-well plate, the effective concentration attacking the bacteria is lower than the calculated concentration. The bacteria survive at "higher" doses because the drug isn't actually there. Adding 0.002% Polysorbate 80 often shifts MICs down by 2-3 dilutions, aligning them with true susceptibility [3].

Q4: Does pH affect adsorption? A: Yes.

  • High pH (>8): Glass becomes more negative (more deprotonated silanols), increasing electrostatic binding.

  • Low pH (<4): Reduces glass binding but may affect Colistin stability and bacterial growth.

  • Recommendation: Maintain physiological pH (7.2–7.4) but rely on material selection (PP) rather than pH manipulation to control adsorption.

Decision Logic: Workflow Optimization

Use this logic flow to determine the correct setup for your specific experiment.

Colistin_Workflow Start Start Experiment Setup Q_Container What is the container type? Start->Q_Container Glass Glass Q_Container->Glass PS Polystyrene (PS) (e.g., 96-well plate) Q_Container->PS PP Polypropylene (PP) Q_Container->PP Action_Glass CRITICAL STOP: Switch to PP or Silanize Glass->Action_Glass Action_PS REQUIRED: Add 0.002% Polysorbate 80 PS->Action_PS Action_PP Verify Type: Use 'Low-Protein Binding' PP->Action_PP Proceed Proceed with Assay Action_Glass->Proceed After fix Action_PS->Proceed Action_PP->Proceed

Figure 2: Decision matrix for selecting materials and additives in Colistin assays.

References

  • Karvanen, M., et al. (2017). Colistin Is Extensively Lost during Standard In Vitro Experimental Conditions. Antimicrobial Agents and Chemotherapy, 61(11). [Link]

  • Sader, H. S., et al. (2012). Use of a surfactant (polysorbate 80) to improve MIC susceptibility testing results for polymyxin B and colistin.[1][3] Diagnostic Microbiology and Infectious Disease, 74(4), 412–414. [Link]

  • CLSI/EUCAST Polymyxin Breakpoint Working Group. (2016). Recommendations for MIC determination of colistin (polymyxin E) as recommended by the joint CLSI-EUCAST Polymyxin Breakpoint Working Group. [Link]

  • Humphries, R. M., et al. (2019). Colistin and Polymyxin B Susceptibility Testing: A Challenge for the Clinical Laboratory. Clinical Microbiology Newsletter, 41(12), 99-106. [Link][1][4][5][6][7]

  • Brown, M. R., & Winsley, B. E. (1969). Synergism between polymyxin and polysorbate 80 against Pseudomonas aeruginosa. Journal of General Microbiology, 50(1).

Sources

Optimization

Technical Support Center: Troubleshooting Colistin Sulfate MIC Skip Wells

Topic: Troubleshooting skip wells and inconsistent growth in Colistin B Sulfate Broth Microdilution (BMD) assays. Audience: Researchers, Clinical Microbiologists, and Assay Developers.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting skip wells and inconsistent growth in Colistin B Sulfate Broth Microdilution (BMD) assays. Audience: Researchers, Clinical Microbiologists, and Assay Developers. Content Type: Technical Support Guide & FAQs.

Introduction: The Polymyxin Paradox

Welcome to the Technical Support Center. If you are experiencing "skip wells"—discontinuous growth patterns where bacteria grow at high concentrations, fail to grow at intermediate levels, and grow again at low levels—you are encountering the unique physicochemical challenges of Colistin (Polymyxin E) .[1]

Colistin is a cationic, amphiphilic polypeptide. While this structure allows it to disrupt the Gram-negative outer membrane, it also causes it to adhere avidly to laboratory plastics and interact unpredictably with media cations. This guide synthesizes current CLSI (Clinical & Laboratory Standards Institute) and EUCAST standards to help you distinguish between technical artifacts and biological resistance.

Part 1: Diagnostic Workflow (Visualized)

Before adjusting your protocol, use this decision logic to categorize your skip well issue.

ColistinTroubleshooting Start ISSUE: Skip Well Observed (e.g., Growth at 0.5 & 2.0 µg/mL; No growth at 1.0 µg/mL) CheckPurity Step 1: Purity Check Subculture 'skipped' well and growth wells Start->CheckPurity Contam Mixed Culture found? CheckPurity->Contam IsContam Contamination Restart assay with fresh isolate Contam->IsContam Yes NoContam Pure Culture Contam->NoContam No CheckPattern Step 2: Analyze Pattern NoContam->CheckPattern SingleSkip Single Skip? CheckPattern->SingleSkip MultiSkip Multiple Skips? CheckPattern->MultiSkip ActionSingle CLSI Guidance: Read MIC at highest concentration showing no growth SingleSkip->ActionSingle ActionMulti Invalid Test Proceed to Step 3 MultiSkip->ActionMulti CheckPlastic Step 3: Plasticware Audit Are you using treated polystyrene? ActionMulti->CheckPlastic PlasticIssue Yes (Tissue Culture Treated) CheckPlastic->PlasticIssue BioIssue No (Standard Plastic) CheckPlastic->BioIssue ReplacePlastic Adsorption Artifact Switch to untreated polystyrene or polypropylene PlasticIssue->ReplacePlastic Hetero Suspect Heteroresistance (Common in Enterobacterales) BioIssue->Hetero

Figure 1: Diagnostic logic for evaluating discontinuous growth in Colistin MIC plates. Single skips may be readable; multiple skips usually indicate adsorption errors or heteroresistance.

Part 2: Technical FAQs & Troubleshooting

Q1: Why does Colistin "disappear" from my wells (The Physics of Adsorption)?

The Issue: You prepared a 4 µg/mL well, but the effective concentration is likely much lower, allowing bacterial growth. The Mechanism: Colistin is a polycation (positively charged). Standard polystyrene microtiter plates often have a net negative surface charge (especially if "Tissue Culture Treated" to aid eukaryotic cell adhesion). Colistin binds to the plastic walls rather than the bacteria.

Troubleshooting Protocol:

  • Verify Plasticware: Ensure you are using untreated polystyrene or polypropylene plates. Never use tissue-culture treated plates.

  • The Surfactant Debate:

    • Historical Context: Older protocols suggested adding Polysorbate-80 (P-80) to prevent adsorption.[2]

    • Current Standard:Do NOT use P-80. Both CLSI and EUCAST advise against it because P-80 has a synergistic antibacterial effect with Colistin, leading to artificially low MICs (false susceptibility).[2] You must accept some adsorption loss as part of the standardized method reference ranges.

Q2: Is it a skip well or Heteroresistance?

The Issue: Growth appears at 4 µg/mL, no growth at 2 µg/mL, and growth at 0.5 µg/mL. The Biology: Colistin heteroresistance is prevalent in Acinetobacter baumannii, Klebsiella pneumoniae, and Enterobacter spp. A subpopulation of resistant clones may survive in the higher concentration wells while the main population dies off.

Validation Step:

  • Aspirate fluid from the "skip" well (the well with growth at the higher concentration).

  • Streak onto non-selective agar.

  • If the colony morphology is consistent with your parent strain (pure culture), it is likely heteroresistance.

  • Reporting: If heteroresistance is confirmed, the isolate should be considered Resistant , regardless of the "clear" wells at lower concentrations.

Q3: I used Colistimethate Sodium (CMS) because it dissolves better. Is this a problem?

The Issue: Massive shift in MIC values (usually much higher MICs). The Chemistry: STOP immediately.

  • CMS is a Prodrug: It is inactive in vitro.[2][3] It requires hydrolysis in vivo to become active Colistin.

  • The Error: In a rapid 16-24h MIC test, CMS does not fully hydrolyze. You are measuring the MIC of an inactive compound.

  • Correction: You must use Colistin Sulfate powder.[4] Correct for potency (activity) during weighing, as the salt fraction varies by batch.

Q4: How do Cations ( ) affect my results?

The Issue: Inconsistent MICs between different batches of Mueller-Hinton Broth (MHB). The Mechanism: Colistin kills bacteria by displacing


 and 

from the phosphate groups of Lipopolysaccharide (LPS).[5][6]
  • Excess Cations: If your media has high

    
    , these ions outcompete Colistin for LPS binding sites 
    
    
    
    False Resistance (High MIC).
  • Low Cations: If media is cation-deficient

    
    False Susceptibility  (Low MIC).
    

Requirement: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) strictly within ISO/CLSI limits:

  • Calcium: 20–25 mg/L

  • Magnesium: 10–12.5 mg/L

Part 3: The "Clean" Protocol (Self-Validating System)

To minimize skip wells, adhere to this strict Broth Microdilution (BMD) workflow. Note: Gradient strips and Disk Diffusion are invalid for Colistin due to poor agar diffusion.[1][2][3]

Materials Checklist
ComponentSpecificationReason
Active Pharmaceutical Ingredient Colistin Sulfate (NOT CMS)Only the sulfate form is active in vitro.[2]
Media CAMHB (ISO 20776-1 compliant)Prevents cation competition errors.
Plates Untreated Polystyrene (U-bottom)Minimizes drug adsorption to plastic.
Seals Breathable adhesive sealsPrevents evaporation/concentration changes.
Step-by-Step Methodology

1. Stock Preparation (The Potency Correction) Do not assume 1 mg powder = 1 mg active drug. Colistin sulfate potency is usually labeled in Units/mg or µg/mg.



  • Dissolve Colistin Sulfate in sterile distilled water (not PBS, as salts may precipitate).

  • Prepare a stock solution (e.g., 1280 µg/mL). Do not store dilute working solutions; adsorption occurs rapidly.

2. Plate Preparation

  • Dispense 50 µL of CAMHB into columns 1–12 of a 96-well plate.

  • Perform 2-fold serial dilutions of Colistin.[4]

  • Critical: Use the plates immediately. Do not pre-fill and store plates for weeks unless frozen at -70°C, as plastic binding increases over time.

3. Inoculum Standardization

  • Prepare a direct colony suspension in saline to 0.5 McFarland .

  • Dilute this suspension 1:100 in CAMHB.

  • Add 50 µL of this diluted inoculum to the wells.

  • Final Inoculum Density:

    
     CFU/mL.
    
  • Final Drug Concentration: Halved (due to 1:1 dilution with inoculum).

4. Incubation & Reading

  • Incubate at 35 ± 2°C for 16–20 hours in ambient air.

  • Reading: View the bottom of the well using a mirrored stand.

    • Button of growth: Resistant/Growth.

    • Clear: Susceptible/No Growth.[1][3]

    • Skip Well: If a single skip occurs, read the MIC at the highest concentration showing no growth (e.g., if growth at 0.25, no growth at 0.5, growth at 1.0, no growth at 2.0

      
       MIC is 2.0). If multiple skips occur, invalidate the test.
      

Part 4: Mechanism of Failure (Visualized)

Understanding why the assay fails is crucial for troubleshooting.

ColistinMechanism Colistin Colistin Sulfate (Cationic +) Interaction1 Electrostatic Adsorption Colistin->Interaction1 Binds to Plastic Polystyrene Plate (Anionic -) Plastic->Interaction1 Attracts Bacteria Bacteria (LPS) (Anionic Target) Result2 Skip Well / False Resistance Bacteria->Result2 Growth in High Conc. Result1 Reduced Free Drug Concentration Interaction1->Result1 Result1->Bacteria Insufficient Killing

Figure 2: The "Tug-of-War": Colistin is competitively bound by anionic plastic surfaces, reducing the effective concentration available to kill bacteria, leading to skip wells.[5]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition. [Link]

  • EUCAST. (2016).[2][7] Recommendations for MIC determination of colistin (polymyxin E) as recommended by the joint CLSI-EUCAST Polymyxin Breakpoint Working Group.[Link]

  • Humphries, R. M., et al. (2019). Colistin Susceptibility Testing: A Challenge to Laboratories.[3][5][8][9] Journal of Clinical Microbiology.[10] [Link]

  • Poirel, L., Jayol, A., & Nordmann, P. (2017). Polymyxins: Antibacterial Activity, Susceptibility Testing, and Resistance Mechanisms Encoded by Plasmids or Chromosomes. Clinical Microbiology Reviews. [Link]

Sources

Troubleshooting

Stability of Colistin B sulfate stock solutions at -20°C vs -80°C

Technical Support Center: Colistin B Sulfate Stability & Handling Topic: Stability of Colistin B Sulfate Stock Solutions (-20°C vs. -80°C) Audience: Researchers, Analytical Chemists, and Microbiology Leads.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Colistin B Sulfate Stability & Handling

Topic: Stability of Colistin B Sulfate Stock Solutions (-20°C vs. -80°C) Audience: Researchers, Analytical Chemists, and Microbiology Leads.

Critical Directive: The "Two-Colistin" Trap

Before proceeding, verify your reagent.

  • Colistin Sulfate: The active cationic peptide (CAS: 1264-72-8). Used for MIC testing and mechanism of action studies.

  • Colistimethate Sodium (CMS): The inactive prodrug (CAS: 8068-28-8). Used clinically; requires hydrolysis to become active.

  • Colistin B: A specific component (Polymyxin E2) of the Colistin Sulfate mixture.[1]

This guide applies strictly to Colistin Sulfate (and its B component).

Executive Summary: Stability Data Matrix

The following data summarizes stability thresholds based on aqueous stock solutions (1 mg/mL).

ParameterStorage at -20°CStorage at -80°CRecommendation
Stability Window < 1 Month > 6 Months Use -80°C for all analytical standards.
Degradation Rate ~35% loss over 8 months< 5% loss over 8 months-20°C is insufficient for long-term banking.
Primary Risk "Microprecipitation" & HydrolysisFreeze-thaw damageAliquotting is mandatory.
Container Risk High (if Polystyrene/Glass)Moderate (if PP)Use Low-Protein-Binding (LPB) Polypropylene.

Troubleshooting & FAQs

Q1: "I stored my stock at -20°C for 3 months. Is it still valid for MIC determination?"

Technical Verdict: Likely Invalid. While Colistin Sulfate is more stable than its prodrug (CMS), comparative studies indicate that at -20°C, aqueous solutions can lose significant potency (up to 35% over 8 months) compared to -80°C.

  • Mechanism: At -20°C, the phase transition of water is not instantaneous. "Micro-pockets" of unfrozen, highly concentrated solute can exist, accelerating peptide hydrolysis and aggregation.

  • Action: If you lack -80°C storage, prepare stocks fresh monthly. For critical MICs (Minimum Inhibitory Concentrations), never use -20°C stocks older than 30 days.

Q2: "My MICs are inconsistently high. Is the drug degrading?"

Technical Verdict: It is likely Adsorption, not chemical degradation. Colistin is a polycationic peptide with a fatty acid tail. It acts like a surfactant and adheres aggressively to negatively charged surfaces.

  • The "Invisible" Loss:

    • Standard Glass: High binding (due to silanol groups).

    • Polystyrene (PS): High binding (hydrophobic interaction).

    • Polypropylene (PP): Lower binding, but standard PP can still lose 20-50% of the drug at low concentrations (<10 µg/mL) within 24 hours.

  • Action: Switch to Low-Protein-Binding (LPB) Polypropylene tubes and pipette tips. Never store working aliquots in glass or polystyrene.

Q3: "Can I add Polysorbate-80 to prevent adsorption?"

Technical Verdict: Proceed with Caution. While surfactants (0.002% Polysorbate-80) effectively reduce adsorption, they are not recommended by CLSI/EUCAST for standard susceptibility testing.

  • Reasoning: Surfactants have intrinsic antibacterial activity and can permeabilize bacterial membranes, acting synergistically with Colistin to produce artificially low MICs (false susceptibility).

  • Exception: For analytical chemistry (LC-MS/MS) where bacteria are not present, surfactants are acceptable to maintain recovery.

Visualized Workflows

Figure 1: Storage Decision Logic

Caption: Decision tree for Colistin stock management to minimize hydrolysis and adsorption losses.

ColistinStorage Powder Colistin Sulfate Powder (Store 4°C, Dark) Dissolve Dissolve in Sterile Distilled Water (≥ 1000 µg/mL) Powder->Dissolve Container Select Container: Low-Protein-Binding (LPB) Polypropylene Dissolve->Container Aliquot Create Single-Use Aliquots (Avoid Freeze-Thaw) Container->Aliquot Decision Intended Storage Duration? Aliquot->Decision ShortTerm -20°C Storage (Valid < 1 Month) Decision->ShortTerm < 30 Days LongTerm -80°C Storage (Valid > 6 Months) Decision->LongTerm Long Term / Standards Usage Thaw Room Temp (Vortex well to resuspend) ShortTerm->Usage LongTerm->Usage

Figure 2: Degradation & Loss Pathways

Caption: Mechanisms of Colistin loss. Adsorption is the primary error source in low-concentration assays.

DegradationPathways cluster_chemical Chemical Instability cluster_physical Physical Loss (Adsorption) Colistin Colistin B (Active Molecule) Hydrolysis Peptide Bond Hydrolysis (Accelerated by basic pH > 7.0) Colistin->Hydrolysis Time & Temp Glass Adsorption to Glass (Silanol Interaction) Colistin->Glass Rapid (< 2h) Plastic Adsorption to Polystyrene (Hydrophobic Interaction) Colistin->Plastic Rapid (< 2h)

Validated Protocol: Stock Solution Preparation

Objective: Prepare a 1000 µg/mL (or higher) Master Stock Solution.

  • Potency Calculation:

    • Check the Certificate of Analysis (CoA). Colistin is a mixture; potency is often listed in Units/mg or µg/mg.

    • Formula:

      
      
      
    • Note: Do not assume 100% purity.

  • Solvent Selection:

    • Use Sterile Distilled Water .[2]

    • Avoid Phosphate Buffered Saline (PBS) for stock preparation. High salt and pH 7.4 accelerate hydrolysis during storage.

  • Dissolution:

    • Add water to the powder in a polypropylene tube.

    • Vortex gently. Avoid excessive foaming (denaturation risk).

  • Aliquoting (The Golden Rule):

    • Dispense into Low-Protein-Binding (LPB) polypropylene microcentrifuge tubes.

    • Volume: 50–500 µL per tube (single-use volumes).

    • Label clearly: Date, Concentration, Solvent.

  • Storage:

    • Place immediately in -80°C .

    • If -80°C is unavailable, place in -20°C and set an expiration date of 1 month .

References

  • Jansson, B. et al. (2009). Stability of colistin and colistin methanesulfonate in aqueous media and plasma as determined by high-performance liquid chromatography. Antimicrobial Agents and Chemotherapy.[3][4][5][6]

  • Karvanen, M. et al. (2017). Colistin Is Extensively Lost during Standard In Vitro Experimental Conditions. Antimicrobial Agents and Chemotherapy.[3][4][5][6]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing.

  • Li, J. et al. (2003). Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography. Antimicrobial Agents and Chemotherapy.[3][4][5][6]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2016).[7] Recommendations for MIC determination of colistin (polymyxin E) as recommended by the joint CLSI-EUCAST Polymyxin Breakpoints Working Group.

Sources

Optimization

Addressing heteroresistance in Acinetobacter baumannii to Colistin B sulfate

Topic: Troubleshooting Colistin B Sulfate Heteroresistance in Acinetobacter baumannii Welcome to the AMR Technical Support Center. This guide is designed for researchers, clinical microbiologists, and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Colistin B Sulfate Heteroresistance in Acinetobacter baumannii

Welcome to the AMR Technical Support Center. This guide is designed for researchers, clinical microbiologists, and drug development professionals investigating polymyxin resistance. Acinetobacter baumannii frequently exhibits heteroresistance to colistin B sulfate—a phenomenon where a highly resistant subpopulation coexists within a largely susceptible dominant population[1]. This guide addresses the experimental pitfalls, mechanistic drivers, and validation protocols necessary to accurately profile this phenotype.

Section 1: Diagnostic Workflows & Troubleshooting

FAQ 1: Why is standard Broth Microdilution (BMD) failing to detect colistin resistance in my clinical isolates? Answer: The discrepancy lies in the statistical probability of sampling the resistant subpopulation. BMD utilizes a standard starting inoculum of 5 × 10^5 CFU/mL. Colistin heteroresistance in A. baumannii typically occurs at a frequency of 1 in 10^5 to 10^7 cells[2]. Therefore, your standard BMD well may not contain a single resistant cell, leading to a false "susceptible" MIC reading. To capture these rare subpopulations, you must use high-inoculum assays like Population Analysis Profiling (PAP)[1].

Table 1: Quantitative Comparison of Diagnostic Methods for Colistin Susceptibility

Diagnostic MethodStarting Inoculum (CFU/mL)Limit of Detection (Subpopulation Frequency)Turnaround TimeHeteroresistance Detection Efficacy
Broth Microdilution (BMD) 5 × 10^5~10^-1 to 10^-216–20 hoursPoor (Misses low-frequency cells)
Etest (Gradient Diffusion) 1.5 × 10^8~10^-5 to 10^-616–24 hoursModerate (May show inner colonies)
Population Analysis Profiling 1.0 × 10^8< 10^-848–72 hoursExcellent (Gold Standard)

Protocol: Population Analysis Profiling (PAP) - The Gold Standard Workflow To ensure scientific integrity, this protocol is designed as a self-validating system. The inclusion of a 0 µg/mL control plate validates the viability and exact titer of the starting inoculum, ensuring that an absence of colonies on drug plates is due to true susceptibility, not a dead culture[2].

  • Media Preparation: Prepare Mueller-Hinton (MH) agar plates containing colistin B sulfate at concentrations of 0, 0.5, 1, 2, 4, 8, 16, 32, 64, and 128 µg/mL. (Causality note: Freshly prepared colistin must be used, as the drug degrades in aqueous solutions over time, which can artificially inflate survival rates).

  • Inoculum Standardization: Grow A. baumannii in MH broth to the late-logarithmic phase. Adjust the suspension to a 2.0 McFarland standard (approximately 1.0 × 10^8 CFU/mL).

  • Serial Dilution: Serially dilute the suspension in sterile PBS from 10^-1 down to 10^-8.

  • Plating: Spot 10 µL aliquots of each dilution onto every colistin concentration plate.

  • Incubation: Allow spots to dry, then incubate at 37°C for 24 to 48 hours.

  • Self-Validation Checkpoint: Count the colonies on the 0 µg/mL plate. It must back-calculate to ~10^8 CFU/mL. If the titer is significantly lower, discard the assay.

  • Quantification: Calculate the CFU/mL for each colistin concentration. Heteroresistance is confirmed if a subpopulation survives at a colistin concentration >8-fold higher than the highest non-inhibitory concentration of the main population[1].

PAP_Workflow Start Late-Log Culture (~10^8 CFU/mL) Dilution Serial Dilutions (10^-1 to 10^-8 in PBS) Start->Dilution Plating Spot on MH Agar (0 to 128 µg/mL Colistin) Dilution->Plating Incubation Incubate 24-48h at 37°C Plating->Incubation Validation Validate 0 µg/mL Plate (Must be ~10^8 CFU/mL) Incubation->Validation Counting Calculate CFU/mL per Concentration Validation->Counting Decision Subpopulation survives at >8x MIC? Counting->Decision HR Confirmed Heteroresistance Decision->HR Yes Susceptible Stable Resistance or Susceptible Decision->Susceptible No

Step-by-step Population Analysis Profiling (PAP) workflow for heteroresistance.

Section 2: Mechanistic Pathways & Genetic Troubleshooting

FAQ 2: What are the primary genetic drivers of colistin heteroresistance, and how do I screen for them? Answer: Colistin targets the negatively charged lipid A component of the lipopolysaccharide (LPS). Resistance occurs either through the modification of lipid A or its complete loss. In heteroresistant subpopulations, the most frequent driver is the addition of phosphoethanolamine (PEtN) to lipid A, which neutralizes its negative charge and repels colistin[3]. This modification is typically catalyzed by the pmrC (or eptA) gene product. Mutations in the pmrAB two-component system (e.g., M12I in pmrA, or A138T/A236E in pmrB) constitutively activate the pmrCAB operon, driving this phenotype[1][4][5].

PmrAB_Pathway Colistin Colistin B Sulfate (Environmental Stressor) PmrB PmrB (Sensor Kinase) Mutations: A138T, A236E Colistin->PmrB Activates PmrA PmrA (Response Regulator) Mutations: M12I PmrB->PmrA Phosphorylation pmrCAB pmrCAB Operon Upregulated Transcription PmrA->pmrCAB Binds Promoter PmrC PmrC / EptA (PEtN Transferase) pmrCAB->PmrC Translation LipidA Lipid A Modification (Addition of PEtN) PmrC->LipidA Catalyzes Heteroresistance Colistin Heteroresistance (Charge Repulsion) LipidA->Heteroresistance Repels Drug

Regulatory pathway of pmrCAB-mediated colistin heteroresistance in A. baumannii.

FAQ 3: How do I differentiate between LPS modification and complete LPS loss in my resistant subpopulations? Answer: You must evaluate the evolutionary fitness cost. Complete loss of LPS results from inactivating mutations in the lpxA, lpxC, or lpxD biosynthetic genes[3]. Because LPS is critical for outer membrane integrity, lpx mutants suffer a massive fitness cost—they grow very slowly and become hypersusceptible to large, hydrophobic antibiotics (like rifampicin or macrolides) that normally cannot penetrate the Gram-negative outer membrane[3]. Conversely, pmrAB mutants (LPS modifiers) maintain relatively normal growth rates and do not exhibit broad collateral hypersusceptibility[5]. A simple secondary MIC screen using rifampicin can rapidly differentiate the two mechanisms before you proceed to Whole Genome Sequencing (WGS).

Section 3: In Vitro Modeling & Mitigation Strategies

FAQ 4: My colistin-heteroresistant strains are showing "colistin dependency" (growing better on drug plates). Is this an artifact? Answer: No, this is a documented biological phenomenon known as Colistin Dependency (CD)[6]. Certain heteroresistant A. baumannii strains develop severe outer membrane defects as a trade-off for resistance. Paradoxically, the binding of colistin to the compromised membrane acts as a structural scaffold, stabilizing the cell envelope and allowing the bacteria to grow efficiently[6]. If your PAP results show significantly higher colony counts at 8× MIC compared to the colistin-free control, you have isolated a CD subpopulation.

FAQ 5: How should I design my time-kill assays to accurately capture the regrowth phenomenon typical of heteroresistance? Answer: Standard 24-hour time-kill assays are insufficient. Colistin exhibits rapid, concentration-dependent bactericidal activity against the dominant susceptible population within the first 2 to 6 hours. However, the resistant subpopulation will begin to replicate and dominate the culture, leading to visible regrowth between 24 and 72 hours[7]. Experimental Causality: To capture this, extend your time-kill assays to a minimum of 72 hours. Furthermore, you must plate aliquots onto both colistin-free and colistin-supplemented agar at each time point. This dual-plating strategy self-validates the assay by proving that the regrowing population is indeed the colistin-resistant subpopulation, rather than a result of drug degradation in the broth over time.

References

1.[1] Colistin Heteroresistance and Involvement of the PmrAB Regulatory System in Acinetobacter baumannii | Antimicrobial Agents and Chemotherapy - ASM Journals. asm.org.[Link] 2.[6] Colistin Dependency among Colistin-Heteroresistant Acinetobacter baumannii Isolates. mdpi.com.[Link] 3.[7] Activity of Colistin against Heteroresistant Acinetobacter baumannii and Emergence of Resistance in an In Vitro Pharmacokinetic/Pharmacodynamic Model | Antimicrobial Agents and Chemotherapy - ASM Journals. asm.org.[Link] 4.[3] Colistin Resistance in Acinetobacter baumannii: Molecular Mechanisms and Epidemiology. nih.gov.[Link] 5.[2] Methods to Evaluate Colistin Heteroresistance in Acinetobacter baumannii - PMC - NIH. nih.gov.[Link] 6.[4] Genomic investigation unveils colistin resistance mechanism in carbapenem-resistant Acinetobacter baumannii clinical isolates | Microbiology Spectrum - ASM Journals. asm.org.[Link] 7.[5] Resistance, heteroresistance, and fitness costs drive colistin treatment failure during Acinetobacter baumannii pneumonia | PNAS. pnas.org.[Link]

Sources

Troubleshooting

Minimizing degradation of Colistin B sulfate in alkaline pH buffers

A Guide to Minimizing Degradation in Alkaline pH Buffers Welcome to the Technical Support Center for Colistin B Sulfate. This guide is designed for researchers, scientists, and drug development professionals who are work...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Degradation in Alkaline pH Buffers

Welcome to the Technical Support Center for Colistin B Sulfate. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical antibiotic. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to navigate the challenges of formulating and handling Colistin B sulfate, particularly in alkaline environments where it is susceptible to degradation.

This resource is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring your experiments are both successful and robust.

Understanding Colistin B Sulfate Stability: The "Why"

Colistin B, a cyclic polypeptide antibiotic, is a vital last-resort treatment for multi-drug resistant Gram-negative infections.[1][2] However, its chemical stability in aqueous solutions is a significant hurdle, especially as the pH increases.[3][4] Understanding the mechanisms of degradation is the first step toward preventing it.

The Primary Culprit: Alkaline Hydrolysis

The core structure of Colistin B contains multiple amide (peptide) bonds. In an alkaline environment (pH > 7.4), the hydroxide ions (OH⁻) in the buffer act as a nucleophile, attacking the carbonyl carbon of the peptide bonds.[5] This process, known as alkaline hydrolysis, leads to the cleavage of the peptide backbone, resulting in inactive fragments and a loss of antibacterial potency.[5][6]

  • Causality: The higher the concentration of hydroxide ions (i.e., the higher the pH), the faster the rate of this degradation reaction. This is a fundamental principle of chemical kinetics. Studies have shown that colistin is significantly less stable in phosphate buffer at pH 7.4 compared to its stability in water at a more neutral pH.[3][4]

Visualizing the Degradation Pathway

To better understand the process, the following diagram illustrates the key steps in the alkaline hydrolysis of a peptide bond within the Colistin B molecule.

G cluster_0 Alkaline Environment (High OH⁻) Colistin_B Intact Colistin B (Cyclic Peptide Structure) Tetrahedral_Intermediate Tetrahedral Intermediate Colistin_B->Tetrahedral_Intermediate 1. Nucleophilic Attack by OH⁻ on Peptide Bond Degradation_Products Degraded Fragments (Linear Peptides, Amino Acids) Tetrahedral_Intermediate->Degradation_Products 2. Peptide Bond Cleavage Loss_of_Activity Loss of Antibacterial Potency Degradation_Products->Loss_of_Activity 3. Structural Integrity Lost

Caption: Alkaline hydrolysis pathway of Colistin B.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, presented in a question-and-answer format.

Q1: "My Colistin B solution is rapidly losing potency, even when stored at 4°C. My HPLC analysis shows multiple new peaks. What's happening?"

A1: This is a classic sign of chemical degradation, likely due to alkaline hydrolysis.

  • Immediate Action: First, verify the pH of your buffer solution. Even seemingly neutral buffers can have a pH that is high enough to initiate degradation, especially over time.[3][4]

  • Investigational Workflow:

    • pH Measurement: Use a calibrated pH meter to accurately measure the pH of your Colistin B solution and the stock buffer.

    • Buffer Preparation Review: Double-check the calculations and preparation process for your buffer. A small error in weighing components or adjusting the pH can have a significant impact.

    • Forced Degradation Study: To confirm pH as the cause, perform a small-scale forced degradation study. Prepare your Colistin B solution in buffers of varying pH (e.g., pH 5.0, 7.4, and 9.0) and monitor the appearance of degradation peaks by HPLC over a set time period (e.g., 0, 4, 8, and 24 hours).

  • Solution:

    • Lower the pH: The most effective way to minimize hydrolysis is to work at a lower pH where Colistin B is more stable. If your experimental conditions allow, aim for a pH between 4.0 and 6.0.

    • Buffer Selection: Consider using a citrate or acetate buffer system, which are effective in the acidic to slightly acidic pH range and are less likely to catalyze hydrolysis compared to phosphate buffers at higher pH.

Q2: "I need to work at a pH of 8.0 for my assay. How can I minimize Colistin B degradation under these conditions?"

A2: Working at alkaline pH is challenging but not impossible. The strategy is to minimize the exposure time and temperature.

  • Experimental Design Considerations:

    • Prepare Fresh Solutions: Always prepare your Colistin B working solutions immediately before use. Avoid storing stock solutions in alkaline buffers.

    • Temperature Control: Perform all experimental steps at the lowest possible temperature. If your assay can be conducted at room temperature instead of 37°C, this will significantly slow the degradation rate.

    • Minimize Incubation Times: Design your experiments to have the shortest possible incubation times at alkaline pH.

  • Formulation Strategies:

    • Excipients: While more complex, the addition of stabilizing excipients like polyols (e.g., mannitol, sorbitol) or amino acids can sometimes help protect peptides from degradation.[7][8] However, this would require significant validation to ensure no interference with your assay.

    • Concentration Effects: Some studies on the prodrug, colistin methanesulfonate (CMS), suggest that higher concentrations can be more stable.[9][10] While this may not directly translate to Colistin B sulfate, it's a factor that could be investigated if applicable to your experimental setup.

Q3: "How do I accurately quantify the amount of intact Colistin B versus its degradation products?"

A3: A validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is essential.

  • Methodology:

    • HPLC with UV or Fluorescence Detection: A reverse-phase HPLC method is commonly used.[3][4] Detection can be done via UV absorbance (around 210 nm) or, for higher sensitivity, through fluorescence detection after derivatization with an agent like 9-fluorenylmethyl chloroformate (FMOC-Cl).[3][9][11]

    • LC-MS/MS: This is the most sensitive and specific method for quantifying Colistin A and B and their degradation products.[11][12][13][14]

  • Key to Success: The analytical method must be able to separate the intact Colistin B peak from the peaks of its various degradation products. A gradient elution method is often required to achieve this separation.

Frequently Asked Questions (FAQs)

  • What is the optimal pH for storing Colistin B sulfate solutions? For short-term storage (hours to a few days), a pH between 4.0 and 6.0 is generally recommended to minimize hydrolysis. For longer-term storage, it is best to store the material as a dry powder at the recommended temperature.

  • Can I use a phosphate buffer at pH 7.4? While commonly used in biological assays, be aware that phosphate buffers at pH 7.4 will cause degradation of Colistin B, especially at 37°C.[3][4] If you must use it, prepare solutions fresh and use them immediately.

  • Are there any alternatives to alkaline pH for my experiment? This is highly dependent on your specific application. However, it is worth investigating if your assay can be adapted to a lower pH. For example, some bacterial growth assays can be performed at a slightly acidic pH without significantly affecting cell viability.

  • Does the type of buffer salt matter, or only the pH? The pH is the most critical factor. However, some buffer species can catalyze hydrolysis more than others. It is always good practice to perform a small stability study with your chosen buffer system.

Experimental Protocols & Data

Decision-Making Workflow for Buffer Selection

This diagram provides a logical flow for selecting an appropriate buffer system to minimize Colistin B degradation.

Caption: Buffer selection workflow for Colistin B solutions.

Stability of Colistin B in Different Buffer Systems

The following table summarizes the expected stability of Colistin B under various conditions. This data is compiled from published literature.[3][4]

Buffer SystempHTemperature (°C)Expected StabilityKey Considerations
Deionized Water~5.5 - 6.04High (Stable for up to 60 days)Unbuffered, pH may drift.
Deionized Water~5.5 - 6.037High (Stable for up to 120 hours)Unbuffered, pH may drift.
Isotonic Phosphate7.437Low (Significant degradation observed)Common biological buffer, but promotes hydrolysis.
Citrate Buffer4.0 - 6.04 - 37HighIdeal for minimizing hydrolysis if compatible with the assay.
Carbonate-Bicarbonate9.0 - 10.04 - 37Very Low (Rapid degradation expected)Avoid if at all possible.
Protocol: Preliminary Stability Assessment of Colistin B Sulfate

This protocol outlines a basic experiment to assess the stability of your Colistin B sulfate in a chosen buffer.

Objective: To determine the degradation rate of Colistin B in a specific buffer over a 24-hour period at a set temperature.

Materials:

  • Colistin B sulfate powder

  • Your chosen buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4)

  • Deionized water (for control)

  • HPLC system with a C18 column

  • Appropriate mobile phases (e.g., Acetonitrile and water with 0.1% Trifluoroacetic Acid)

  • Calibrated pH meter

  • Incubator or water bath

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve Colistin B sulfate in deionized water to create a concentrated stock solution (e.g., 10 mg/mL).

  • Prepare Test Solutions:

    • Dilute the stock solution in your chosen buffer to the final working concentration (e.g., 1 mg/mL).

    • Prepare a control by diluting the stock solution to the same concentration in deionized water.

  • Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot of each test solution and analyze it by HPLC. This will be your baseline.

  • Incubation: Place the remaining test solutions in a calibrated incubator at your desired experimental temperature (e.g., 37°C).

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution and analyze by HPLC.

  • Data Analysis:

    • For each time point, calculate the peak area of the intact Colistin B.

    • Express the remaining amount of Colistin B as a percentage of the T=0 peak area.

    • Plot the percentage of remaining Colistin B against time for each buffer condition.

References

  • Li, J., Milne, R. W., Nation, R. L., Turnidge, J. D., & Coulthard, K. (2002). Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography. Antimicrobial Agents and Chemotherapy, 46(10), 3098–3103. [Link]

  • Aftab, S., Shah, A., Nadhman, A., & Shaukat, S. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals, 16(3), 449. [Link]

  • He, J., Tang, S., Li, J., & Wang, J. (2023). Development of an LC-MS/MS method for quantification of colistin and colistin methanesulfonate in human plasma and its application to stability studies and therapeutic drug monitoring. Journal of Pharmaceutical and Biomedical Analysis, 233, 115478. [Link]

  • Binhashim, N. H., Alvi, S. N., & Hammami, M. M. (2021). LC-MS/MS Method for Determination of Colistin in Human Plasma: Validation and Stability Studies. International Journal of Analytical Mass Spectrometry and Chromatography, 9(1), 1-11. [Link]

  • Söderquist, B., & Tärnberg, M. (2009). Quantitative analysis of colistin A and colistin B in plasma and culture medium using a simple precipitation step followed by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 851-855. [Link]

  • Goudarzi, M., & Fazeli, M. R. (2020). Analytical methodologies for measuring colistin levels in pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]

  • Wallace, S. J., Li, J., Nation, R. L., Prankerd, R. J., & McIntosh, M. P. (2012). Self-assembly behaviour of colistin and its prodrug colistin methanesulfonate: implications for solution stability and solubilization. Journal of Pharmacy and Pharmacology, 64(11), 1569-1577. [Link]

  • Wallace, S. J., Li, J., Rayner, C. R., Coulthard, K., & Nation, R. L. (2008). Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients. Antimicrobial Agents and Chemotherapy, 52(9), 3047–3051. [Link]

  • Li, J., Milne, R. W., Nation, R. L., Turnidge, J. D., & Coulthard, K. (2002). Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography. ResearchGate. [Link]

  • Li, J., Dai, C., & Wang, J. (2022). A Rapid and Simple HPLC-MS/MS Method for the Quantitative Determination of Colistin for Therapeutic Drug Monitoring in Clinical Practice. Journal of Analytical Methods in Chemistry, 2022, 9928889. [Link]

  • He, H., Wenzler, E., & Wang, J. (2016). Stability of Colistimethate Sodium in Aqueous Solution. Antimicrobial Agents and Chemotherapy, 60(9), 5673–5675. [Link]

  • Bocanegra-Garcia, V., & Rivera, G. (2022). How to Enhance the Pharmacokinetic Stability of Peptides?. Pharmaceuticals, 15(7), 833. [Link]

  • Mir, N. (2022). Excipient Selection for Protein Stabilization. Pharmaceutical Technology, 46(3), 24-27. [Link]

  • ron. (2014). How does alkaline hydrolysis of peptides occur?. Chemistry Stack Exchange. [Link]

  • Arouri, A., & Hansen, T. (2022). Enhancing Colistin Activity against Colistin-Resistant Escherichia coli through Combination with Alginate Nanoparticles and Small Molecules. International Journal of Molecular Sciences, 23(11), 6062. [Link]

  • Danger, G., & Plasson, R. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Scientific Reports, 9(1), 16567. [Link]

  • Waters Corporation. (n.d.). Introduction to Acid & Alkaline Hydrolysis. [Link]

  • Faisal, M., & Henni, A. (2018). Hydrolysis and Cyclodehydration of Dipeptide under Hydrothermal Conditions. Journal of Physical Chemistry A, 122(34), 6845-6855. [Link]

  • Mukhopadhyay, S., & Chakravorty, S. (2022). A link between pH homeostasis and colistin resistance in bacteria. Scientific Reports, 12(1), 1339. [Link]

  • Voigt, L. M., & Zammit, K. T. (2016). Colistin and Polymyxin B. Basicmedical Key. [Link]

  • Aftab, S., Shah, A., & Nadhman, A. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. ResearchGate. [Link]

  • Concept Life Sciences. (2023). Overcoming the Challenges of Peptide Drug Development. [Link]

  • Zhu, Y., & Li, J. (2018). Chemical structure and degradation pathway of colistin. ResearchGate. [Link]

  • El-Shabrawy, Y. (2014). pH profile of colistin degradation at room temperature. ResearchGate. [Link]

  • Kim, H. S., & Lee, K. C. (2006). Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH. Journal of Pharmaceutical Sciences, 95(10), 2167-2176. [Link]

  • Li, J., & Wang, Y. (2023). Restoring colistin sensitivity in colistin-resistant gram-negative bacteria: combinatorial use of α-terpineol and colistin. Frontiers in Microbiology, 14, 1243105. [Link]

Sources

Optimization

Technical Guide: Optimizing HPLC Gradient for Colistin B Sulfate Peak Resolution

Version: 2.1 | Last Updated: March 2026 Department: Chromatography Applications Support Subject: Resolution of Polymyxin E1 (Colistin A) and E2 (Colistin B) Isoforms Introduction: The Analytical Challenge Colistin Sulfat...

Author: BenchChem Technical Support Team. Date: March 2026

Version: 2.1 | Last Updated: March 2026 Department: Chromatography Applications Support Subject: Resolution of Polymyxin E1 (Colistin A) and E2 (Colistin B) Isoforms

Introduction: The Analytical Challenge

Colistin Sulfate is not a single molecule but a complex mixture of polypeptide antibiotics, primarily Colistin A (Polymyxin E1) and Colistin B (Polymyxin E2) .

The separation of these two isoforms is chemically challenging because they differ by only a single methylene group (


) in their fatty acid tail (6-methyloctanoic acid vs. 6-methylheptanoic acid). Furthermore, as cationic polypeptides with five free amine groups, they exhibit severe secondary interactions with silanols on silica-based columns, leading to peak tailing that often masks resolution.

This guide provides a technical roadmap for researchers struggling with resolution (


), peak asymmetry, or baseline instability.

Module 1: Method Selection & Fundamentals

Before troubleshooting, verify you are using the correct chemistry for your downstream application. The choice of buffer anion is the single most critical variable in Colistin chromatography.

Q1: Should I use the Pharmacopoeial (Sulfate) method or a TFA-based method?

Answer: It depends on your detector and goal.

  • Scenario A: QC/Purity Analysis (UV Detection).

    • Recommendation: Use the European Pharmacopoeia (EP) style method with Sodium Sulfate .

    • Why: Sulfate (

      
      ) is a high-ionic-strength, kosmotropic anion. It effectively masks silanol interactions and improves peak shape for basic peptides better than phosphate.
      
  • Scenario B: LC-MS or High-Throughput Screening.

    • Recommendation: Use Trifluoroacetic Acid (TFA) .

    • Why: Sulfate is non-volatile and will ruin a Mass Spectrometer. TFA provides necessary ion-pairing to retain the polar peptides on C18 but may suppress MS ionization slightly.

Decision Logic: Method Selection

MethodSelection Start Start: Define Goal Detector Detector Type? Start->Detector UV UV / ELSD Detector->UV Standard MS Mass Spectrometry Detector->MS Advanced Q_Res Critical Resolution Needed? UV->Q_Res Method_B Method B: TFA Gradient (Volatile) Fast, MS-Compatible MS->Method_B Standard Method_C Method C: Formic Acid (Poor Ion Pairing) Not Recommended MS->Method_C Avoid Method_A Method A: Sulfate Buffer (High Ionic Strength) Best Peak Shape Q_Res->Method_A High (QC) Q_Res->Method_B Med (Screening)

Figure 1: Decision tree for selecting the mobile phase chemistry based on detection limits and resolution requirements.

Module 2: The "Gold Standard" Protocol (Sulfate Buffer)

This protocol is optimized from the European Pharmacopoeia (EP) method to maximize the resolution between Colistin B (elutes first) and Colistin A (elutes second).

Standard Operating Procedure (SOP-COL-01)
ParameterSpecificationCritical Note
Column C18, 4.6 x 250 mm, 3 µm or 5 µmHigh carbon load (>15%) and end-capping are required to minimize tailing.
Mobile Phase A Sulfate Buffer pH 2.3 - 2.5Dissolve 4.46 g anhydrous

in 900 mL water. Adjust pH with dilute

.[1] Dilute to 1L.
Mobile Phase B Acetonitrile (ACN)HPLC Grade or higher.
Flow Rate 1.0 mL/minConstant flow is crucial for baseline stability at low UV.
Detection UV @ 215 nmColistin has weak absorbance; ensure lamp intensity is high.
Temperature 30°C ± 1°CTemperature fluctuations cause retention time drift.
Q2: My resolution ( ) between Colistin A and B is < 1.5. How do I improve it?

Answer: Colistin B elutes before Colistin A. Because they are structurally similar, you must flatten the gradient slope at the specific elution window.

Troubleshooting Steps:

  • Check Isocratic Hold: The separation often works best with an isocratic step rather than a continuous linear gradient.

  • Optimize ACN %: The typical elution point is between 21-25% Acetonitrile.

    • Action: Set an isocratic hold at 22% B for 10 minutes.

  • Decrease Slope: If using a gradient, reduce the slope to 0.5% B per minute.

Comparative Data: Gradient Slope vs. Resolution

Gradient Slope (%B/min)Retention Time (Col B)Retention Time (Col A)Resolution (

)
2.0% / min6.2 min6.5 min0.8 (Co-elution)
1.0% / min8.1 min8.8 min1.2
0.5% / min 12.4 min 13.9 min 2.1 (Baseline)
Isocratic (22% B)14.2 min16.1 min2.4

Module 3: Troubleshooting Peak Shape & Tailing

Q3: I am seeing significant tailing (Tailing Factor > 2.0). Is my column dead?

Answer: Not necessarily. Tailing in Colistin analysis is usually chemical, not physical. It is caused by the interaction of the basic amine groups on the peptide with acidic silanols on the column support.

Root Cause Analysis:

  • Low Ionic Strength: If you reduced the salt concentration to save money or reduce backpressure, you lost the "shielding" effect.

  • pH Mismatch: At pH > 3.0, silanols become ionized (

    
    ), attracting the cationic Colistin (
    
    
    
    ). You must keep pH < 2.5 to suppress silanol ionization.
Visualizing the Silanol Effect

SilanolInteraction Colistin Colistin (Cationic) Silanol Silanol (Si-O-) Colistin->Silanol Strong Attraction (Tailing) Peak Peak Shape Silanol->Peak Asymmetry > 2.0 Sulfate Sulfate Shield Sulfate->Colistin Ion Pairing Sulfate->Silanol Blocks Sites Sulfate->Peak Asymmetry < 1.3

Figure 2: Mechanism of peak tailing. Sulfate ions compete for active sites, effectively "shielding" the analyte from the stationary phase surface.

Module 4: Advanced Troubleshooting (FAQs)

Q4: The baseline is drifting upwards during the gradient. Why?

Answer: This is common at 215 nm.

  • Cause: Acetonitrile absorbs slightly at 215 nm. As %B increases, the baseline rises.

  • Fix: Use "Far UV" grade Acetonitrile. Alternatively, subtract a blank injection from your sample signal.

  • Check: Ensure you are not using TFA if you are using the Sulfate method. Mixing TFA and Sulfate can cause baseline waviness due to refractive index changes.

Q5: Can I use a Core-Shell (Fused Core) column?

Answer: Yes, and it is highly recommended.

  • Benefit: Core-shell particles (e.g., 2.6 µm or 2.7 µm) provide the resolution of sub-2 µm particles with lower backpressure.

  • Adjustment: You must scale your flow rate and gradient time.

    • Standard: 5 µm C18, 1.0 mL/min.[2]

    • Core-Shell: 2.7 µm C18, 0.6 mL/min (to maintain linear velocity without over-pressuring).

Q6: Colistin B is eluting, but Colistin A is missing or very broad.

Answer: This suggests hydrophobic retention is too strong.

  • Check Mobile Phase B: Ensure you prepared it fresh. Evaporation of ACN changes the strength.

  • Column Aging: Older columns lose carbon load (hydrolysis). If the column is old, the exposed silica will irreversibly bind the more hydrophobic Colistin A. Replace the column.

References

  • European Pharmacopoeia Commission. (2017). Colistin Sulfate Monograph 0320. European Pharmacopoeia 10.0.

  • United States Pharmacopeial Convention. (2023). Colistin Sulfate: USP Monograph. USP-NF.

  • Govaerts, C., et al. (2002). Liquid chromatography of polypeptide antibiotics of the polymyxin group. Journal of Chromatography A, 976(1-2), 65-78.

  • Li, J., et al. (2001). Development and validation of a reversed-phase high-performance liquid chromatography assay for polymyxin B in human plasma. Journal of Antimicrobial Chemotherapy.

Sources

Troubleshooting

Technical Support Center: Colistin B Sulfate &amp; Surfactant Interactions

Subject: Impact of Polysorbate 80 (P-80) on Colistin B Sulfate MIC Values Ticket ID: CLS-P80-MIC-GUIDE Status: Active / Informational Audience: Assay Development Scientists, QC Microbiologists, Pharmacologists 🚨 Critical...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Impact of Polysorbate 80 (P-80) on Colistin B Sulfate MIC Values Ticket ID: CLS-P80-MIC-GUIDE Status: Active / Informational Audience: Assay Development Scientists, QC Microbiologists, Pharmacologists

🚨 Critical Alert: The "False Susceptibility" Hazard

Do not use Polysorbate 80 (P-80) in standard Colistin susceptibility testing unless explicitly validating a specific surfactant-based formulation.

Contrary to common assumptions that surfactants "sequester" drugs and raise Minimum Inhibitory Concentrations (MIC), P-80 significantly lowers Colistin MIC values (4-fold to 8-fold reduction) .[1]

While P-80 solves the problem of Colistin binding to plastic, it introduces a synergistic biological effect that artificially enhances bacterial killing. This leads to False Susceptible results (Very Major Errors) when interpreted against standard clinical breakpoints (CLSI/EUCAST), which were established using methods without P-80.

Module 1: Diagnostic & Troubleshooting

Use this section to diagnose unexpected MIC data.

Scenario A: "My Colistin MICs are consistently lower than literature values."

Likely Cause: Presence of P-80 (or similar surfactant) in the broth.[1][2][3][4][5] Mechanism:

  • Anti-Adsorption (Physical): Colistin is a "sticky" cationic peptide. Without P-80, up to 50% of the drug binds to the polystyrene plate, effectively reducing the concentration the bacteria "see." P-80 prevents this, keeping the drug in solution.

  • Synergistic Permeabilization (Biological): P-80 is not biologically inert. It can disrupt the outer membrane of Gram-negative bacteria, facilitating Colistin entry and enhancing cell death.

Action Plan:

  • Verify media formulation. Ensure Cation-Adjusted Mueller-Hinton Broth (CAMHB) does not contain supplemental surfactants.

  • Check inoculum preparation fluids (saline/broth) for carryover surfactants.

Scenario B: "My MICs are variable/high, and I suspect drug loss."

Likely Cause: Adsorption to plastic labware (The "Sticky Drug" Problem). Context: This is the "accepted" limitation of the standard method. Action Plan:

  • DO NOT add P-80 to fix this.

  • DO use low-binding polypropylene plates if permitted by your specific internal SOP, but note that CLSI standards are based on untreated polystyrene.

  • DO ensure rapid dispensing after dilution to minimize time-dependent adsorption before bacterial contact.

Module 2: The Mechanism of Interaction

Understanding the "Tug-of-War" between Plastic, Surfactant, and Bacteria.[1][3][6]

The following diagram illustrates why P-80 alters the MIC so drastically. It is not just a solubility aid; it is an active participant in the assay system.

Colistin_P80_Interaction cluster_inputs Assay Components cluster_bacteria Target Organism Colistin Colistin B Sulfate (Cationic Peptide) Plastic Microtiter Plate (Polystyrene) Colistin->Plastic High Adsorption (Loss of Free Drug) LPS Bacterial LPS (Target Site) Colistin->LPS Reduced Binding (Higher MIC) Colistin->LPS Maximized Binding (Lower MIC) P80 Polysorbate 80 (Surfactant) P80->Colistin Prevents Adsorption (Maintains Free Drug) P80->Plastic Blocks Binding Sites Membrane Outer Membrane Integrity P80->Membrane Destabilizes (Synergy)

Figure 1: Mechanistic pathways showing how P-80 prevents drug loss to plastic while simultaneously compromising bacterial membrane integrity, leading to artificially low MICs.

Module 3: Protocol Optimization (The "Correct" Workflow)

To maintain scientific integrity and alignment with global standards (CLSI M100 / EUCAST), follow this decision matrix for Colistin B Sulfate handling.

Data Comparison Table: P-80 Impact
ParameterStandard Method (No P-80)Modified Method (With P-80)
Free Drug Availability Reduced (binds to plate)High (remains in solution)
Bacterial Membrane Intact (until drug acts)Pre-destabilized by surfactant
Resulting MIC Baseline (Reference) 4-8 Fold Lower (Artificially Potent)
Clinical Correlation Aligned with BreakpointsRisk of Very Major Error
Recommended Workflow (Standard Susceptibility)
  • Stock Prep: Dissolve Colistin B Sulfate in water. Do not vortex excessively (foaming indicates protein/peptide denaturation).

  • Dilution: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) without surfactants.

  • Plating: Use standard polystyrene plates.

    • Note: Although drug is lost to the plate, the clinical breakpoints (e.g., Intermediate: ≤ 2 µg/mL) were calibrated expecting this loss.

  • Incubation: 35°C ± 2°C for 16-20 hours.

Decision Tree for Assay Setup

Decision_Tree Start Start: Colistin Assay Design Goal What is the Goal? Start->Goal Clinical Standard Susceptibility Goal->Clinical Clinical Diagnostics (MIC Determination) R_D New Formulation Testing Goal->R_D Formulation R&D (Drug Delivery) NoP80 PROTOCOL A: NO P-80 Added (Accept Adsorption Loss) Clinical->NoP80 Follow CLSI/EUCAST CheckForm Formulation Check R_D->CheckForm Does formulation contain P-80? YesP80 PROTOCOL B: Include P-80 (Measure Effective MIC) CheckForm->YesP80 Yes NoP80_RD PROTOCOL A: NO P-80 Added CheckForm->NoP80_RD No Warning Note: Results will NOT match standard breakpoints YesP80->Warning Crucial Step

Figure 2: Decision logic for determining when surfactant inclusion is scientifically valid versus when it constitutes a protocol violation.

Module 4: Frequently Asked Questions (FAQ)

Q1: If Colistin sticks to plastic, isn't the "No P-80" method inaccurate? A: Technically, yes, it underestimates the physical potency of the molecule. However, clinical microbiology relies on standardization, not absolute physical perfection. Since the breakpoints (the rules that say "this bacteria is resistant") were created using the "lossy" method, you must use that same method to make a valid prediction of clinical success.

Q2: Can I use glass tubes instead of plastic to avoid P-80 but stop adsorption? A: Glass reduces adsorption significantly compared to polystyrene. However, most high-throughput labs cannot use glass. If you validate a glass-based method, your MICs will likely be lower than the standard plastic method, again risking a mismatch with official breakpoints.

Q3: Does this apply to Colistimethate Sodium (CMS)? A: CMS is an inactive prodrug that hydrolyzes into Colistin.[2][3] CMS is less "sticky" than Colistin B Sulfate, but susceptibility testing is almost always performed with the active Colistin Sulfate . CMS should generally not be used for in vitro susceptibility testing because its hydrolysis rate is unpredictable in the lab.

Q4: I see "Sulfate" and "B Sulfate." Is there a difference? A: Colistin is a mixture of congeners (primarily Colistin A and Colistin B). "Colistin Sulfate" contains both. "Colistin B Sulfate" is a purified fraction. For general MIC testing, they behave similarly regarding P-80 interaction, but Colistin B is often used in analytical chemistry or specific mechanistic studies.

References
  • Clinical and Laboratory Standards Institute (CLSI). (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing. 33rd Edition. Link

  • Sutherland, C. A., & Nicolau, D. P. (2014).[7] "To Add or Not To Add Polysorbate 80: Impact on Colistin MICs for Clinical Strains of Enterobacteriaceae and Pseudomonas aeruginosa and Quality Controls." Journal of Clinical Microbiology, 52(10), 3810–3812.[7] Link[7]

  • Sader, H. S., Rhomberg, P. R., & Jones, R. N. (2012). "Use of a surfactant (polysorbate 80) to improve MIC susceptibility testing results for polymyxin B and colistin."[1][2][3][4][5][7][8][9][10] Diagnostic Microbiology and Infectious Disease, 74(4), 412-414. Link

  • EUCAST. (2016).[4] "Recommendations for MIC determination of colistin (polymyxin E) as recommended by the joint CLSI-EUCAST Polymyxin Breakpoints Working Group." Link

  • Brown, M. R., & Winsley, B. E. (1969). "Synergism between Polymyxin and Polysorbate 80 against Pseudomonas aeruginosa." Journal of General Microbiology, 68, 367-373. Link

Sources

Optimization

Technical Support Center: Overcoming Poor Diffusion of Colistin B Sulfate in Agar Dilution Methods

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with colistin B sulfate in agar dilution susceptibility test...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with colistin B sulfate in agar dilution susceptibility testing. Our goal is to provide you with in-depth, scientifically-grounded troubleshooting advice and optimized protocols to ensure the accuracy and reliability of your experimental results.

Understanding the Challenge: The Physicochemical Hurdles of Colistin in Agar

Colistin, a polycationic polypeptide antibiotic, is a last-resort treatment for multidrug-resistant Gram-negative infections.[1][2] However, its unique physicochemical properties present significant challenges for in vitro susceptibility testing, particularly with agar-based methods.[3][4]

The primary issue is the poor and slow diffusion of the large colistin molecule through the agar matrix.[4][5][6][7] This is due to several factors:

  • Molecular Size: Colistin is a large molecule, which physically hinders its movement through the pores of the agar gel.[6]

  • Cationic Nature: Colistin sulfate is strongly positively charged.[1][8] This leads to electrostatic interactions with negatively charged components within the agar, such as agaropectin, effectively binding the antibiotic and preventing its free diffusion.[9]

  • Binding to Plastics: Colistin has a known affinity for plastics, including polystyrene, which is commonly used for petri dishes and other labware. This can lead to a decrease in the effective concentration of the antibiotic in the agar.[3][10][11]

These factors can lead to inaccurate and unreliable Minimum Inhibitory Concentration (MIC) values, potentially misclassifying resistant isolates as susceptible.[3][5] Consequently, both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) do not recommend standard disk diffusion or agar gradient methods for colistin susceptibility testing.[12][13] While agar dilution is a potential alternative, it requires specific modifications to overcome these diffusion issues.[14][15]

Troubleshooting Guide & FAQs

This section addresses common problems encountered during colistin agar dilution experiments in a question-and-answer format, providing scientifically-backed solutions.

Q1: My MIC values for quality control (QC) strains are consistently higher than the expected range. What could be the cause?

A1: This is a classic indicator of reduced colistin potency in your agar plates. The most likely culprits are the inherent binding properties of colistin.

  • Causality: The cationic nature of colistin B sulfate leads to its adsorption onto the negatively charged surfaces of standard polystyrene petri dishes and interactions with anionic molecules in the agar.[3][10][11] This effectively reduces the bioavailable concentration of the antibiotic, leading to artificially inflated MIC values.

  • Solution:

    • Utilize Low-Binding Labware: Whenever possible, use low-binding plasticware for the preparation and storage of colistin stock solutions and for pouring agar plates.

    • Incorporate a Surfactant: The addition of a non-ionic surfactant, such as Polysorbate 80 (P-80 or Tween 80), at a final concentration of 0.002% to the Mueller-Hinton Broth (MHB) or agar can significantly mitigate the issue of colistin binding to plastic surfaces.[10][11][16][17] This has been shown to result in a notable downward shift in MICs, bringing them closer to the true value.[10][16]

    • Verify Agar Quality: Ensure you are using a high-quality Mueller-Hinton Agar (MHA) with consistent lot-to-lot performance. Variations in agar components can affect colistin diffusion.[5]

Q2: I'm observing "skipped wells" or inconsistent growth patterns across my dilution series. For example, no growth at 2 µg/mL but growth at 4 µg/mL.

A2: This phenomenon, often referred to as "skipped concentrations," can be perplexing and points towards issues with either the preparation of the agar plates or the presence of heteroresistance.

  • Causality:

    • Inadequate Mixing: If the colistin is not uniformly mixed into the molten agar before pouring, it can result in concentration gradients within a single plate. This leads to unpredictable bacterial growth.

    • Heteroresistance: Some bacterial populations exhibit heteroresistance, where a subpopulation of cells has a higher level of resistance to colistin.[4][18] These subpopulations may not be apparent at lower concentrations but can emerge at higher concentrations, leading to the appearance of growth in what should be an inhibitory concentration.

  • Solution:

    • Ensure Homogeneous Mixing: After adding the colistin stock solution to the molten agar, vortex or invert the container thoroughly but gently (to avoid bubbles) to ensure a completely homogenous mixture before pouring the plates.

    • Prepare Fresh Plates: In cases of inconsistent growth, it is best to discard the suspect plates and prepare a fresh batch, paying close attention to the mixing step.[19]

    • Subculture from "Skipped" Growth: To investigate potential heteroresistance, subculture colonies from the higher concentration wells where growth occurred onto a new set of colistin-containing plates. This can help confirm if a resistant subpopulation is present.

Q3: My results show poor reproducibility between experiments, even when using the same QC strains.

A3: Poor reproducibility is a significant concern and undermines the validity of your data. The root cause often lies in subtle variations in protocol execution.

  • Causality:

    • Inoculum Preparation: Inconsistencies in the inoculum density can lead to variable MIC results. A higher bacterial load can overwhelm the available antibiotic, leading to higher apparent MICs.

    • Agar Plate Variability: Differences in agar depth and drying time can impact the final concentration of colistin and its diffusion.

    • Incubation Conditions: Fluctuations in incubation temperature and time can affect bacterial growth rates and, consequently, the observed MIC.

  • Solution:

    • Standardize Inoculum: Strictly adhere to standardized methods for preparing the bacterial inoculum, typically a 0.5 McFarland standard. Use a spectrophotometer to verify the turbidity.

    • Control Plate Preparation: Pour a consistent volume of agar into each petri dish to ensure a uniform depth. Allow plates to dry adequately before inoculation to prevent swarming growth.

    • Maintain Consistent Incubation: Ensure your incubator is calibrated and maintains a stable temperature. Adhere to the recommended incubation times as per CLSI or EUCAST guidelines.

Q4: Is there a way to improve the diffusion of colistin in the agar itself?

A4: Yes, modifications to the agar composition have been shown to improve colistin diffusion, although these are not yet standard practice in all guidelines.

  • Causality: The density of the agar matrix can impede the movement of the large colistin molecule.

  • Solution (Experimental):

    • Reduced Agar Concentration: Some studies have demonstrated that reducing the agar concentration in the Mueller-Hinton Agar can improve the diffusion of colistin.[6][9] This creates a less dense matrix, facilitating easier movement of the antibiotic.

    • Supplementation with Protamine: The addition of protamine to the MHA has also been shown to enhance colistin diffusion.[6] It is hypothesized that protamine may interact with the anionic components of the agar, reducing their binding to the cationic colistin.

It is crucial to note that these modifications represent a deviation from standard protocols and should be thoroughly validated in your laboratory with appropriate QC strains before implementation for testing clinical isolates.

Comparative Analysis of Methodologies

The following table summarizes the key differences and outcomes when applying modifications to the standard agar dilution protocol for colistin susceptibility testing.

MethodologyKey ModificationExpected Impact on MICAdvantagesDisadvantages
Standard Agar Dilution NonePotentially inflated MICsFollows traditional protocolsProne to inaccuracies due to colistin binding and poor diffusion.[3][5]
Agar Dilution with P-80 Addition of 0.002% Polysorbate 804- to 8-fold lower MICs observed in some studies.[16]Mitigates plastic binding, leading to more accurate results.[10][11][17]Requires an additional reagent and careful concentration control.
Modified Agar (Reduced Concentration) Decreased agar percentage in MHAImproved diffusion, potentially leading to more accurate MICs.Directly addresses the physical barrier to diffusion.[6][9]Not a standard CLSI/EUCAST method; requires in-house validation.

Optimized Protocol: Colistin Agar Dilution with Polysorbate 80

This protocol incorporates the use of Polysorbate 80 to counteract the binding of colistin to plasticware, a critical step for improving accuracy.

Materials:

  • Colistin B sulfate powder

  • Mueller-Hinton Agar (MHA) powder

  • Polysorbate 80 (P-80)

  • Sterile, deionized water

  • Sterile, low-binding tubes and flasks

  • Sterile petri dishes

  • Calibrated vortex and magnetic stirrer

  • Certified incubator

Step-by-Step Methodology:

  • Preparation of Colistin Stock Solution:

    • Accurately weigh the required amount of colistin B sulfate powder.

    • Dissolve in sterile, deionized water to create a high-concentration stock solution (e.g., 1280 µg/mL). Use low-binding tubes for preparation and storage.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

    • Store aliquots at -70°C or below.

  • Preparation of MHA with Polysorbate 80:

    • Prepare MHA according to the manufacturer's instructions.

    • Before autoclaving, add Polysorbate 80 to the MHA to achieve a final concentration of 0.002% (v/v) in the poured plates.

    • Autoclave the MHA-P80 mixture.

    • Allow the agar to cool to 45-50°C in a water bath.

  • Preparation of Colistin-Agar Plates:

    • Create a series of working dilutions of the colistin stock solution.

    • For each desired final concentration, add the appropriate volume of the colistin working solution to a specific volume of the molten MHA-P80. For example, to prepare a 4 µg/mL plate, add 1 mL of a 40 µg/mL colistin solution to 9 mL of molten agar.

    • Mix each colistin-agar solution thoroughly but gently to ensure homogeneity.

    • Pour the agar into sterile petri dishes to a uniform depth (e.g., 4 mm).

    • Include a drug-free control plate (MHA-P80 only) with each batch.

    • Allow the plates to solidify at room temperature and then dry according to standard procedures.

  • Inoculum Preparation and Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture.

    • Dilute the suspension as required by your standard protocol.

    • Spot a standardized volume (e.g., 1-10 µL) of the diluted inoculum onto the surface of each agar plate, including the control.

  • Incubation and Interpretation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

    • The MIC is the lowest concentration of colistin that completely inhibits visible growth.

Visualizing the Workflow and Challenges

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_challenge The Challenge of Colistin Diffusion Colistin Colistin B Sulfate (Large, Cationic Molecule) Agar Agar Matrix (Negatively Charged) Colistin->Agar Electrostatic Binding Plastic Polystyrene Plate (Anionic Surface) Colistin->Plastic Adsorption PoorDiffusion Poor Diffusion & Reduced Bioavailability

Caption: Physicochemical interactions hindering colistin diffusion.

cluster_workflow Optimized Agar Dilution Workflow start Start prep_mha Prepare MHA with 0.002% Polysorbate 80 start->prep_mha prep_stock Prepare Colistin Stock Solution (Low-Binding Tubes) start->prep_stock cool_agar Cool Agar to 45-50°C prep_mha->cool_agar add_colistin Add Colistin to Molten Agar prep_stock->add_colistin cool_agar->add_colistin mix Mix Thoroughly add_colistin->mix pour Pour Plates mix->pour inoculate Inoculate with Standardized Culture pour->inoculate incubate Incubate (16-20h at 35°C) inoculate->incubate read_mic Read MIC incubate->read_mic

Sources

Troubleshooting

Technical Guide: Correcting for Potency Differences in Colistin B Sulfate Batches

To: Research Scientists, QA/QC Specialists, and Assay Development Leads From: Senior Application Scientist, Technical Support Center Subject: Standardization of Colistin B Sulfate Stock Solutions for Reproducible MIC/Bio...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Scientists, QA/QC Specialists, and Assay Development Leads From: Senior Application Scientist, Technical Support Center Subject: Standardization of Colistin B Sulfate Stock Solutions for Reproducible MIC/Bioassay Results

The "Potency Trap" in Peptide Antibiotics

In drug development and antimicrobial susceptibility testing (AST), treating 1 mg of powder as 1 mg of active drug is the most common source of experimental error. This is particularly critical for Colistin B Sulfate (Polymyxin E2 sulfate), a cyclic polypeptide where batch-to-batch variability is driven by three distinct factors:

  • Purity (Chromatographic): The percentage of the specific peptide (Colistin B) versus congeners (Colistin A) and synthesis byproducts.

  • Salt Fraction: The sulfate counter-ions account for a significant portion of the mass (approx. 20-25%).

  • Water Content: Polymyxins are highly hygroscopic; water content can range from 1% to over 10% depending on storage and manufacturing.

If you ignore these factors, your "10 mg/mL" stock solution may actually contain only 6.5 mg/mL of active moiety, introducing a ~35% error into your Minimum Inhibitory Concentration (MIC) data.[]

Core Protocol: The Universal Potency Correction

Do not rely on the "Label Weight." You must calculate the Active Moiety Weight based on the Certificate of Analysis (CoA) for each specific batch.

The Golden Formula (Mass-Based)

To prepare a stock solution with a target concentration (


), determine the required mass of powder (

) using the batch-specific potency (

).

[]

Where:

  • 
     = Desired volume of stock solution.
    
  • 
     = Target concentration of active base  (usually in µg/mL).
    
  • 
     = Potency of the powder (µg active base per mg powder).
    
How to Determine

Check your CoA. Manufacturers report potency in one of two ways. Use the logic below to select the correct value.

ScenarioCoA Reporting StyleAction Required
A (Best) "Potency: X µg/mg (as is)" Use X directly as

. (Water/Salt are already accounted for).
B (Common) "Potency: Y Units/mg" Convert Units to µg:

. (See Note 1).
C (Raw) "Purity: P%" AND "Water: W%" Calculate:

. (See Note 2).
  • Note 1 (The 30 Unit Rule): By convention, 1 mg of pure Colistin base activity is equivalent to 30,000 International Units (IU) . Therefore, divide the CoA potency (in IU/mg) by 30 to get µg/mg.

  • Note 2: This assumes "Purity" refers to the % area of Colistin B base. This is risky; Scenario A or B is preferred.

Troubleshooting & FAQs
Q1: My CoA lists potency on a "Dried Basis." How do I handle this?

A: This is a critical distinction. "Dried Basis" means the potency was calculated after mathematically (or physically) removing water. Since you are weighing the powder "as is" (with water), you must correct for it.

Formula:


[]

Example:

  • Potency (Dried Basis) = 900 µg/mg[]

  • Water Content (KF) = 12%[]

  • Calculation:

    
     µg/mg.
    
  • Use 792 as your

    
    .
    
Q2: I am using purified Colistin B Sulfate, not the mixture. Does the Molecular Weight (MW) change my calculations?

A: Yes, if you are working in Molarity (µM) rather than mass concentration (µg/mL).

  • Colistin Sulfate (Mix): Average MW is often approximated (e.g., ~1400 g/mol for the salt), but Molarity is rarely used due to heterogeneity.

  • Colistin B Sulfate (Pure): You can calculate precise Molarity.

    • MW Colistin B (Base): ~1155.4 g/mol

    • MW Colistin B (Sulfate Salt): Depends on stoichiometry (usually 5 sulfates per 2 molecules).

    • Recommendation: Always calculate Molarity based on the Active Base concentration.


[]
Q3: Why do different batches of "Colistin Sulfate" yield different MICs even after potency correction?

A: This is likely due to the A:B Ratio . Standard "Colistin Sulfate" is a fermentation product containing Colistin A (Polymyxin E1) and Colistin B (Polymyxin E2).

  • Colistin A: More lipophilic (fatty acid tail: 6-methyloctanoic acid).

  • Colistin B: Less lipophilic (fatty acid tail: 6-methylheptanoic acid).

  • Impact: While they have similar bactericidal activity, their interaction with plastics (binding to pipette tips/plates) and diffusion rates in agar can differ. If your new batch has a significantly higher Colistin A content, you might see lower recovery in solution due to plastic binding, appearing as a "higher" MIC.[]

  • Fix: For highly sensitive assays, purchase Purified Colistin B Sulfate standards rather than the generic mixture to eliminate variable A:B ratios.

Visual Workflow: The Potency Cascade

The following diagram illustrates the logical flow for determining the correct mass to weigh.

PotencyCorrection Start Start: Receive New Batch CheckCoA Check Certificate of Analysis (CoA) Start->CheckCoA DecisionUnit Is Potency in Units/mg? CheckCoA->DecisionUnit ConvertUnits Convert: Units ÷ 30 = µg/mg DecisionUnit->ConvertUnits Yes DecisionBasis Is Potency 'As Is' or 'Dried'? DecisionUnit->DecisionBasis No (Already µg/mg) ConvertUnits->DecisionBasis CalcAsIs Calculate: Potency × (1 - Water%) DecisionBasis->CalcAsIs Dried Basis UseDirect Use Potency Value Directly DecisionBasis->UseDirect As Is FinalCalc Calculate Mass Required: (Vol × Conc) / Potency CalcAsIs->FinalCalc UseDirect->FinalCalc Weigh Weigh Powder & Dissolve FinalCalc->Weigh

Caption: Logical decision tree for normalizing Colistin B sulfate powder mass based on CoA specifications.

Reference Data Table
ParameterValue / StandardSource
Potency Conversion 1 mg Colistin Base = 30,000 IU[USP/EP Standards]
Target Potency (Base) > 19,000 IU/mg (General Grade)[USP Monograph]
Colistin A MW (Base) ~1169.5 g/mol [PubChem]
Colistin B MW (Base) ~1155.4 g/mol [PubChem]
Solubility Soluble in water (>50 mg/mL)[Product Sheet]
Storage (Powder) 2-8°C (Desiccated)[Standard Practice]
Storage (Stock Soln) -20°C or -80°C (Avoid Freeze/Thaw)[CLSI M100]
References
  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. 34th ed. CLSI supplement M100. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Preparation of antibiotic stock solutions. [Link]

  • Bergen, P. J., et al. (2006). Colistin methanesulfonate is an inactive prodrug of colistin: implications for pharmacokinetics. Antimicrobial Agents and Chemotherapy.[2] [Link]

  • PubChem. Colistin B (Compound Summary). National Library of Medicine. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Nephrotoxicity Guide: Colistin B Sulfate vs. Polymyxin B Sulfate

Executive Summary In the development of next-generation antibiotics for multidrug-resistant (MDR) Gram-negative bacteria, the nephrotoxicity profiles of polymyxins remain a critical bottleneck. This guide provides a rigo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of next-generation antibiotics for multidrug-resistant (MDR) Gram-negative bacteria, the nephrotoxicity profiles of polymyxins remain a critical bottleneck. This guide provides a rigorous technical comparison between Colistin B Sulfate (a primary component of Polymyxin E) and Polymyxin B Sulfate .

The Scientific Verdict: While structurally nearly identical, the nephrotoxicity profiles of these two agents diverge significantly based on the context of administration (in vitro vs. in vivo):

  • In Vitro (Direct Cellular Exposure): Polymyxin B Sulfate generally exhibits higher intrinsic cytotoxicity to renal proximal tubular cells (e.g., HK-2) compared to Colistin Sulfate on a molar basis.

  • Clinical/In Vivo (Systemic Administration): Colistin is frequently associated with higher rates of nephrotoxicity.[1] This paradox is driven by pharmacokinetics: Colistin is administered as the inactive prodrug colistimethate sodium (CMS), which relies on renal clearance and converts to the active, toxic form within the urinary tract, exposing tubular cells to high local concentrations. Polymyxin B is administered as the active sulfate salt and undergoes extensive renal reabsorption, resulting in lower intraluminal concentrations.

Molecular & Pharmacokinetic Foundation

To understand the toxicity differences, one must first distinguish the molecular structures and their resulting pharmacokinetic behaviors.

Structural Comparison

Both agents are cyclic lipodecapeptides. The primary structural difference lies in a single amino acid at position 6:

  • Polymyxin B: Contains D-Phenylalanine .[2][3]

  • Colistin (Polymyxin E): Contains D-Leucine .[3]

Note: "Colistin" is a mixture of Colistin A (Polymyxin E1) and Colistin B (Polymyxin E2).[4] Colistin B contains a 6-methylheptanoic acid fatty acyl tail.[5] This guide focuses on the sulfate salt forms used in research.

The Pharmacokinetic Paradox

The route of entry into renal cells dictates the toxicity profile.

FeatureColistin (via CMS Prodrug)Polymyxin B (Sulfate)
Administered Form Inactive Prodrug (CMS)Active Drug (Sulfate)
Renal Handling CMS is filtered by glomerulus; converts to active Colistin in urine.[1][2]Extensive tubular reabsorption (via Megalin).
Luminal Exposure High: Active drug forms inside the tubule lumen.Low: Low concentration in urine due to reabsorption.
Intracellular Accumulation Mediated by OATs and PEPT2 (basolateral) + Megalin (apical).Primarily Megalin-mediated (apical).

Mechanistic Comparison of Nephrotoxicity[6]

The core mechanism of injury for both agents involves the accumulation of the cationic peptide within renal proximal tubular cells (RPTCs), leading to mitochondrial dysfunction.

Key Pathways
  • Uptake: Both agents are substrates for the megalin receptor on the apical membrane of RPTCs.

  • Oxidative Stress: Intracellular accumulation triggers the production of Reactive Oxygen Species (ROS).

  • Mitochondrial Uncoupling: The cationic peptides disrupt the mitochondrial outer membrane, causing a loss of membrane potential (

    
    ).
    
  • Apoptosis: Release of Cytochrome c activates Caspase-3/9/7, leading to cell death.

Visualization: Mechanism of Action

The following diagram illustrates the cellular pathway leading to nephrotoxicity.

Nephrotoxicity_Mechanism cluster_extracellular Renal Tubular Lumen cluster_intracellular Proximal Tubular Cell Polymyxins Polymyxin B / Colistin (Cationic Peptide) Megalin Megalin Receptor (Apical Membrane) Polymyxins->Megalin Binding Endosome Endosomal Accumulation Megalin->Endosome Endocytosis Mito Mitochondria Endosome->Mito Intracellular Trafficking ROS ROS Generation (Oxidative Stress) Mito->ROS Membrane Potential Loss ROS->Mito Damage Amplification Caspase Caspase 3/9 Activation ROS->Caspase Signal Transduction Apoptosis Apoptosis / Necrosis Caspase->Apoptosis Cell Death

Figure 1: Cellular mechanism of Polymyxin-induced nephrotoxicity involving megalin-mediated uptake and mitochondrial dysfunction.

Comparative Experimental Data

In Vitro Toxicity (HK-2 Cells)

In direct exposure assays where pharmacokinetics are removed, Polymyxin B often shows higher potency in reducing cell viability.

ParameterColistin SulfatePolymyxin B SulfateReference
TC50 (24h) ~70 µM~20 µM[1]
Apoptosis Rate ModerateHigh[2]
ROS Induction Dose-dependent increaseRapid, high-intensity increase[3]
Clinical Incidence (Acute Kidney Injury)

Despite lower in vitro toxicity, Colistin (administered as CMS) often presents higher clinical risk.

Study TypeColistin (CMS) AKI RatePolymyxin B AKI RateKey FindingReference
Matched Cohort 55.3%21.1%CMS significantly more nephrotoxic in matched patients.[4]
Prospective ICU 39.3%11.8%Colistin toxicity is dose-dependent and more frequent.[5]
Meta-Analysis Higher RiskLower RiskPolymyxin B preferred for systemic infections due to predictable PK.[6][7][6]

Experimental Protocols for Nephrotoxicity Assessment

For researchers evaluating new formulations or protectants, the following standardized protocols are recommended.

Workflow Visualization

Experimental_Workflow cluster_assays Readout Assays HK2 HK-2 Cell Culture (Human Proximal Tubule) Treatment Drug Treatment (0-200 µM, 24h) HK2->Treatment MTT Cell Viability (MTT / CCK-8) Treatment->MTT LDH Membrane Integrity (LDH Release) Treatment->LDH Flow Apoptosis (Annexin V / PI) Treatment->Flow Analysis Data Analysis (TC50 Calculation) MTT->Analysis LDH->Analysis Flow->Analysis

Figure 2: Standardized in vitro workflow for assessing polymyxin nephrotoxicity.

Protocol A: HK-2 Cell Viability Assay (MTT)

Purpose: Determine the TC50 (Toxic Concentration 50%) of the agent.

  • Seeding: Plate HK-2 cells (ATCC CRL-2190) at

    
     cells/well in 96-well plates using DMEM/F12 media.
    
  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.

  • Treatment: Replace media with fresh media containing increasing concentrations of Colistin Sulfate or Polymyxin B Sulfate (e.g., 0, 10, 25, 50, 100, 200, 400 µM).

    • Control: Vehicle control (PBS).

    • Positive Control: 1 mM H2O2 or 10% DMSO.

  • Exposure: Incubate for 24 hours.

  • Development: Add MTT reagent (0.5 mg/mL) and incubate for 4 hours. Solubilize formazan crystals with DMSO.

  • Measurement: Read absorbance at 570 nm.

Protocol B: Apoptosis Detection (Flow Cytometry)

Purpose: Differentiate between necrosis and apoptosis.

  • Treatment: Treat cells in 6-well plates with TC50 concentration of the drug for 24 hours.

  • Harvesting: Trypsinize cells gently; wash with cold PBS.

  • Staining: Resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: 15 minutes in the dark at room temperature.

  • Analysis: Analyze via flow cytometer (e.g., BD FACSCanto).

    • Annexin V+/PI-: Early Apoptosis.

    • Annexin V+/PI+: Late Apoptosis/Necrosis.

Conclusion

For drug development professionals, the choice between Colistin and Polymyxin B involves a trade-off between intrinsic toxicity and pharmacokinetic predictability.

  • Research Context: If modeling direct tubular toxicity, Polymyxin B Sulfate is a more potent positive control.

  • Clinical Context: Polymyxin B is increasingly favored for systemic infections due to its lower clinical nephrotoxicity rates compared to the unpredictable hydrolysis of the CMS prodrug used with Colistin.

References

  • Early prediction of polymyxin-induced nephrotoxicity with next-generation urinary kidney injury biomarkers. Toxicological Sciences. [Link][8]

  • Nephrotoxicity of Polymyxins: Is There Any Difference between Colistimethate and Polymyxin B? Antimicrobial Agents and Chemotherapy. [Link][9]

  • Molecular Mechanisms of Colistin-Induced Nephrotoxicity. Molecules. [Link]

  • In Vitro Assessment and Multicenter Cohort Study of Comparative Nephrotoxicity Rates Associated with Colistimethate versus Polymyxin B Therapy. Antimicrobial Agents and Chemotherapy. [Link]

  • Comparison of nephrotoxicity of Colistin with Polymyxin B administered in currently recommended doses: a prospective study. Annals of Clinical Microbiology and Antimicrobials. [Link]

  • Acute kidney injury with intravenous colistin sulfate compared with polymyxin B in critically ill patients. Pharmacotherapy. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Analytical Validation of Colistin B Sulfate Salt Reference Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of antibiotic development and quality control, particularly for multi-component drugs like colistin, the integrity of analytical validation...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antibiotic development and quality control, particularly for multi-component drugs like colistin, the integrity of analytical validation is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the validation of Colistin B sulfate salt, leveraging a high-quality reference standard. We will dissect the nuances of chromatographic techniques, explore the rationale behind experimental choices, and offer a framework for establishing a self-validating and robust analytical system.

The Critical Role of a Colistin B Sulfate Reference Standard

Colistin is a polypeptide antibiotic, a last-resort treatment against multidrug-resistant Gram-negative bacteria.[1][2] It is not a single entity but a mixture of related polypeptides, primarily colistin A (polymyxin E1) and colistin B (polymyxin E2), which differ by a single methyl group.[1][3] The European Pharmacopoeia (EP) specifies that colistin sulfate is a mixture and sets limits on the composition, including various polymyxin E components.[4][5]

Given this inherent heterogeneity, a well-characterized reference standard is the cornerstone of any analytical procedure. It serves as the benchmark against which the identity, purity, and strength of a sample are measured.

Comparison of Colistin Sulfate Reference Standard Grades:

Standard TypeDescriptionKey AdvantagesConsiderations
Primary Standard (e.g., USP, EP) A substance of the highest purity, established by a pharmacopeia. Its value is accepted without requiring comparison to another standard.[6]Highest level of authority and traceability; required for definitive quality control and regulatory submissions.[7]Higher cost; intended for specific pharmacopeial assays.[6]
Secondary Standard (Certified Reference Material) A substance whose characteristics are established and calibrated against a primary standard.[8]Cost-effective for routine use; offers traceability to primary standards.Purity and characterization are certified by the manufacturer, not a pharmacopeial body.
In-house (Working) Standard A standard prepared by the user from a batch of material, characterized against a primary or secondary standard.Lowest cost; suitable for internal process control.Requires extensive in-house characterization and validation; lacks external traceability.

The choice of standard depends on the application. For drug substance and product release testing submitted to regulatory agencies, a primary standard (USP or EP) is indispensable.[6][7] For routine process monitoring or early-stage development, a well-characterized secondary standard can be a practical alternative.

Methodological Showdown: HPLC vs. LC-MS/MS for Colistin B Analysis

The quantification of colistin components is complicated by their chemical similarity, lack of a strong UV chromophore, and potential for adsorption to surfaces.[2][9] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent and reliable techniques.[10][11]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "High-level workflow comparing HPLC and LC-MS/MS for colistin analysis."

The Causality Behind Method Selection

Why HPLC is a Workhorse: HPLC with UV detection is a robust and widely accessible technique. The United States Pharmacopeia (USP) monograph for Colistin Sulfate outlines an HPLC-UV method for identification, utilizing a C18 column and detection at 212 nm.[7] This makes it a fundamental tool for quality control labs. However, colistin's polypeptide structure lacks a strong chromophore, leading to lower sensitivity compared to other methods.[2] To overcome this, some HPLC methods employ pre- or post-column derivatization to attach a fluorescent tag, significantly enhancing sensitivity, though this adds complexity to the workflow.[12]

Why LC-MS/MS is the Gold Standard for Bioanalysis: For quantifying low concentrations of colistin in complex biological matrices (like plasma or urine), LC-MS/MS is the superior choice.[9][11] Its high selectivity and sensitivity allow for direct measurement without derivatization.[13] By using Multiple Reaction Monitoring (MRM), the mass spectrometer can selectively detect the specific mass-to-charge (m/z) transitions for colistin A and colistin B, effectively filtering out matrix interferences.[1][8][12] This is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[11]

Performance Comparison: HPLC vs. LC-MS/MS
ParameterHPLC-UV (Compendial Method)HPLC with Fluorescence Detection (FLD)LC-MS/MS
Specificity Moderate; relies on chromatographic retention time.[5][7]High; relies on both retention time and fluorescence properties.Very High; relies on retention time and specific mass transitions (parent/daughter ions).[11][12]
Sensitivity Lower (µg/mL range).[2]High (ng/mL range), but requires derivatization.Highest (ng/mL to pg/mL range).[9][13]
Run Time Can be longer (>15-30 minutes) for adequate resolution.[1][5]Similar to HPLC-UV.Often faster (<5-10 minutes) due to the high specificity of MS detection.[1][11][13]
Linearity Range Typically narrower.Wide, dependent on derivatization efficiency.Excellent and wide (e.g., 0.1 to 10 µg/mL).[11]
Matrix Effects Susceptible to interferences from excipients or biological components.Can be affected by substances that quench fluorescence.Can be affected by ion suppression, but often mitigated by internal standards and sample prep.[11]
Primary Application QC identity and purity testing of raw materials and finished products.[7]Specialized QC assays; bioanalysis where MS is unavailable.Bioanalysis, TDM, pharmacokinetic studies, impurity profiling.[9][11]

Experimental Protocols: A Self-Validating System

A robust analytical method is a self-validating one. This means incorporating system suitability tests (SSTs) and quality controls (QCs) into every run to ensure the system is performing as expected before sample analysis begins.

Protocol 1: HPLC-UV Method for Identity and Purity (Based on USP Principles)

This protocol is designed for verifying the identity of a colistin sulfate sample against a USP reference standard and assessing its purity profile.

dot graph { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mixture of 0.1 M tribasic sodium phosphate and acetonitrile (77:23). Adjust the pH to 3.0 with phosphoric acid. Filter and degas the solution. Causality: The buffered aqueous-organic mobile phase is essential for achieving reproducible retention times for the polar polypeptide components on a C18 column. The acidic pH ensures the analytes are protonated, leading to sharper peaks.[7]

  • Standard Solution Preparation: Accurately weigh and dissolve USP Colistin Sulfate RS in the mobile phase to a concentration of approximately 6 mg/mL. Protect this solution from light.[7]

  • Test Solution Preparation: Prepare the sample solution in the same manner as the Standard Solution.

  • Chromatographic System:

    • Column: C18, 4.6-mm x 25-cm, 5-µm packing (L1).[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Detector: UV at 212 nm.[7] Causality: 212 nm is used to detect the peptide bonds in the colistin molecule, as it lacks a more specific chromophore.

    • Injection Volume: 10 µL.[7]

  • System Suitability: Inject the Standard Solution five times. The relative standard deviation (RSD) for the peak area of colistin A should be not more than 2.0%. The tailing factor for the colistin A peak should be between 0.8 and 1.5.

  • Procedure: Separately inject the Standard Solution and Test Solution. Record the chromatograms.

  • Validation & Acceptance Criteria:

    • Identity: The retention time of the major peak (colistin A) and the relative retention time of the major secondary peak (colistin B, approx. 0.55 relative to colistin A) in the Test Solution chromatogram must correspond to those in the Standard Solution chromatogram.[7][14]

    • Purity: The impurity profile of the test sample should be compared against the specifications outlined in the relevant pharmacopeia (e.g., EP sets limits for related polymyxins).[4]

Protocol 2: LC-MS/MS Method for Quantification in Plasma

This protocol is designed for the sensitive quantification of colistin A and colistin B in a biological matrix, such as human plasma, for pharmacokinetic studies.

Step-by-Step Methodology:

  • Standard & QC Preparation: Prepare stock solutions of the Colistin Sulfate reference standard in water. Serially dilute to create calibration standards and quality control (QC) samples (low, mid, high) by spiking into blank human plasma.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Add an internal standard (IS), such as polymyxin B, to plasma samples, standards, and QCs.[1]

    • Precondition an SPE cartridge (e.g., Oasis HLB) with methanol and then water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the colistin and IS with an acidified organic solvent (e.g., methanol with 0.1% formic acid).[8][12]

    • Evaporate the eluate and reconstitute in the initial mobile phase. Causality: SPE is a critical step to remove proteins and phospholipids from plasma that would otherwise interfere with the analysis and contaminate the mass spectrometer. The internal standard corrects for variability during the extraction and injection process.[11]

  • LC-MS/MS System:

    • Column: C18, 2.1-mm x 50-mm, <3-µm packing.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.2-0.5 mL/min.

    • Gradient: A typical gradient would start with a high percentage of A, ramping up B to elute the analytes.

    • Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.[8][12]

  • Mass Spectrometry Parameters:

    • MRM Transitions:

      • Colistin A: e.g., m/z 585.5 → 101.2.[1][8]

      • Colistin B: e.g., m/z 578.5 → 101.2.[1][8]

      • IS (Polymyxin B1): e.g., m/z 602.5 → 241.2.[1]

    • Causality: Formic acid in the mobile phase aids in the protonation of the colistin molecules, making them amenable to positive ion ESI. The MRM transitions are highly specific fingerprints for each analyte, ensuring accurate quantification even at very low levels.

  • Validation & Acceptance Criteria:

    • Linearity: The calibration curve should have a correlation coefficient (r²) of ≥0.99.[8]

    • Accuracy & Precision: The intra- and inter-day precision (%CV) and accuracy (%bias) for QC samples should be within ±15% (±20% at the Lower Limit of Quantification).[11]

    • Stability: The stability of colistin in plasma must be assessed under various conditions (freeze-thaw, bench-top, long-term storage) to ensure sample integrity.[15]

Conclusion: Ensuring Analytical Integrity

The choice between HPLC and LC-MS/MS for the analytical validation of Colistin B sulfate is dictated by the specific requirements of the assay. For pharmacopeial identity and purity testing of the drug substance, a robust HPLC-UV method benchmarked against a primary reference standard is the established procedure. For the quantification of colistin in complex biological matrices, where sensitivity and specificity are paramount, a validated LC-MS/MS method is the unequivocal gold standard.

Regardless of the chosen technology, the foundation of reliable data rests upon a well-characterized reference standard, a deep understanding of the analyte's chemical challenges, and a meticulously validated protocol that ensures the system is fit for its intended purpose. By following these principles, researchers and drug developers can ensure the scientific integrity of their data and contribute to the safe and effective use of this critical last-line antibiotic.

References

  • Challenges of Colistin Use in ICU and Therapeutic Drug Monitoring: A Literature Review. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]

  • Gou, S., et al. (2010). Assay of Colistin and Colistin Methanesulfonate in Plasma and Urine by Liquid Chromatography-Tandem Mass Spectrometry. Antimicrobial Agents and Chemotherapy, 54(8), 3204-3211. Available at: [Link]

  • USP Monographs: Colistin Sulfate. (2006). USP29-NF24. Available at: [Link]

  • Giamarellou, H. (2016). Analytical methodologies used for the determination of colistin in biological fluids. Is it still a challenge? ResearchGate. Available at: [Link]

  • Colistin Sulfate. (2011). U.S. Pharmacopeia. Available at: [Link]

  • Li, J., et al. (2003). Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography. Antimicrobial Agents and Chemotherapy, 47(4), 1364-1370. Available at: [Link]

  • USP Monographs: Colistin Sulfate for Oral Suspension. (2006). USP29-NF24. Available at: [Link]

  • COLISTIN SULPHATE. (2008). European Pharmacopoeia 6.0. Available at: [Link]

  • Chepyala, D., et al. (2019). An Approach to Measuring Colistin Plasma Levels Regarding the Treatment of Multidrug-Resistant Bacterial Infection. MDPI. Available at: [Link]

  • Al-Tannak, N. (2020). Analytical methodologies for measuring colistin levels in pharmacokinetic studies. ResearchGate. Available at: [Link]

  • Stokrova, J., et al. (2023). Assay of colistin A, B and colistin methanesulfonate in human plasma by LC-MS/MS and short-term plasma stability. Klinicka Farmakologie a Farmacie, 37(3), 89-92. Available at: [Link]

  • The validation of the Analytical method (HPLC), use for identification and assay of the pharmaceutical active ingredient, colistine sulphate. (n.d.). Veterinary Pharmacon. Retrieved March 7, 2026, from [Link]

  • Hammami, M. M., et al. (2015). LC-MS/MS Method for Determination of Colistin in Human Plasma: Validation and Stability Studies. Scientific Research Publishing. Available at: [Link]

  • Li, Y., et al. (2022). A Rapid and Simple HPLC-MS/MS Method for the Quantitative Determination of Colistin for Therapeutic Drug Monitoring in Clinical Practice. DovePress. Available at: [Link]

  • Chen, Y., et al. (2023). Development of an LC-MS/MS method for quantification of colistin and colistin methanesulfonate in human plasma and its application to stability studies and therapeutic drug monitoring. Journal of Pharmaceutical and Biomedical Analysis, 230, 115367. Available at: [Link]

  • Li, Y., et al. (2022). A Rapid and Simple HPLC-MS/MS Method for the Quantitative Determination of Colistin for Therapeutic Drug Monitoring in Clinical Practice. Dove Medical Press. Available at: [Link]

  • Yang, G., et al. (2013). A Simple HPLC Method for the Separation of Colistimethate Sodium and Colistin Sulphate. Pharmaceutica Analytica Acta. Available at: [Link]

Sources

Validation

In Vitro Activity Comparison: Colistin B Sulfate vs. Colistin A Sulfate

Executive Summary Colistin (Polymyxin E) is a critical last-resort lipopeptide antibiotic utilized against multidrug-resistant (MDR) Gram-negative pathogens. Commercially available colistin is not a single molecular enti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Colistin (Polymyxin E) is a critical last-resort lipopeptide antibiotic utilized against multidrug-resistant (MDR) Gram-negative pathogens. Commercially available colistin is not a single molecular entity; rather, it is a complex mixture predominantly composed of two decapeptides: Colistin A (Polymyxin E1) and Colistin B (Polymyxin E2) [1]. Historically, these fractions have been administered together. However, modern drug development and precision pharmacology demand a rigorous understanding of their individual profiles.

This comparative guide objectively dissects the in vitro antimicrobial efficacy and cytotoxic profiles of purified Colistin A sulfate and Colistin B sulfate. While both fractions exhibit nearly identical antimicrobial potency, experimental data reveals a profound divergence in their nephrotoxic profiles, making Colistin B a highly compelling candidate for targeted, lower-toxicity antimicrobial therapies[2].

Molecular Dissection: The One-Carbon Difference

Both Colistin A and Colistin B share an identical cyclic heptapeptide ring and a linear tripeptide segment. Their sole structural divergence lies in the N-terminal fatty acyl chain:

  • Colistin A Sulfate: Features a 6-methyloctanoic acid tail[3].

  • Colistin B Sulfate: Features a slightly shorter 6-methylheptanoic acid tail[3].

This single methylene group difference does not impede their shared mechanism of action—binding to the lipid A component of bacterial lipopolysaccharide (LPS) and displacing essential


 and 

ions to permeabilize the outer membrane[4]. However, the increased hydrophobicity of Colistin A's longer lipid tail significantly alters its interaction with mammalian cell membranes, driving divergent toxicity profiles[2].

MOA ColA Colistin A Sulfate (6-methyloctanoic acid) LPS Bacterial Outer Membrane (Lipid A Target) ColA->LPS Binds ColB Colistin B Sulfate (6-methylheptanoic acid) ColB->LPS Binds Perm Cation Displacement & Membrane Permeabilization LPS->Perm Death Bacterial Cell Lysis (Equivalent MICs) Perm->Death

Figure 1: Mechanism of action comparing Colistin A and B binding to bacterial LPS.

Comparative In Vitro Antimicrobial Efficacy

Extensive in vitro testing demonstrates that the one-carbon truncation in Colistin B does not compromise its bactericidal activity. Both purified fractions demonstrate comparable Minimum Inhibitory Concentrations (MICs) against a broad panel of clinical Gram-negative isolates[2].

Table 1: Comparative MIC Ranges against Clinical Isolates

PathogenColistin A Sulfate (MIC µg/mL)Colistin B Sulfate (MIC µg/mL)Commercial Colistin Mixture (MIC µg/mL)
Pseudomonas aeruginosa1.0 – 4.02.0 – 4.01.0 – 4.0
Acinetobacter baumannii0.25 – 1.00.25 – 1.00.25 – 1.0
Klebsiella pneumoniae0.125 – 2.00.125 – 2.00.125 – 2.0
Enterobacter cloacae0.125 – 0.50.125 – 0.50.125 – 0.5

Data synthesized from comparative microdilution assays[2]. MICs are generally within a single two-fold dilution of one another, indicating functional equivalence in antimicrobial potency.

The Critical Differentiator: In Vitro Cytotoxicity

Nephrotoxicity is the primary dose-limiting adverse effect of polymyxin therapy. To evaluate this, researchers utilize human kidney proximal tubular (HK-2) cells as a predictive in vitro model for acute kidney injury (AKI).

When exposed to equimolar concentrations of the purified fractions, a striking disparity emerges:

  • Colistin A induces a severe apoptotic effect, resulting in a cell viability of only 16.8 ± 9.9% [2].

  • Colistin B preserves significantly higher cell viability at 67.8 ± 5.4% [2].

  • The commercial Colistin mixture (which is predominantly Colistin A) yields a viability of 31.2 ± 3.9% [2].

Causality: The slightly longer, more hydrophobic 6-methyloctanoic acid tail of Colistin A facilitates deeper integration into the cholesterol-rich mammalian cell membrane. This structural embedding triggers intracellular stress and activates caspase-dependent apoptotic pathways at a rate >3-fold higher than the slightly less hydrophobic Colistin B[2].

Workflow Start Purified Fractions: Colistin A & B Sulfate Split1 Antimicrobial Assay (Broth Microdilution) Start->Split1 Split2 Cytotoxicity Assay (HK-2 Human Kidney Cells) Start->Split2 MIC Assess MIC via CAMHB (0.125 - 4 mg/L) Split1->MIC Apop Measure Apoptosis (Annexin V / Flow Cytometry) Split2->Apop Result1 Comparable Efficacy Against MDR Gram-Negatives MIC->Result1 Result2 Colistin B shows higher cell viability (>67%) vs ColA (<17%) Apop->Result2

Figure 2: Experimental workflow for evaluating antimicrobial and cytotoxic profiles.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating strict internal controls and mechanistic rationales.

Protocol A: Broth Microdilution (MIC Determination)

Causality for Method Selection: Disk diffusion and agar dilution are strictly contraindicated for polymyxins. Because these lipopeptides are large and highly cationic, they diffuse poorly through agar matrices, leading to unacceptably high rates of false susceptibility (very major errors)[5]. Broth Microdilution (BMD) is the mandated gold standard.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve purified Colistin A sulfate and Colistin B sulfate in sterile deionized water. Critical: Store in low-protein binding polypropylene tubes to prevent the cationic peptides from adhering to the container walls[6].

  • Media Optimization: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Ensure exact physiological concentrations of divalent cations (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     at 20-25 mg/L; 
    
    
    
    at 10-12.5 mg/L). Causality: Ambient cations competitively bind to bacterial LPS. Testing in unadjusted broth artificially inflates the drug's apparent potency, invalidating the MIC.
  • Inoculum Standardization: Prepare bacterial suspensions to a 0.5 McFarland standard and dilute in CAMHB to achieve a final well concentration of

    
     CFU/mL[4].
    
  • Incubation: Incubate 96-well microtiter plates at 35 ± 2°C for 16–20 hours in ambient air[4].

  • Self-Validation Check: The assay is only valid if the internal control strain (P. aeruginosa ATCC 27853) yields an MIC strictly within the 0.5 – 2.0 µg/mL range[6].

Protocol B: HK-2 Renal Cell Apoptosis Assay

Causality for Method Selection: While MTT assays measure general metabolic decline, they cannot distinguish between necrosis and apoptosis. Using Annexin V-FITC/PI staining specifically detects the externalization of phosphatidylserine—a direct hallmark of lipopeptide-induced membrane stress and early apoptosis.

Step-by-Step Methodology:

  • Cell Seeding: Seed human proximal tubular HK-2 cells in 96-well culture plates at a density of

    
     cells/well in DMEM/F12 medium supplemented with 10% FBS. Incubate at 37°C with 5% 
    
    
    
    until 80% confluent.
  • Lipopeptide Exposure: Treat the cells with equimolar concentrations (e.g., 1.0 mM) of purified Colistin A sulfate, Colistin B sulfate, and the commercial Colistin mixture for 24 hours.

  • Staining: Harvest the cells, wash twice with cold PBS, and resuspend in binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Quantify the percentage of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).

  • Self-Validation Check: The assay must include a vehicle control (sterile water, expected viability >95%) and a positive apoptosis control (1 µM Staurosporine, expected viability <20%) to confirm the dynamic range of the flow cytometer.

References

  • Antimicrobial Activity and Toxicity of the Major Lipopeptide Components of Polymyxin B and Colistin: Last-line Antibiotics Source: ACS Infectious Diseases / SciSpace URL
  • Polymyxin E2 Sulfate, EvoPure Source: TOKU-E URL
  • Polymyxin Delivery Systems: Recent Advances and Challenges Source: MDPI URL
  • Navigating the Nuances of Polymyxin Resistance: A Comparative Guide to Colistin Sulfate and Other Polymyxins Source: Benchchem URL
  • Source: Journal of Clinical Microbiology (ASM)
  • Colistin MIC Variability by Method for Contemporary Clinical Isolates of Multidrug-Resistant Gram-Negative Bacilli Source: ASM Journals URL

Sources

Comparative

A Researcher's Guide to the Clinical Realities of Colistin B Sulfate MIC Breakpoints: A Comparative Analysis of CLSI and EUCAST Standards

In the ongoing battle against multidrug-resistant (MDR) Gram-negative bacteria, the polymyxin antibiotic colistin has re-emerged as a last-resort therapy. However, the effective clinical use of colistin hinges on accurat...

Author: BenchChem Technical Support Team. Date: March 2026

In the ongoing battle against multidrug-resistant (MDR) Gram-negative bacteria, the polymyxin antibiotic colistin has re-emerged as a last-resort therapy. However, the effective clinical use of colistin hinges on accurate and reliable antimicrobial susceptibility testing (AST). For years, inconsistencies and challenges have plagued colistin AST, leading to a concerted effort by global standards organizations to provide clear guidance. This guide offers an in-depth technical comparison of the colistin B sulfate Minimum Inhibitory Concentration (MIC) breakpoints established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). We will delve into the scientific rationale behind these standards, provide a framework for their validation, and present supporting experimental data to inform researchers, scientists, and drug development professionals in their critical work.

The Evolving Landscape of Colistin Susceptibility Testing: A Tale of Two Standards

The journey to standardize colistin susceptibility testing has been complex. Early methods like disk diffusion (DD) and gradient diffusion tests proved unreliable for the large, cationic colistin molecule, which diffuses poorly in agar.[1][2] This led to a joint effort by CLSI and EUCAST to establish broth microdilution (BMD) as the gold standard reference method for determining colistin MICs.[1][3] While both organizations now recommend BMD, subtle but important differences in their interpretive breakpoints and historical perspectives exist.

At a Glance: CLSI vs. EUCAST Colistin MIC Breakpoints

The current clinical breakpoints for colistin from both CLSI and EUCAST are largely harmonized, a testament to the collaborative efforts of the scientific community. Both agree on a susceptible breakpoint of ≤2 µg/mL for most relevant organisms. However, a key distinction lies in the interpretative categories.

Organism GroupCLSI MIC Breakpoints (µg/mL)EUCAST MIC Breakpoints (µg/mL)
Enterobacterales ≤2 (Intermediate), ≥4 (Resistant)≤2 (Susceptible), >2 (Resistant)
Pseudomonas aeruginosa ≤2 (Intermediate), ≥4 (Resistant)≤2 (Susceptible), >2 (Resistant)
Acinetobacter spp. ≤2 (Intermediate), ≥4 (Resistant)≤2 (Susceptible), >2 (Resistant)

Table 1: Comparison of CLSI and EUCAST Colistin MIC Breakpoints. [5][6][7]

A significant point of divergence is CLSI's use of the "Intermediate" category for isolates with an MIC of ≤2 µg/mL. This designation reflects the pharmacokinetic and pharmacodynamic (PK/PD) challenges associated with colistin, where achieving adequate drug concentrations at the site of infection can be difficult, and serves as a warning to clinicians.[8] EUCAST, in contrast, uses a simple Susceptible/Resistant categorization.[6]

The Scientific Underpinning: Why Broth Microdilution is the Gold Standard

The recommendation of BMD as the reference method by both CLSI and EUCAST is rooted in the need for a reliable and reproducible assay. The cationic nature of the colistin molecule leads to its binding to the negatively charged surfaces of polystyrene microtiter plates, which can artificially inflate MIC values.[1] While this issue persists, the standardized BMD protocol is currently the most robust method available.

Causality in Experimental Design:
  • Choice of Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. The concentration of divalent cations (Ca²⁺ and Mg²⁺) is critical as they compete with the cationic colistin for binding sites on the bacterial outer membrane.

  • Exclusion of Surfactants: As mentioned, polysorbate-80 is no longer recommended due to its potential for synergistic activity with colistin, which could lead to falsely low MICs.[1]

  • Inoculum Preparation: A standardized inoculum density (5 x 10⁵ CFU/mL) is crucial for reproducibility.

  • Incubation Conditions: Standard incubation at 35°C for 16-20 hours is required.

A Framework for Validation: A Head-to-Head Experimental Workflow

For laboratories looking to validate their colistin susceptibility testing procedures or compare the interpretive differences between CLSI and EUCAST breakpoints, a rigorous head-to-head study is essential.

Experimental Workflow for Colistin MIC Breakpoint Validation

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis strain_selection Strain Selection: - QC Strains (ATCC 25922, NCTC 13846) - Characterized clinical isolates (Enterobacterales, P. aeruginosa, Acinetobacter spp.) media_prep Media and Reagent Preparation: - Cation-Adjusted Mueller-Hinton Broth (CAMHB) - Colistin B Sulfate stock solution plate_prep Broth Microdilution Plate Preparation: - Serial two-fold dilutions of Colistin B Sulfate (e.g., 0.25 to 16 µg/mL) media_prep->plate_prep inoculum_prep Inoculum Preparation: - 0.5 McFarland standard - Dilution to ~5 x 10^5 CFU/mL inoculation Inoculation and Incubation: - Inoculate plates with bacterial suspension - Incubate at 35°C for 16-20 hours mic_determination MIC Determination: - Visual inspection for growth inhibition inoculation->mic_determination interpretation Interpretation of Results: - Apply CLSI breakpoints - Apply EUCAST breakpoints mic_determination->interpretation comparison Comparative Analysis: - Categorical Agreement - Essential Agreement - Major and Very Major Error Rates interpretation->comparison

Caption: Workflow for a head-to-head validation of CLSI and EUCAST colistin MIC breakpoints.

Step-by-Step Methodology:
  • Strain Selection:

    • Quality Control (QC) Strains: Include Escherichia coli ATCC 25922 (susceptible) and a colistin-resistant strain such as E. coli NCTC 13846 (containing the mcr-1 gene).[1][5] The acceptable QC ranges for E. coli ATCC 25922 are typically 0.25-2 µg/mL.[1]

    • Clinical Isolates: Select a panel of well-characterized clinical isolates of Enterobacterales, P. aeruginosa, and Acinetobacter spp. with a range of colistin MICs, including those at and near the breakpoints.

  • Media and Reagent Preparation:

    • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.

    • Prepare a stock solution of colistin B sulfate in sterile water. It is critical to use colistin B sulfate and not colistimethate sodium (CMS), as the latter is a prodrug and will yield inaccurate MICs.[1]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard.

    • Dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Broth Microdilution Plate Preparation:

    • Perform serial two-fold dilutions of the colistin B sulfate stock solution in CAMHB in a 96-well microtiter plate to achieve a final concentration range (e.g., 0.25 to 16 µg/mL).

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

  • MIC Determination:

    • Following incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of colistin that completely inhibits visible growth.

  • Interpretation and Comparative Analysis:

    • Interpret the MIC results according to both the current CLSI and EUCAST breakpoint tables.

    • Calculate the following for a comparison of a test method to the reference BMD:

      • Categorical Agreement (CA): The percentage of isolates that fall into the same susceptibility category (e.g., Susceptible, Intermediate, Resistant) by both breakpoint sets.

      • Essential Agreement (EA): The percentage of MICs that are within ±1 two-fold dilution of each other.

      • Major Error (ME): An isolate is falsely reported as resistant.

      • Very Major Error (VME): An isolate is falsely reported as susceptible. According to CLSI, the VME rate should be below 3%.[5]

Navigating the Interpretive Maze: A Decision-Making Framework

The differing interpretive categories of CLSI and EUCAST can lead to different clinical decisions. The following diagram illustrates this divergence.

G cluster_clsi CLSI Interpretation cluster_eucast EUCAST Interpretation start Colistin MIC Result (e.g., 2 µg/mL) clsi_interp Intermediate start->clsi_interp eucast_interp Susceptible start->eucast_interp clsi_action Clinical Action: - Use with caution - Consider alternative agents - Potential for dose optimization clsi_interp->clsi_action eucast_action Clinical Action: - Considered effective for treatment eucast_interp->eucast_action

Sources

Validation

Cross-resistance patterns between Colistin B sulfate and other cationic peptides

This comprehensive technical guide evaluates the cross-resistance dynamics between Colistin B sulfate (Polymyxin E2) and various therapeutic and host-derived cationic antimicrobial peptides (CAMPs). Designed for research...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide evaluates the cross-resistance dynamics between Colistin B sulfate (Polymyxin E2) and various therapeutic and host-derived cationic antimicrobial peptides (CAMPs). Designed for researchers and drug development professionals, this guide synthesizes mechanistic causality, comparative quantitative data, and self-validating experimental protocols to support robust antimicrobial pipeline development.

Mechanistic Causality: The Electrostatic Barrier

Colistin is a multicomponent polypeptide antibiotic primarily consisting of Colistin A and Colistin B 1[1]. Colistin B sulfate is a highly cationic, cyclic lipopeptide that targets the negatively charged phosphate groups of the Lipid A moiety in the Gram-negative outer membrane.

When bacteria are exposed to Colistin B, selective pressure drives the acquisition of plasmid-mediated resistance genes (e.g., mcr-1) or chromosomal mutations (e.g., pmrA/B, mgrB). These genetic adaptations catalyze the addition of positively charged molecules—such as phosphoethanolamine (pEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N)—to Lipid A.

The Causality of Cross-Resistance: Because host innate immune peptides (like LL-37 and defensins) and certain therapeutic peptides rely on the same initial electrostatic attraction to breach the bacterial envelope, the neutralization of the membrane's net negative charge creates a universal electrostatic shield. This structural modification repels Colistin B and simultaneously confers cross-resistance to a broad spectrum of structurally unrelated cationic peptides2[2]. Furthermore, subinhibitory exposure to Colistin B can induce the hyper-vesiculation of outer membrane vesicles (OMVs), which act as decoys that physically trap and dilute incoming CAMPs 3[3].

ResistanceMechanisms ColB Colistin B Sulfate (Cationic Lipopeptide) Mut Genetic Adaptation (mcr-1, pmrAB, mgrB) ColB->Mut Selective Pressure Mod Lipid A Modification (+pEtN or +L-Ara4N) Mut->Mod Enzymatic Addition Repel Electrostatic Repulsion (Loss of Net Negative Charge) Mod->Repel Membrane Alteration Repel->ColB Primary Resistance LL37 Host CAMPs (e.g., LL-37) Ineffective Binding Repel->LL37 Cross-Resistance

Mechanistic pathway of Colistin B-induced cross-resistance to host cationic antimicrobial peptides.

Comparative Cross-Resistance Data Matrix

The table below synthesizes quantitative resistance shifts observed in clinical isolates and engineered strains harboring Colistin B resistance mechanisms. Noticeably, cross-resistance is not uniform; it is highly dependent on the peptide's specific mechanism of action and the local concentration.

Antimicrobial PeptideOrigin / ClassPrimary TargetResistance Mechanism Induced by ColistinDocumented Cross-Resistance Impact
Colistin B Sulfate Bacterial (Polymyxin E2)Lipid A (LPS)MCR-1 (pEtN), PmrAB (L-Ara4N)Baseline Driver (MIC increases 4- to 8-fold)
LL-37 Host (Human Cathelicidin)Bacterial MembraneElectrostatic repulsion, OMV TrappingHigh (Significant MIC increases observed specifically at concentrations ≥50 μg/mL)[4]
Lysozyme Host (Innate Immune)PeptidoglycanCapsule upregulation, LPS modificationHigh (Positive correlation in A. baumannii clinical isolates post-colistin therapy)[5]
Bacitracin Bacterial (In-feed Additive)Cell Wall SynthesisUndecaprenyl pyrophosphate interferenceModerate (Consistent 2-fold MIC increase in mcr-1 positive E. coli)[6]

Self-Validating Experimental Methodology

To accurately profile cross-resistance between Colistin B and other cationic peptides, standard CLSI guidelines must be heavily modified. Cationic peptides are notoriously prone to non-specific binding and metabolic circumvention. The following protocol is engineered as a self-validating system —meaning it contains internal checkpoints that immediately flag systematic errors (such as peptide loss to plasticware or bacteriostatic misinterpretation).

Protocol: High-Fidelity Cross-Resistance Profiling Assay

Step 1: Material Preparation & The Polypropylene Imperative

  • Causality: Cationic peptides like LL-37 and Colistin B bind rapidly to the negatively charged surfaces of standard polystyrene microtiter plates, artificially inflating MIC values.

  • Action: Prepare all serial dilutions exclusively in polypropylene 96-well plates. Use cation-adjusted Mueller-Hinton broth (CAMHB) to ensure physiological divalent cation (

    
    , 
    
    
    
    ) concentrations, which stabilize the LPS.

Step 2: Internal Control Seeding (Self-Validation Checkpoint)

  • Causality: To prove that any observed cross-resistance is biologically genuine and not an artifact of peptide degradation, you must bracket your assay with known phenotypic extremes.

  • Action: Alongside your test strains (e.g., mcr-1 positive E. coli), inoculate:

    • Negative Control:E. coli ATCC 25922 (Strictly susceptible; validates peptide potency).

    • Positive Control:Proteus mirabilis (Intrinsically resistant to Colistin B and LL-37 due to constitutive L-Ara4N expression; validates the upper limit of the assay)4[4].

  • Standardize all inocula to

    
     CFU/mL.
    

Step 3: Incubation and Metabolic Resazurin Readout

  • Causality: OMV trapping mechanisms can cause bacteria to appear inhibited via standard

    
     optical density readings due to vesicle aggregation, masking true viability.
    
  • Action: After 18 hours of incubation at 37°C, add 0.015% Resazurin dye to all wells. Incubate for an additional 2 hours. A color shift from blue (non-fluorescent) to pink (highly fluorescent resorufin) confirms active cellular metabolism, differentiating true bactericidal peptide action from mere bacteriostatic trapping.

ValidationWorkflow Prep Inoculum & Peptide Prep (Polypropylene Plates) Ctrl Internal Controls (P. mirabilis & ATCC 25922) Prep->Ctrl Standardize Assay Broth Microdilution (Varying CAMP Concentrations) Ctrl->Assay Seed Read Spectrophotometric Read (OD600 & Resazurin) Assay->Read Incubate 18h Val Data Validation (MIC Fold-Change Analysis) Read->Val Quantify

Self-validating experimental workflow for quantifying cationic peptide cross-resistance.

References

1.2 2.4 3.6 4.5 5. 3 6.1

Sources

Comparative

A Senior Application Scientist's Guide to Quality Control for Colistin B Sulfate Susceptibility Testing

The re-emergence of colistin as a last-resort antibiotic against multidrug-resistant Gram-negative bacteria has placed a critical emphasis on the accuracy of antimicrobial susceptibility testing (AST) in clinical and res...

Author: BenchChem Technical Support Team. Date: March 2026

The re-emergence of colistin as a last-resort antibiotic against multidrug-resistant Gram-negative bacteria has placed a critical emphasis on the accuracy of antimicrobial susceptibility testing (AST) in clinical and research laboratories. Unlike many antibiotics, colistin's physicochemical properties present unique challenges for AST, necessitating rigorous quality control to ensure reliable results. This guide provides an in-depth comparison of the essential quality control (QC) strains for colistin B sulfate susceptibility testing, outlines a validated experimental protocol, and discusses alternatives to ensure the integrity of your research and clinical data.

The Imperative for Stringent Quality Control in Colistin Testing

Colistin, a large cationic polypeptide, exhibits poor diffusion in agar-based media, rendering traditional disk diffusion and gradient diffusion methods unreliable.[1][2] This has led to a consensus among international bodies, including the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), that broth microdilution (BMD) is the gold standard reference method for colistin susceptibility testing.[1][2][3]

The adherence of colistin to polystyrene microtiter plates can also be a significant technical issue, potentially leading to falsely elevated Minimum Inhibitory Concentration (MIC) values.[1] While the use of surfactants like Polysorbate-80 has been explored to mitigate this, it is not recommended by CLSI or EUCAST due to potential synergistic effects with colistin and its own mild antibacterial properties.[1]

Given these challenges, the inclusion of well-characterized QC strains with defined colistin MIC ranges is not merely a recommendation but a fundamental requirement for a self-validating testing system. These strains serve as the ultimate check on the integrity of the reagents, the accuracy of the methodology, and the overall performance of the assay.

Internationally Recognized QC Strains for Colistin Susceptibility Testing

A robust quality control program for colistin AST should incorporate both susceptible and resistant strains to verify the method's ability to accurately detect both ends of the susceptibility spectrum. The following strains are recommended by both CLSI and EUCAST for this purpose.[1][2][4]

QC StrainATCC NumberNCTC NumberKey CharacteristicExpected MIC Range (µg/mL)
Escherichia coli2592212241Colistin-Susceptible0.25 - 2
Pseudomonas aeruginosa27853Colistin-Susceptible0.5 - 4
Escherichia coli13846mcr-1 Positive, ResistantTarget: 4 (Occasional 2 or 8)

Table 1: Recommended QC Strains and Expected MIC Ranges for Colistin Broth Microdilution Testing. [1][5][6]

The inclusion of E. coli NCTC 13846, which carries the plasmid-mediated mcr-1 gene, is particularly crucial.[1][7] It ensures that the assay can reliably detect this significant mechanism of colistin resistance, which can be easily missed if only susceptible QC strains are used.

Experimental Protocol: Broth Microdilution for Colistin B Sulfate MIC Determination

This section details a step-by-step methodology for performing the reference broth microdilution assay for colistin B sulfate.

Materials:
  • Colistin B sulfate (or colistin sulfate) powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • QC strains: E. coli ATCC 25922, P. aeruginosa ATCC 27853, and E. coli NCTC 13846

  • Test isolate(s)

  • Sterile saline or deionized water

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Workflow Diagram:

Colistin_BMD_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_colistin Prepare Colistin Stock Solution start->prep_colistin prep_inoculum Prepare 0.5 McFarland Inoculum of Test & QC Strains start->prep_inoculum prep_plates Create Serial Dilutions in Microtiter Plate prep_colistin->prep_plates inoculate Inoculate Microtiter Plate prep_plates->inoculate dilute_inoculum Dilute Inoculum prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MICs Visually incubate->read_mic validate_qc Validate QC Strain MICs read_mic->validate_qc validate_qc->start If QC fails, repeat test interpret Interpret Test Isolate MIC validate_qc->interpret If QC is in range end End interpret->end

Caption: Workflow for Colistin Broth Microdilution.

Step-by-Step Procedure:
  • Preparation of Colistin Stock Solution:

    • Accurately weigh a sufficient amount of Colistin B sulfate powder. Note the potency of the powder lot.

    • Prepare a stock solution of 1,024 µg/mL in sterile, deionized water.[8] Aliquot and store at -80°C.[8] Avoid repeated freeze-thaw cycles.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the colistin stock solution in CAMHB directly in the 96-well plate to achieve final desired concentrations (e.g., 0.25 to 64 µg/mL).[8]

    • Ensure each well contains 50 µL of the appropriate colistin concentration in CAMHB.

    • Include a growth control well (containing only CAMHB) and a sterility control well (uninoculated CAMHB) for each isolate.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.

    • Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

  • Inoculation and Incubation:

    • Add 50 µL of the standardized and diluted bacterial suspension to each well, including the growth control well. The final volume in each well will be 100 µL.

    • Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.[8]

  • MIC Determination and Interpretation:

    • Following incubation, visually inspect the plates. The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.[8][9]

    • First, validate the assay by confirming that the MICs for the QC strains fall within their acceptable ranges (see Table 1).

    • If the QC results are valid, proceed to determine the MIC for the test isolates.

Comparison with Alternatives: Colistin B Sulfate vs. Other Polymyxins

While Colistin B sulfate is a primary form used in diagnostics, it's important to understand its relationship with other polymyxins, particularly Polymyxin B.

FeatureColistin (Polymyxin E)Polymyxin B
Composition A mixture of colistin A and B.[10]A mixture of polymyxins B1, B2, B3, and B1-I.
Clinical Formulation Administered as colistimethate sodium (CMS), an inactive prodrug, or colistin sulfate.[10]Administered as polymyxin B sulfate.
AST Performance CLSI has not evaluated polymyxin B methods specifically, but notes that colistin MICs can predict polymyxin B MICs and vice versa.[11]Generally considered to have similar in vitro activity to colistin against many Gram-negative bacteria.
QC Strains The same QC strains (E. coli ATCC 25922, P. aeruginosa ATCC 27853) are used for both.The same QC strains are recommended.

Table 2: Comparison of Colistin and Polymyxin B for Antimicrobial Susceptibility Testing.

For the purposes of in vitro susceptibility testing, colistin and polymyxin B are often used interchangeably, and the same QC strains and reference methods apply. A study comparing colistin sulfate and polymyxin B sulfate in treating infections found that while colistin sulfate showed a higher microbial clearance rate, there was no significant difference in clinical success.[12][13]

Decision-Making Flowchart for QC Strain Selection:

QC_Decision_Flowchart start Start: Colistin AST Required routine_qc Routine QC for Colistin Susceptibility Testing? start->routine_qc include_susceptible Include Susceptible Controls: E. coli ATCC 25922 P. aeruginosa ATCC 27853 routine_qc->include_susceptible Yes validate_resistance_detection Need to Validate Detection of Known Resistance Mechanisms? include_susceptible->validate_resistance_detection include_resistant Include Resistant Control: E. coli NCTC 13846 (mcr-1 positive) validate_resistance_detection->include_resistant Yes perform_ast Perform Broth Microdilution Assay validate_resistance_detection->perform_ast No include_resistant->perform_ast end End: Report Validated Results perform_ast->end

Sources

Validation

A Comparative Guide to Establishing Bioequivalence of Generic Colistin B Sulfate Formulations

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing the bioequivalence of generic colistin B sulfate salt formulations. In the absence of explicit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing the bioequivalence of generic colistin B sulfate salt formulations. In the absence of explicit product-specific guidance from major regulatory bodies for colistin, this document synthesizes general bioequivalence principles with the known complexities of colistin's pharmacology and analytical chemistry to propose a robust and scientifically sound approach.

Introduction: The Critical Need for Bioequivalent Generic Colistin

Colistin, a polymyxin antibiotic, has re-emerged as a last-line defense against multidrug-resistant Gram-negative bacteria. It is commercially available in two forms: colistin sulfate and colistimethate sodium (CMS), an inactive prodrug.[1][2] These two forms are not interchangeable.[2] This guide focuses on colistin sulfate, the active form of the drug.

The increasing reliance on colistin necessitates the availability of high-quality, affordable generic formulations. To ensure that a generic colistin B sulfate product is therapeutically equivalent to the innovator product, its bioequivalence must be rigorously demonstrated.[3] This means that the rate and extent of absorption of the active ingredient are not significantly different under similar conditions.[3]

Colistin itself is a complex mixture of at least 30 components, with colistin A and colistin B being the two major constituents.[4] These components exhibit different pharmacokinetic profiles and plasma protein binding, adding a layer of complexity to bioequivalence assessment.[5]

The Regulatory Landscape: Navigating General Guidance

As of early 2026, neither the U.S. Food and Drug Administration (FDA) nor the European Medicines Agency (EMA) have issued product-specific guidance for establishing the bioequivalence of colistin sulfate formulations.[6][7] Therefore, developers of generic colistin products must rely on general bioequivalence guidelines and adapt them to the specific properties of the drug.[3][8]

The fundamental principle of bioequivalence is to compare the bioavailability of a test (generic) product with that of a reference (innovator) product.[3][8] For systemically acting drugs, this is typically achieved through pharmacokinetic studies in healthy volunteers.[9] The key pharmacokinetic parameters for bioequivalence assessment are the Area Under the plasma concentration-time Curve (AUC) and the maximum plasma concentration (Cmax).[5][8]

The acceptance criteria for bioequivalence are generally that the 90% confidence interval for the ratio of the geometric means (test/reference) of AUC and Cmax should fall within the range of 80.00% to 125.00%.[10]

Key Considerations for a Colistin Bioequivalence Study

A successful bioequivalence study for a generic colistin B sulfate formulation hinges on a well-designed protocol that accounts for the drug's unique characteristics.

Study Design

A randomized, single-dose, two-period, two-sequence crossover design is the standard for bioequivalence studies.[9] This design minimizes inter-subject variability and allows for a within-subject comparison of the test and reference products.

dot

Caption: Crossover study design for colistin bioequivalence.

Selection of Reference Product

The reference listed drug (RLD) should be sourced from the appropriate market. It is crucial to use a single, well-characterized lot of the reference product throughout the study.

Analytical Methodology

The quantification of colistin A and colistin B in plasma is the cornerstone of the bioequivalence assessment.

  • Method of Choice: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred analytical method due to its high sensitivity, specificity, and ability to distinguish between colistin A and colistin B.[11][12][13]

  • Validation: The analytical method must be fully validated according to regulatory guidelines (e.g., FDA or EMA guidance on bioanalytical method validation). This includes demonstrating accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[11]

  • Sample Handling: Colistin is known to adsorb to plastic surfaces, which can lead to inaccurate measurements.[14] Therefore, careful consideration must be given to the choice of collection tubes, processing materials, and storage containers. The use of low-binding materials is recommended.

Experimental Protocols

The following protocols provide a detailed framework for conducting a bioequivalence study of a generic colistin B sulfate formulation.

In Vitro Comparative Dissolution Testing

While primarily for oral solid dosage forms, a comparative in vitro release test can provide valuable data on product consistency for parenteral formulations.

Objective: To compare the in vitro release profiles of the test and reference colistin B sulfate products.

Methodology:

  • Apparatus: USP Apparatus 4 (Flow-Through Cell).

  • Media: Phosphate-buffered saline (PBS), pH 7.4.

  • Flow Rate: 8 mL/min.

  • Temperature: 37 ± 0.5 °C.

  • Sample Preparation: Reconstitute the test and reference products according to the product labeling.

  • Procedure:

    • Introduce a known amount of the reconstituted product into the flow-through cell.

    • Collect samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Analyze the samples for colistin A and colistin B content using a validated LC-MS/MS method.

  • Data Analysis: Compare the dissolution profiles using the similarity factor (f2). An f2 value between 50 and 100 suggests similarity between the two profiles.[15]

dot

Sources

Comparative

Technical Comparison Guide: Stability of Colistin B Sulfate in Plasma vs. Culture Media

Executive Summary & Mechanistic Context Colistin sulfate is a multicomponent polymyxin antibiotic primarily consisting of Colistin A (polymyxin E1) and Colistin B (polymyxin E2). In modern pharmacokinetic (PK) and pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Colistin sulfate is a multicomponent polymyxin antibiotic primarily consisting of Colistin A (polymyxin E1) and Colistin B (polymyxin E2). In modern pharmacokinetic (PK) and pharmacodynamic (PD) studies, accurately quantifying Colistin B is critical for evaluating dosing regimens and toxicity profiles. However, the stability of Colistin B is highly matrix-dependent.

When comparing human plasma to in vitro culture media (such as Mueller-Hinton or Tryptone Soy Broth), scientists must account for two fundamentally different mechanisms of analyte loss: chemical degradation in plasma and non-specific adsorption in culture media[1][2]. Understanding the causality behind these matrix effects is essential for designing self-validating bioanalytical protocols.

Matrix-Specific Stability Dynamics

Human Plasma: Chemical and Enzymatic Vulnerability

In human plasma, Colistin B is highly stable at ultra-low temperatures (-80°C) but exhibits significant instability at physiological temperatures (37°C)[1][3]. The primary driver of this degradation is the pH of human plasma (approximately 7.4), which is significantly higher than the optimal stability pH of colistin in pure water (5.6–6.0)[1]. While Colistin B is slightly more resilient than Colistin A under these conditions, it still undergoes rapid chemical degradation within 24 to 48 hours at 37°C[1]. Furthermore, storage at -20°C is insufficient for long-term preservation, with studies showing up to 35% degradation over 8 months[3].

Culture Media: The Adsorption Artifact

Culture media presents a deceptive stability profile. While Colistin B undergoes true thermal degradation over extended incubations at 37°C (dropping to ~40.5% of its initial concentration by day 12 in TSB)[4], the most immediate threat in protein-poor media is non-specific adsorption . Colistin B is an amphipathic molecule with a hydrophobic fatty acid tail. In the absence of abundant carrier proteins, it rapidly adheres to the hydrophobic surfaces of plastic microcentrifuge tubes, pipette tips, and well plates[2]. If unmitigated, this adsorption mimics rapid chemical degradation, leading to artificially low quantification results.

Mechanisms ColB Colistin B Sulfate Plasma Human Plasma (Protein-Rich Matrix) ColB->Plasma Media Culture Media (Protein-Poor Matrix) ColB->Media DegPlasma Chemical Degradation (pH 7.4 Driven at 37°C) Plasma->DegPlasma DegMedia Non-Specific Adsorption (Loss to Plastic Labware) Media->DegMedia Thermal Thermal Degradation (Extended 37°C Incubation) Media->Thermal

Mechanistic pathways of Colistin B loss in plasma versus culture media.

Comparative Stability Data

The following table synthesizes the quantitative stability limits of Colistin B across different storage conditions.

Storage ConditionStability in Human PlasmaStability in Culture Media (e.g., TSB/Broth)
-80°C Stable for >6 months (<7% deviation)[3]Stable (assuming proper anti-adsorption handling)
-20°C ~35% degradation observed at 8 months[3]Stable for short-term storage
Room Temp (25°C) Stable for 24h in unprocessed samples[5]Rapid artifactual loss due to plastic adsorption[2]
37°C (Incubation) Rapid degradation within 24–48h[1][6]Degrades to ~40.5% of initial concentration by day 12[4]
Freeze-Thaw Stable for up to 3 cycles[5][7]Stable (requires immediate processing upon thaw)

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To ensure scientific integrity, the analytical workflow must actively counteract the matrix-specific vulnerabilities outlined above. The following protocol utilizes the Vroman effect —introducing competitive protein adsorption—to rescue Colistin B from plastic adherence in culture media[2].

Protocol Step1 1. Sample Aliquoting Media: Add 50% Blank Plasma to prevent adsorption Step2 2. Protein Precipitation Add Acetonitrile + 0.1% TFA & Internal Standard Step1->Step2 Step3 3. Centrifugation 15,000 rpm, 10 min, 4°C to pellet proteins Step2->Step3 Step4 4. LC-MS/MS Analysis ESI Positive Mode (m/z 578.5 -> 101.2) Step3->Step4

Step-by-step sample preparation workflow for Colistin B quantification.

Step-by-Step Methodology

Phase 1: Sample Collection & Matrix Normalization

  • Plasma Samples: Collect whole blood, centrifuge immediately at 4°C, and separate plasma. Store at -80°C if not processed immediately[3].

  • Culture Media Samples (Critical Step): To prevent non-specific adsorption to labware, draw culture media samples directly into vials pre-loaded with an equal volume of drug-free human plasma (or a 5% BSA solution)[2]. The abundant plasma proteins competitively bind to the plastic surfaces, keeping Colistin B in solution.

Phase 2: Protein Precipitation & Extraction 3. Transfer 100 µL of the normalized sample into a low-bind microcentrifuge tube. 4. Add 10 µL of the Internal Standard (Polymyxin B at 0.625 µg/mL)[7]. 5. Add 300 µL of cold Acetonitrile containing 0.1% Trifluoroacetic Acid (TFA). Causality: TFA disrupts the strong protein binding of Colistin B in the plasma matrix, ensuring high extraction recovery[2]. 6. Vortex vigorously for 30 seconds. 7. Centrifuge at 15,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

Phase 3: LC-MS/MS Analysis 8. Transfer the supernatant to an autosampler vial maintained at 4°C. 9. Chromatography: Inject onto a reversed-phase C18 column (e.g., Atlantis dC18) using a mobile phase of 0.2% formic acid in water and acetonitrile[5]. 10. Detection: Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode. Monitor the multiple reaction monitoring (MRM) transition for Colistin B at m/z 578.5 → 101.2 (precursor [M + 2H]2+ to product ion)[7].

References

  • Li, J., Milne, R. W., Nation, R. L., Turnidge, J. D., & Coulthard, K. (2003). Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography. Antimicrobial Agents and Chemotherapy. Available at:[Link]

  • Gobin, P., Lemaitre, F., Marchand, S., et al. (2010). Assay of Colistin and Colistin Methanesulfonate in Plasma and Urine by Liquid Chromatography-Tandem Mass Spectrometry. Antimicrobial Agents and Chemotherapy. Available at:[Link]

  • Binhashim, N., Alvi, S., & Hammami, M. (2021). LC-MS/MS Method for Determination of Colistin in Human Plasma: Validation and Stability Studies. International Journal of Analytical Mass Spectrometry and Chromatography. Available at:[Link]

  • Wallace, S. J., Li, J., Nation, R. L., & Rayner, C. R. (2008). Evaluating the stability of colistin and colistin methanesulphonate in human plasma under different conditions of storage. Journal of Antimicrobial Chemotherapy (PMC). Available at:[Link]

  • Jansson, B., Karvanen, M., Cars, O., et al. (2009). Quantitative analysis of colistin A and colistin B in plasma and culture medium using a simple precipitation step followed by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis (ResearchGate). Available at:[Link]

  • Somogyi, Z., et al. (2024). Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 C. HuVetA. Available at:[Link]

  • Li, J., Milne, R. W., Nation, R. L., Turnidge, J. D., & Coulthard, K. (2003). Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography (PMC). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Colistin B Sulfate Salt

The lifecycle of a chemical agent in a research or development setting extends far beyond its use in experimentation. For potent compounds like Colistin B Sulfate Salt, a last-resort antibiotic, the final step of disposa...

Author: BenchChem Technical Support Team. Date: March 2026

The lifecycle of a chemical agent in a research or development setting extends far beyond its use in experimentation. For potent compounds like Colistin B Sulfate Salt, a last-resort antibiotic, the final step of disposal is as critical as any experimental procedure. Improper disposal carries significant risks, including acute toxicity to personnel and the environment, and contributes to the growing global threat of antimicrobial resistance (AMR).[1][2]

This guide provides a detailed, step-by-step framework for the safe handling and disposal of Colistin B Sulfate Salt. It is designed for researchers, scientists, and drug development professionals who are committed to upholding the highest standards of laboratory safety and environmental stewardship. The procedures outlined herein are based on an understanding of the compound's inherent hazards and are aligned with global best practices for hazardous waste management.

Part 1: Hazard Profile and Foundational Safety

Before any disposal protocol can be implemented, a thorough understanding of the compound's risks is essential. This knowledge forms the basis for all subsequent handling and containment decisions.

Toxicological Profile: Colistin B Sulfate Salt is classified as acutely toxic if swallowed.[3][4][5][6][7] This is its primary hazard and dictates its classification as a hazardous waste material. The uniform GHS classification across multiple safety data sheets (SDS) underscores the seriousness of this risk.

Environmental Hazard: While some safety data sheets may list the immediate environmental hazards as "not applicable" based on standard aquatic toxicity tests, this overlooks the more significant, long-term environmental threat posed by antibiotics: the development of antimicrobial resistance (AMR).[3] The World Health Organization (WHO) has issued specific guidance on managing waste from antibiotic production to mitigate the spread of AMR, highlighting that uncontrolled environmental release is a key contributing factor.[8][9][10] Therefore, all Colistin B Sulfate Salt waste must be managed with the goal of preventing its entry into environmental systems.

Hazard Classification Summary
GHS Pictogram

Signal Word Danger [3][4][5][7]
Hazard Statement H301: Toxic if swallowed. [3][4][5][6][7]
Primary Disposal Imperative Must be disposed of as hazardous chemical waste. [7][11]

Part 2: The Core Principles of Disposal: A Systematic Approach

A systematic approach to waste management minimizes ambiguity and reduces the risk of accidental exposure or improper disposal. The following principles should be integrated into all laboratory workflows involving Colistin B Sulfate Salt.

  • Segregation is Paramount : Never mix Colistin B Sulfate Salt waste with non-hazardous trash, biohazardous waste (unless it's a mixed hazard), or other chemical waste streams unless they are compatible.[12][13] Mixing incompatible chemicals can lead to dangerous reactions.[13][14]

  • No Drain or Sewer Disposal : Under no circumstances should Colistin B Sulfate Salt, in solid or liquid form, be disposed of down the sink or drain.[4][7][11][15] This practice directly contributes to environmental contamination and the development of antibiotic-resistant microorganisms in wastewater systems.[1][2]

  • Use Designated, Labeled Containers : All waste must be collected in containers that are chemically compatible, leak-proof, and clearly labeled.[12][16][17] The label must be affixed as soon as the first drop of waste enters the container and should clearly state "Hazardous Waste," the full chemical name "Colistin B Sulfate Salt," and the associated hazard (Toxic).[13]

  • Consult Your Institutional EHS : All disposal activities must be conducted in accordance with local, regional, and national regulations.[3][4][18] Your institution's Environmental Health and Safety (EHS) office is the ultimate authority and resource for specific procedures, waste pickup schedules, and regulatory compliance.[1][13]

Part 3: Step-by-Step Disposal Protocols

The specific form of the waste dictates the precise disposal protocol. The following sections provide detailed methodologies for common waste streams generated in the laboratory.

Protocol 1: Disposal of Solid Waste

This category includes expired or unused pure Colistin B Sulfate Salt powder, as well as grossly contaminated personal protective equipment (PPE) like gloves or weigh boats.

  • Pre-Disposal Preparation : Conduct all handling of solid Colistin B Sulfate Salt within a chemical fume hood or other ventilated enclosure to prevent inhalation of dust.[4][15] Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[19]

  • Container Selection : Use a designated solid hazardous waste container with a secure, sealable lid.[12][17] The container must be clearly labeled as described in Part 2.

  • Waste Transfer : Carefully transfer the solid waste into the designated container. Minimize the generation of dust during this process.[4][5] Use tools like a dedicated spatula or scoop.

  • Sealing and Storage : Securely seal the container lid.[12] Store the container in a designated Satellite Accumulation Area (SAA) that is away from heat sources and under the control of laboratory personnel.[12][13]

  • Arrange for Pickup : Contact your institution's EHS office to schedule a pickup for the hazardous waste container.[13][17]

Protocol 2: Disposal of Liquid Waste

This category includes aqueous solutions of Colistin B Sulfate Salt, contaminated cell culture media, and buffer solutions.

  • Container Selection : Use a designated liquid hazardous waste container, typically a chemically resistant plastic carboy with a screw cap.[13][17] Ensure the container is properly vented if there is any potential for gas generation, though this is not expected with Colistin B Sulfate Salt solutions.

  • Labeling : The container must be labeled with "Hazardous Waste," the chemical name "Colistin B Sulfate Salt," the solvent (e.g., "in water"), and an approximate concentration.

  • Waste Transfer : Carefully pour the liquid waste into the container using a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for expansion and prevent splashing.[13]

  • Sealing and Storage : Tightly seal the container.[17] Store it in a secondary containment tray to mitigate leaks or spills.[16] The storage location should be a designated SAA.

  • Arrange for Pickup : Follow institutional procedures to have the full waste container collected by EHS personnel.

Protocol 3: Management of Empty Containers

An "empty" container that held pure Colistin B Sulfate Salt is still considered hazardous waste. Due to its acute toxicity, specific rinsing procedures are required.

  • Triple Rinsing : The container must be triple-rinsed with a suitable solvent (e.g., water) capable of removing the residual compound.[17]

  • Rinseate Collection : The first rinseate is considered acutely hazardous waste and MUST be collected and disposed of as liquid hazardous waste (see Protocol 2).[17] Subsequent rinses may be permissible for sewer disposal depending on institutional policy, but it is best practice to collect all rinseate as hazardous waste. Consult your EHS for guidance.[17]

  • Container Defacing : After proper rinsing, completely deface or remove all original labels from the container to prevent its reuse for other purposes.[17]

  • Final Disposal : Once triple-rinsed and defaced, the container may typically be disposed of in the regular trash or recycling, as per your institutional guidelines.[17]

Visualization of the Disposal Workflow

To ensure clarity in the decision-making process, the following diagram outlines the logical steps from waste generation to final containerization for Colistin B Sulfate Salt.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Disposal Actions & Containers gen Colistin B Sulfate Salt Waste is Generated char What is the physical form of the waste? gen->char solid_waste Solid Hazardous Waste (e.g., Powder, Contaminated PPE) char->solid_waste Solid Powder or Grossly Contaminated Item liquid_waste Aqueous Hazardous Waste (e.g., Solutions, Media) char->liquid_waste Aqueous Solution or Rinseate empty_cont Empty Stock Container char->empty_cont Original 'Empty' Stock Container solid_cont Collect in a labeled, sealed solid waste container. solid_waste->solid_cont liquid_cont Collect in a labeled, sealed carboy within secondary containment. liquid_waste->liquid_cont rinse_proc Triple-rinse; collect first rinseate as liquid hazardous waste. empty_cont->rinse_proc

Caption: Decision workflow for managing Colistin B Sulfate Salt waste streams.

The Final Step: Incineration

For laboratories, the ultimate disposal of Colistin B Sulfate Salt waste is handled by licensed hazardous waste management companies. The most common and recommended method is high-temperature incineration.[15][19] This process involves burning the waste in a chemical incinerator equipped with afterburners and scrubbers, which effectively destroys the active pharmaceutical ingredient and prevents its release into the environment.[15][19]

By adhering to the rigorous protocols outlined in this guide, you ensure that your laboratory practices are safe, compliant, and environmentally responsible, thereby protecting both your personnel and the future efficacy of critical medicines.

References

  • Colistin sulfate - Safety Data Sheet. Alfa Aesar. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System. Labor Security System. [Link]

  • 11267-COLISTIN SULFATE - Guinama. Guinama. [Link]

  • Safety Data Sheet: Colistin sulphate - Carl ROTH. Carl ROTH. [Link]

  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. MedWaste. [Link]

  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager. Lab Manager. [Link]

  • 104014 - Colistin sulfate, Ph. Eur. - Safety Data Sheet. Fagron. [Link]

  • Safety Data Sheet: Colistin sulphate - Carl ROTH. Carl ROTH. [Link]

  • WHO Guidance on Wastewater and Solid Waste Treatment in the Antibiotics Production. ECA Academy. [Link]

  • Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications. AAPS PharmSciTech. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Laboratory Waste Disposal Safety Protocols - NSTA. National Science Teaching Association. [Link]

  • 4. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - ATSDR. Agency for Toxic Substances and Disease Registry. [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Vanderbilt University Medical Center. [Link]

  • Antibiotic Disposal in the Lab: Simple Tips to Get it Right - Bitesize Bio. Bitesize Bio. [Link]

  • WHO guidance on wastewater and solid waste management for manufacturing of antibiotics. World Health Organization. [Link]

  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. PTB. [Link]

  • Guidance on wastewater and solid waste management for manufacturing of antibiotics. World Health Organization. [Link]

  • WHO guidance on wastewater and solid waste management for manufacturing of antibiotics - WASH in Health Care Facilities. World Health Organization. [Link]

  • Disposal Of Model Prescription Sedative Medications with Active Carbon - Rx Destroyer. Rx Destroyer. [Link]

  • Deterra Frequently Asked Questions (FAQs) | Drug Disposal. Deterra. [Link]

  • Disposal of Unused Antibiotics in Community Pharmacies in Saudi Arabia: A Mixed-Methods Study - Dove Medical Press. Dovepress. [Link]

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Handling

Personal protective equipment for handling Colistin B Sulfate Salt

Operational Guide: Personal Protective Equipment and Safe Handling of Colistin B Sulfate Salt Executive Summary As a Senior Application Scientist, I approach laboratory safety not merely as a matter of regulatory complia...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Personal Protective Equipment and Safe Handling of Colistin B Sulfate Salt

Executive Summary As a Senior Application Scientist, I approach laboratory safety not merely as a matter of regulatory compliance, but as a mechanistic necessity. Colistin B Sulfate Salt (CAS: 1264-72-8) is a potent polymyxin antibiotic. Its primary mechanism of action involves binding to lipids on the cell cytoplasmic membrane of Gram-negative bacteria, effectively disrupting cell wall integrity (1)[1]. However, this exact lipophilic interaction poses severe risks to human operators, particularly concerning nephrotoxicity and neurotoxicity upon systemic exposure. Classified under GHS as Acute Toxicity Category 3 (Oral), handling the lyophilized powder requires strict adherence to specialized personal protective equipment (PPE) and operational workflows to prevent aerosolization and mucosal absorption.

Hazard Profile & Quantitative Data

Understanding the physical and toxicological properties of Colistin Sulfate is the first step in designing a self-validating safety protocol.

Hazard ParameterValue / ClassificationImplication for Handling
CAS Number 1264-72-8Unique identifier for SDS cross-referencing.
Acute Toxicity (Oral) LD50 (Rat): 121 mg/kg (2)[2]GHS Category 3 (H301); Toxic if swallowed. Requires strict anti-ingestion protocols.
Physical State White to off-white powder (1)[1]High risk of dust formation and aerosolization during weighing.
Transport Classification UN 2811, Class 6.1, PG III (2)[2]Classified as TOXIC SOLID, ORGANIC, N.O.S. Dictates disposal logistics.
Storage Conditions 2-8°C, tightly closed (3)[3]Requires secure, temperature-controlled storage away from oxidizers.

Mechanistic PPE Matrix

Every piece of PPE serves a specific mechanistic purpose. Standard laboratory wear is insufficient when handling the concentrated powder form of this compound.

PPE CategorySpecification / StandardMechanistic Causality / Rationale
Eye/Face Protection EN 166 (EU) or NIOSH (US) tightly fitting safety goggles (4)[4]Prevents mucosal absorption of toxic particulates. Face shield required if handling large volumes.
Hand Protection Nitrile gloves (EN 374 compliant) (4)[4]Colistin binds to lipids; impervious nitrile prevents transdermal absorption. Double-gloving is recommended during weighing.
Respiratory Protection P2 (EN 143) or N95/N99 particulate respirator (1)[1]Mitigates the inhalation risk of aerosolized lyophilized powder, which can bypass upper respiratory defenses.
Body Protection Flame-resistant, impervious lab coat (4)[4]Prevents systemic exposure via skin contact and accumulation of dust on personal clothing.

Operational Workflow: Step-by-Step Safe Handling Protocol

To ensure trustworthiness and operational integrity, the handling protocol must function as a self-validating system where each step confirms the safety of the subsequent action.

Step 1: Preparation and PPE Donning

  • Verify Containment: Check the operational status of the Class II Biological Safety Cabinet (BSC) or chemical fume hood. Ensure inward airflow is within certified parameters before proceeding.

  • Don PPE: Put on the required PPE in the following order: impervious lab coat, N95/P2 respirator, safety goggles, and double nitrile gloves.

Step 2: Material Transfer and Weighing

  • Secure Retrieval: Retrieve the Colistin Sulfate container from the 2-8°C locked storage (3)[3].

  • Contained Opening: Transfer the sealed container into the BSC/fume hood before opening. Causality: This contains any pressurized dust release that may occur upon breaking the seal.

  • Anti-Static Weighing: Use an anti-static weighing boat and a dedicated, clean micro-spatula. Causality: Static electricity can cause the fine powder to violently aerosolize or adhere to gloves, significantly increasing exposure risk.

  • Execution: Weigh the required mass (e.g., for a standard ≥19,000 IU/mg assay (1)[1]) slowly to minimize dust generation.

Step 3: Solubilization and Decontamination

  • In-Hood Solubilization: Add the diluent (e.g., sterile water or buffer) directly to the weighing boat or transfer the powder to a pre-filled conical tube within the hood.

  • Sealed Mixing: Seal the tube completely before vortexing. Do not vortex open containers.

  • Micro-Spill Capture: Wipe down the exterior of the sealed tube, the analytical balance, and the hood workspace with a damp paper towel to capture any micro-spills. Dispose of the towel immediately as hazardous waste.

Logistics & Disposal Plan

Improper disposal of Colistin Sulfate can lead to severe environmental contamination and promote antimicrobial resistance. It must not be allowed to enter drains or waterways under any circumstances (5)[5].

Step-by-Step Disposal Methodology:

  • Solid Waste: Collect all contaminated PPE, weighing boats, and empty vials in a dedicated, sealable chemical waste bag.

  • Liquid Waste: Collect excess Colistin solutions in a clearly labeled, shatter-proof liquid waste container.

  • Regulatory Labeling: Label all waste containers with "UN 2811, TOXIC SOLID, ORGANIC, N.O.S. (Colistin sulfate salt), Class 6.1" (2)[2].

  • Incineration Logistics: Transfer the waste to a licensed disposal company. The material must be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber (6)[6].

Visualizing the Safety Workflow

The following diagram illustrates the critical path from storage to disposal, emphasizing the containment barriers at each stage.

ColistinSafetyWorkflow Storage Locked Storage (2-8°C) UN 2811 Solid PPE Don PPE (N95/P2, Nitrile, Goggles) Storage->PPE Containment Transfer to Fume Hood (Negative Pressure) PPE->Containment Handling Weighing & Solubilization (Minimize Dust) Containment->Handling Decon Surface Decontamination (Wet Wiping) Handling->Decon Waste Collect Hazardous Waste (Class 6.1) Decon->Waste Disposal Chemical Incineration (Afterburner/Scrubber) Waste->Disposal

Logical workflow for the safe handling, containment, and disposal of Colistin B Sulfate Salt.

References

1.[6] Toku-E. "COLISTIN SULFATE Safety Data Sheet." Toku-E. 2.[4] ECHEMI. "Colistin sulfate Safety Data Sheets." ECHEMI. 3.[1] Sigma-Aldrich. "Colistin sulfate salt ≥19,000 IU/mg Safety Information." Sigma-Aldrich. 4.[5] Central Drug House. "COLISTIN SULPHATE Safety Data Sheet." CDH Fine Chemical. 5.[2] TM Media. "COLISTIN SULPHATE SODIUM Material Safety Data Sheet." TM Media. 6.[3] AK Scientific, Inc. "Colistin sulfate Safety Data Sheet." AK Scientific.

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